Product packaging for N,N-Diisopropylaniline(Cat. No.:CAS No. 4107-98-6)

N,N-Diisopropylaniline

Cat. No.: B1581870
CAS No.: 4107-98-6
M. Wt: 177.29 g/mol
InChI Key: OVSARSKQWCLSJT-UHFFFAOYSA-N
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Description

N,N-Diisopropylaniline is an N,N-dialkylaniline. Its borane adducts have been prepared and reported as hydroborating agents. Thermal dissociation of the borane-N,N-diisopropylaniline adduct has been reported to afford gaseous diborane. N,N-Diisopropylaniline is a diisoproplyamino derivative that can be prepared by reacting bromobenzene with diisopropylamine.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N B1581870 N,N-Diisopropylaniline CAS No. 4107-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-di(propan-2-yl)aniline
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InChI

InChI=1S/C12H19N/c1-10(2)13(11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OVSARSKQWCLSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
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DSSTOX Substance ID

DTXSID8042189
Record name N,N-Diisopropylaniline
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Molecular Weight

177.29 g/mol
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CAS No.

4107-98-6
Record name N,N-Bis(1-methylethyl)benzenamine
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Record name N,N-Diisopropylaniline
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Record name N,N-Diisopropylaniline
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Foundational & Exploratory

N,N-Diisopropylaniline molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N,N-Diisopropylaniline: Structure, Properties, and Applications

Abstract

This compound (CAS No. 4107-98-6) is a tertiary amine characterized by a benzene ring substituted with a diisopropylamino group. This sterically hindered N,N-dialkylaniline serves as a crucial intermediate and reagent in a multitude of synthetic organic chemistry applications. Its unique structural properties make it valuable in the production of pharmaceuticals, agrochemicals, and specialized dyes. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, established synthetic protocols, analytical characterization techniques, and key applications, with a focus on its relevance to researchers and professionals in drug development.

Introduction: The Role of Steric Hindrance in a Key Synthetic Building Block

In the landscape of organic synthesis, the careful selection of reagents is paramount to achieving desired chemical transformations with high yield and selectivity. This compound, a derivative of aniline, is a prime example of how steric and electronic properties can be modulated for specific synthetic purposes. The presence of two bulky isopropyl groups on the nitrogen atom significantly influences its reactivity. Unlike less hindered anilines, the nitrogen's lone pair of electrons is sterically shielded, rendering it a poor nucleophile but an effective non-nucleophilic base in certain contexts.

This characteristic is particularly valuable in the development of complex molecules, such as active pharmaceutical ingredients (APIs), where precise control over reaction pathways is critical.[1][2] this compound and its isomers are key intermediates in the synthesis of antihypertensives, antihistamines, herbicides, and pesticides.[1][2] This guide will delve into the core technical aspects of this versatile compound, providing the foundational knowledge necessary for its effective application in a research and development setting.

Molecular Structure and Physicochemical Properties

The molecular identity of this compound is defined by its unique arrangement of atoms and the resultant physical and chemical characteristics.

Molecular Structure

This compound consists of a central aniline core where the nitrogen atom is bonded to two isopropyl groups. The IUPAC name for this compound is N,N-di(propan-2-yl)aniline.[3] The steric bulk of the isopropyl groups restricts the rotation around the C-N bonds and influences the overall conformation of the molecule.

synthesis_workflow start Start: Materials reactor Charge Autoclave (Aniline + Catalyst) start->reactor react Introduce Propylene Heat to 280-310°C reactor->react Seal Reactor cool Cool Reactor Depressurize react->cool Reaction Time: 1-5 hours quench Quench with Water cool->quench separate Separate Organic Layer quench->separate Remove Catalyst purify Fractional Distillation (Under Vacuum) separate->purify product Final Product: This compound purify->product analysis_workflow cluster_gcms GC-MS System prep Sample Preparation (1 mg/mL in Dichloromethane) inject Inject 1 µL prep->inject gcms GC-MS Analysis data Data Processing result Result (Identity & Purity Confirmed) data->result Compare to NIST Library separate GC Separation (DB-5ms column) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (40-400 amu) ionize->detect detect->data Raw Data

References

N,N-Diisopropylaniline CAS number and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N-Diisopropylaniline for Advanced Research and Development

Authored by a Senior Application Scientist

Introduction: In the landscape of modern organic synthesis, this compound emerges as a versatile tertiary amine with significant utility. Its unique steric and electronic properties make it a valuable intermediate and reagent in a multitude of chemical transformations. This guide provides a comprehensive overview of this compound, from its fundamental properties to its practical applications, tailored for researchers, scientists, and professionals in drug development.

Section 1: Chemical Identity and Properties

This compound, a substituted aniline, is characterized by the presence of two isopropyl groups on the nitrogen atom. This substitution pattern imparts specific reactivity and physical characteristics to the molecule.

1.1. Chemical Abstract Service (CAS) Number and Synonyms

The definitive identifier for this compound is its CAS number, which ensures unambiguous identification in databases and publications.

  • CAS Number: 4107-98-6[1][2][3]

The compound is also known by several synonyms in the literature and commercial listings:

  • N,N-Diisopropylbenzenamine[4]

  • Benzenamine, N,N-bis(1-methylethyl)-[4][5]

  • diisopropyl(phenyl)amine[4][6]

  • N,N-di(propan-2-yl)aniline[4][5]

1.2. Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental design and process scale-up.

PropertyValueSource
Molecular Formula C₁₂H₁₉N[1][2][4][5]
Molecular Weight 177.29 g/mol [1][2][5]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 95-96 °C @ 11 mmHg[1][4][6]
Density 0.91 g/mL at 25 °C[1][4][6]
Refractive Index (n²⁰/D) 1.519[1][4][6]
Flash Point 84 °C (183.2 °F) - closed cup[1]
Melting Point -45°C (estimate)[4][6]
pKa 8.05 ± 0.20 (Predicted)[4]

Section 2: Synthesis and Reactivity

The synthesis of this compound can be achieved through several established routes, with the choice of method often dictated by the desired scale and purity.

2.1. Synthetic Pathways

One common laboratory-scale synthesis involves the N-alkylation of aniline. A more specific method for preparing this compound is the reaction of bromobenzene with diisopropylamine.[4] Industrial production often favors the direct alkylation of aniline with propylene or isopropanol using various catalysts.[7] The regioselectivity of this alkylation (N-alkylation vs. C-alkylation) is highly dependent on the reaction conditions and the catalyst employed.[7]

Synthesis_Pathway Aniline Aniline NN_DIPA This compound Aniline->NN_DIPA Alkylation Propylene Propylene / Isopropanol Propylene->NN_DIPA Catalyst Catalyst Catalyst->NN_DIPA

Caption: General synthetic scheme for this compound.

2.2. Key Reactions and Mechanistic Insights

This compound's reactivity is primarily governed by the lone pair of electrons on the nitrogen atom and the aromatic ring. The bulky isopropyl groups sterically hinder the nitrogen, influencing its nucleophilicity and basicity.

  • Formation of Borane Adducts: this compound readily forms adducts with borane, which have been reported as hydroborating agents.[4] The thermal dissociation of these adducts can be a source of gaseous diborane.[4]

  • Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, for instance, in the synthesis of 4-diisopropylamino benzonitrile.[3][4][8]

  • Oxidative Coupling: In the presence of strong oxidizing agents like SbCl₅, N,N-dialkylarylamines can undergo oxidative coupling to form N,N,N',N'-tetraalkylbenzidines.[1]

Section 3: Applications in Research and Drug Development

The unique properties of this compound make it a valuable building block and reagent in several areas of chemical synthesis, particularly in the pharmaceutical and agrochemical industries.

3.1. Intermediate in Pharmaceutical Synthesis

While its direct isomeric counterpart, 2,6-diisopropylaniline, is a well-known intermediate for pharmaceuticals like antihypertensives and antihistamines, this compound also serves as a precursor for various complex molecules in drug discovery.[7][9][10] Its role as a sterically hindered base is crucial in reactions where competing side reactions need to be minimized.

3.2. Precursor for Agrochemicals and Dyes

Similar to other dialkylanilines, this compound can be a precursor in the synthesis of certain agrochemicals and dyes.[7][9] The diisopropylamino group can act as a potent auxochrome in dye molecules.

3.3. Reagent in Organic Synthesis

This compound is employed as a non-nucleophilic base in various organic reactions. Its steric bulk prevents it from participating in nucleophilic attack, while its basicity is sufficient to deprotonate a range of acidic protons. It has been used in the synthesis of complex molecules such as 6-(4-bromophenyl)-3-methoxy-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one.[3][4]

Applications NN_DIPA This compound Pharma Pharmaceutical Synthesis NN_DIPA->Pharma Intermediate Agro Agrochemicals NN_DIPA->Agro Precursor Dyes Dyes and Pigments NN_DIPA->Dyes Precursor Reagent Specialty Reagent NN_DIPA->Reagent Hindered Base

Caption: Key application areas of this compound.

Section 4: Experimental Protocol: Synthesis of 4-(Diisopropylamino)benzonitrile

This protocol details a representative synthesis utilizing this compound as a starting material. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Objective: To synthesize 4-(diisopropylamino)benzonitrile from this compound via a formylation followed by conversion of the aldehyde to a nitrile.

Step 1: Vilsmeier-Haack Formylation

  • Rationale: The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds like this compound.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of dimethylformamide (DMF) to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

    • Add this compound dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium carbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(diisopropylamino)benzaldehyde.

Step 2: Conversion of Aldehyde to Nitrile

  • Rationale: A common method to convert an aldehyde to a nitrile is through the formation of an oxime followed by dehydration.

  • Procedure:

    • Dissolve the crude 4-(diisopropylamino)benzaldehyde in a suitable solvent such as ethanol.

    • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.

    • Reflux the mixture for 1-2 hours until the formation of the oxime is complete (monitored by TLC).

    • Cool the reaction mixture and add a dehydrating agent (e.g., acetic anhydride).

    • Heat the mixture to reflux for an additional 1-2 hours.

    • After cooling, pour the mixture into water and extract the product with an organic solvent.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 4-(diisopropylamino)benzonitrile by column chromatography or recrystallization.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

5.1. Hazard Identification

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1][4][5]

  • H319: Causes serious eye irritation.[1][4][5]

  • H335: May cause respiratory irritation.[1][4][5]

The signal word for this chemical is "Warning".[1][4][5]

5.2. Recommended Personal Protective Equipment (PPE)

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[11]

  • Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[12]

  • Respiratory Protection: Use in a well-ventilated area. If inhalation risk is high, use a respirator with an appropriate filter (e.g., type ABEK).[1]

5.3. Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing.[11] Avoid ingestion and inhalation.[11] Keep away from heat and sources of ignition.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] It is light-sensitive and should be stored accordingly.[4]

5.4. First Aid Measures

  • Skin Contact: Immediately flush affected skin with plenty of water while removing contaminated clothing.[13] Wash the affected area thoroughly with soap and water.[13]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[11] Seek medical attention.[11]

  • Inhalation: Move to fresh air.[13] If symptoms persist, call a physician.

  • Ingestion: Do NOT induce vomiting.[11] Seek immediate medical attention.[11]

References

Synthesis of N,N-Diisopropylaniline: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Diisopropylaniline is a sterically hindered tertiary amine that serves as a crucial intermediate and building block in the synthesis of a diverse array of organic compounds. Its applications span the pharmaceutical, agrochemical, and materials science sectors. The strategic placement of two isopropyl groups on the nitrogen atom imparts unique electronic and steric properties, influencing its reactivity and utility in complex molecular architectures. This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering field-proven insights into reaction mechanisms, experimental protocols, and comparative analysis of the methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of this important chemical entity.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two robust and scalable methods: Reductive Amination of aniline with acetone and Direct N-Alkylation of aniline with isopropyl halides. The choice between these pathways is often dictated by factors such as reagent availability, desired purity, scalability, and the specific equipment at the researcher's disposal.

Pathway 1: Reductive Amination of Aniline with Acetone

Reductive amination is a highly efficient and widely employed method for the formation of carbon-nitrogen bonds.[1] This one-pot reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.[2][3] This approach is particularly advantageous as it minimizes the potential for over-alkylation, a common challenge in direct alkylation methods.[2]

Mechanistic Insights

The reductive amination of aniline with acetone to yield this compound is a two-step process that occurs in a single reaction vessel.

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of acetone. This is followed by dehydration to form an N-isopropylaniline intermediate after the first alkylation. A subsequent reaction with another equivalent of acetone forms an iminium ion. The formation of this iminium ion is often catalyzed by mildly acidic conditions, which protonate the hydroxyl group of the hemiaminal intermediate, facilitating its departure as a water molecule.[4]

  • Hydride Reduction: A reducing agent, typically a borohydride derivative, then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final this compound product.[5] The choice of reducing agent is critical for the success of the reaction. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the iminium ion in the presence of the starting ketone.[6][7]

Reductive_Amination Aniline Aniline Intermediate N-Isopropylaniline Aniline->Intermediate + Acetone1 Acetone (1 eq) Acetone1->Intermediate Iminium Iminium Ion Intermediate->Iminium + Acetone2 Acetone (1 eq) Acetone2->Iminium Product This compound Iminium->Product + Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Product

Caption: Reductive amination pathway to this compound.

Experimental Protocol: Reductive Amination with Sodium Cyanoborohydride

This protocol is a self-validating system designed for high yield and selectivity.

Materials:

  • Aniline (1.0 eq)

  • Acetone (2.2 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (solvent)

  • Acetic Acid (catalytic amount)

  • Dichloromethane (for workup)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of aniline (1.0 eq) in methanol, add acetone (2.2 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture to facilitate imine formation. Stir at room temperature for 1 hour.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.

  • Slowly add the sodium cyanoborohydride solution to the aniline/acetone mixture. Caution: Hydrogen gas may be evolved.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation.

Pathway 2: Direct N-Alkylation with Isopropyl Halides

Direct N-alkylation is a classical and straightforward approach for the synthesis of amines.[8] This method involves the nucleophilic substitution of a halide from an alkyl halide by the amine.[9] While conceptually simple, this pathway can be complicated by over-alkylation, leading to the formation of quaternary ammonium salts.[2] However, with careful control of reaction conditions, high yields of the desired tertiary amine can be achieved.

Mechanistic Insights

The direct N-alkylation of aniline with an isopropyl halide, such as isopropyl bromide, is a nucleophilic substitution reaction. The lone pair of electrons on the aniline nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of the isopropyl bromide and displacing the bromide ion.

To drive the reaction to completion and to neutralize the hydrobromic acid byproduct, a base is typically employed. The choice of base and solvent system can significantly influence the reaction rate and selectivity. The use of a phase-transfer catalyst can be particularly effective in reactions where the reactants are in different phases.[2]

Direct_Alkylation Aniline Aniline Intermediate N-Isopropylaniline Aniline->Intermediate + Isopropyl_Bromide1 Isopropyl Bromide (1 eq) Isopropyl_Bromide1->Intermediate Product This compound Intermediate->Product + Isopropyl_Bromide2 Isopropyl Bromide (1 eq) Isopropyl_Bromide2->Product Base Base (e.g., K₂CO₃) Base->Intermediate Base->Product

Caption: Direct N-alkylation pathway to this compound.

Experimental Protocol: Direct N-Alkylation with Isopropyl Bromide

This protocol is designed to favor the formation of the tertiary amine product.

Materials:

  • Aniline (1.0 eq)

  • Isopropyl Bromide (2.5 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Acetonitrile or Dimethylformamide (DMF) (solvent)

  • Water (for workup)

  • Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of potassium carbonate (3.0 eq) in acetonitrile or DMF, add aniline (1.0 eq).

  • Add isopropyl bromide (2.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 24-48 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by vacuum distillation.

Comparative Analysis of Synthesis Pathways

ParameterReductive AminationDirect N-Alkylation
Starting Materials Aniline, AcetoneAniline, Isopropyl Halide
Key Reagents Reducing Agent (e.g., NaBH₃CN)Base (e.g., K₂CO₃)
Reaction Conditions Mild (typically room temperature)Elevated temperatures (e.g., 80 °C)
Selectivity High for tertiary amineRisk of over-alkylation to quaternary salt
Byproducts Borate salts, waterHalide salts
Key Advantages High selectivity, mild conditionsSimple reagents
Key Disadvantages Requires a stoichiometric reducing agentPotential for over-alkylation, harsher conditions
Reported Yield Good to ExcellentModerate to Good

Purification of this compound

The final purity of this compound is critical for its subsequent applications. Vacuum distillation is the most common and effective method for purifying the crude product obtained from either synthetic route.[10]

Experimental Protocol: Vacuum Distillation

Apparatus:

  • Round-bottom flask

  • Short path distillation head with a condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with a stirrer

  • Thermometer

  • Vacuum pump with a cold trap

Procedure:

  • Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Place the crude this compound into the round-bottom flask with a magnetic stir bar.

  • Slowly apply vacuum to the system.

  • Once a stable vacuum is achieved, begin heating the distillation flask with the heating mantle while stirring.

  • Collect the fraction that distills at the boiling point of this compound at the corresponding pressure. The boiling point is approximately 95-96 °C at 11 mmHg.

  • Continue distillation until the desired product has been collected, leaving any higher-boiling impurities in the distillation flask.

  • Carefully release the vacuum and allow the apparatus to cool to room temperature before dismantling.

Conclusion

The synthesis of this compound can be effectively achieved through both reductive amination and direct N-alkylation pathways. The choice of method will depend on the specific requirements of the research, including scale, available reagents, and desired purity. Reductive amination offers a more selective route with milder conditions, while direct alkylation provides a simpler, albeit potentially less selective, alternative. Both methods, when followed by careful purification, can yield high-purity this compound suitable for a wide range of applications in chemical synthesis and drug discovery.

References

A Technical Guide to the Steric Hindrance Effects in N,N-Diisopropylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Diisopropylaniline is a tertiary aromatic amine where the nitrogen atom is substituted with two bulky isopropyl groups. This substitution pattern induces significant steric strain that dictates the molecule's three-dimensional structure, spectroscopic characteristics, and chemical reactivity. Unlike its regioisomer 2,6-diisopropylaniline, where steric hindrance originates from groups ortho to the amine, the steric challenge in this compound arises directly at the nitrogen center and through its interaction with the aromatic ring. This guide provides a detailed examination of these steric effects, elucidating how the hindered environment around the nitrogen lone pair leads to a non-planar conformation, reduced nucleophilicity, and altered reactivity in electrophilic aromatic substitution. This resource is intended for researchers, scientists, and drug development professionals who utilize sterically hindered amines as non-nucleophilic bases, synthetic intermediates, or molecular scaffolds.

Introduction: Defining Steric Effects in N,N-Dialkylanilines

Steric effects are nonbonding interactions that influence the shape and reactivity of molecules by arising from the spatial arrangement of atoms.[1] In the context of N,N-dialkylanilines, the size of the alkyl groups on the nitrogen atom profoundly impacts the molecule's properties. While the nitrogen lone pair in a simple aniline can effectively donate electron density into the aromatic ring through resonance, this interaction is highly sensitive to the molecule's conformation.

This compound serves as an exemplary case study. The two bulky isopropyl groups introduce significant steric hindrance, which manifests in two primary ways:

  • Intra-group Repulsion: Steric clash between the two isopropyl groups.

  • Group-Ring Repulsion: Steric interactions between the isopropyl groups and the hydrogen atoms at the ortho positions of the phenyl ring.

This cumulative steric strain forces the diisopropylamino group to rotate out of the plane of the benzene ring, a critical conformational change that disrupts the alignment of the nitrogen's p-orbital with the ring's π-system.[2] This disruption of conjugation is the foundational reason for the unique reactivity of this compound, distinguishing it from less hindered analogues like N,N-dimethylaniline and its regioisomer, 2,6-diisopropylaniline.

Synthesis and Physicochemical Properties

This compound is typically synthesized via the N-alkylation of an aniline precursor or through the coupling of an aryl halide with diisopropylamine.[3] A common laboratory-scale preparation involves the reaction of bromobenzene with diisopropylamine. The key physicochemical properties of this liquid amine are summarized in the table below.

PropertyValueReference(s)
CAS Number 4107-98-6[3]
Molecular Formula C₁₂H₁₉N[4]
Molecular Weight 177.29 g/mol [4]
Appearance Liquid
Boiling Point 95-96 °C at 11 mmHg[3]
Density 0.91 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.519[3]

Conformational Analysis and Structural Consequences of Steric Hindrance

The core of this compound's unique chemistry lies in its ground-state conformation. The steric repulsion between the bulky isopropyl groups and the ortho-hydrogens of the phenyl ring prevents the molecule from adopting a planar geometry. This forces the C(ipso)-N bond to rotate, twisting the diisopropylamino group relative to the plane of the aromatic ring.

This twisting has a profound electronic consequence: the p-orbital of the nitrogen atom, which contains the lone pair of electrons, is misaligned with the π-system of the benzene ring. This poor orbital overlap significantly diminishes the resonance donation of the nitrogen's lone pair into the ring, a phenomenon known as steric inhibition of resonance.[2]

cluster_0 Planar Conformation (Hypothetical) cluster_1 This compound (Actual) N_planar N Ring_planar Phenyl Ring N_planar->Ring_planar σ bond Overlap Good p-π Overlap (Resonance) N_planar->Overlap Ring_planar->Overlap N_actual N Ring_actual Phenyl Ring N_actual->Ring_actual Twisted σ bond NoOverlap Poor p-π Overlap (Steric Inhibition of Resonance) N_actual->NoOverlap orthoH ortho-H Ring_actual->NoOverlap iPr1 iPr iPr1->N_actual iPr1->orthoH Steric Clash iPr2 iPr iPr2->N_actual

Steric clash in this compound leads to a non-planar structure.

This conformational constraint is the origin of the molecule's distinct spectroscopic and reactive properties.

Chemical Reactivity: A Tale of Two Personalities

The steric environment in this compound bifurcates its reactivity: the nitrogen center is a poor nucleophile but an effective base, while the aromatic ring is less activated towards electrophilic substitution than simpler dialkylanilines.

Basicity vs. Nucleophilicity

Like other sterically hindered amines such as N,N-diisopropylethylamine (Hünig's base), this compound is considered a non-nucleophilic base .[5][6]

  • Basicity: The nitrogen's lone pair remains available to abstract a proton (H⁺), which is a small and sterically unencumbered electrophile. Thus, the compound functions effectively as a Brønsted-Lowry base.

  • Nucleophilicity: The bulky isopropyl groups act as a shield, physically blocking the lone pair from attacking larger, sterically demanding electrophilic centers, such as sp³-hybridized carbons in alkyl halides or sp²-hybridized carbons in carbonyls.[6] This low nucleophilicity prevents it from participating in unwanted substitution side reactions, making it a valuable reagent in organic synthesis.

Electrophilic Aromatic Substitution (EAS)

The amino group of aniline is typically a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions.[7][8] However, in this compound, the steric inhibition of resonance significantly dampens this activating effect.

  • Reduced Reactivity: Because the nitrogen lone pair's ability to donate electron density into the ring is diminished, the aromatic ring is less electron-rich and therefore less reactive towards electrophiles compared to N,N-dimethylaniline.[2]

  • Regioselectivity: The directing effect is overwhelmingly towards the para-position . The bulky diisopropylamino group physically obstructs the ortho positions, making an electrophilic attack at these sites highly unfavorable. The result is a pronounced selectivity for substitution at the sterically accessible para-carbon.

EAS_Mechanism Start This compound + Electrophile (E⁺) Ortho_Attack Attack at ortho-position Start->Ortho_Attack Para_Attack Attack at para-position Start->Para_Attack Ortho_Intermediate σ-complex (ortho) Ortho_Attack->Ortho_Intermediate High Energy Transition State Para_Intermediate σ-complex (para) Para_Attack->Para_Intermediate Lower Energy Transition State Hindrance Severe Steric Hindrance between E⁺ and iPr groups Ortho_Intermediate->Hindrance Ortho_Product ortho-Product (Minor/Not Formed) Ortho_Intermediate->Ortho_Product Deprotonation Para_Product para-Product (Major) Para_Intermediate->Para_Product Deprotonation

EAS is highly selective for the para-position due to steric hindrance.

Applications in Synthesis

The unique properties of this compound make it a useful tool in organic synthesis.

  • Non-Nucleophilic Base: It is employed in reactions where a base is needed to scavenge protons without interfering with electrophilic centers elsewhere in the molecule, such as in certain elimination and condensation reactions.

  • Synthetic Intermediate: It serves as a precursor for other sterically demanding molecules. For example, it is used to synthesize 4-(diisopropylamino)benzonitrile and N,N,N′,N′-tetraisopropylbenzidine, compounds used in materials science and as chemical intermediates.[3]

  • Hydroborating Agents: Its borane adducts have been prepared and used as hydroborating agents in organic synthesis.[3] The thermal dissociation of these adducts can provide a source of gaseous diborane.

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol describes a common method for forming the C-N bond between an aryl halide and a secondary amine.

Materials:

  • Bromobenzene

  • Diisopropylamine

  • Palladium(II) acetate [Pd(OAc)₂]

  • Racemic-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.01 mmol), and racemic-BINAP (0.015 mmol).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (10 mL), followed by bromobenzene (1.0 mmol) and diisopropylamine (1.2 mmol) via syringe.

  • Reaction Conditions: Seal the flask and heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the bromobenzene is consumed.

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield this compound.

Protocol 2: Para-Selective Bromination of this compound

This protocol demonstrates the high regioselectivity of electrophilic aromatic substitution.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.0 mmol) portion-wise over 5 minutes, ensuring the temperature remains low.

  • Reaction Conditions: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

  • Workup: Upon completion, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic extracts, wash with 1 M sodium thiosulfate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Analysis: The crude product, 4-bromo-N,N-diisopropylaniline, can be purified by column chromatography if necessary. Confirm the structure and regioselectivity by ¹H and ¹³C NMR spectroscopy.

Conclusion

The steric hindrance in this compound, originating from the two isopropyl groups on the nitrogen atom, is a dominant structural feature that profoundly governs its chemical behavior. It forces a non-planar conformation, inhibits resonance with the aromatic ring, and creates a sterically shielded nitrogen lone pair. These effects collectively render the molecule a poor nucleophile but a useful non-nucleophilic base, and they deactivate the aromatic ring while enforcing a strong preference for para-substitution in electrophilic reactions. For professionals in chemical synthesis and drug development, a thorough understanding of these structure-property relationships is essential for rationally designing synthetic routes and predicting the reactivity of hindered amine scaffolds.

References

An In-Depth Technical Guide to the Core Electronic Properties of N,N-Diisopropylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

N,N-Diisopropylaniline is a dialkylated aromatic amine with significant utility in organic synthesis, serving as a versatile intermediate and building block. Its electronic properties, governed by the interplay between the electron-donating diisopropylamino group and the aromatic π-system, are fundamental to its reactivity and potential applications in materials science and pharmacology. This guide provides a comprehensive overview of the core electronic characteristics of this compound, detailing both the theoretical framework and practical experimental methodologies for their elucidation. We will explore its molecular orbital landscape, spectroscopic behavior, and electrochemical properties, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system of protocols for robust characterization.

Introduction: The Significance of this compound

This compound (CAS 4107-98-6) is a tertiary amine characterized by a benzene ring substituted with a diisopropylamino group.[1][2] Unlike its isomer 2,6-diisopropylaniline, where the bulky isopropyl groups are on the ring, the N,N-disubstitution in this molecule directly influences the electronic nature of the nitrogen atom's lone pair.[3] This structural distinction has profound implications for its nucleophilicity, basicity, and, most importantly, its electronic and photophysical properties. Understanding these properties is crucial for its application in diverse fields, from the synthesis of specialized dyes and polymers to its role as a precursor in active pharmaceutical ingredients (APIs).[4] For instance, the energy of its frontier molecular orbitals will dictate its behavior in charge-transfer interactions, a key aspect in the design of organic electronic materials.

Theoretical Framework: Unveiling the Molecular Orbital Landscape

A fundamental understanding of the electronic properties of this compound begins with its molecular orbital (MO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance as they dictate the molecule's ability to donate and accept electrons, respectively. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and electronic transition energies.[5]

Theoretical calculations, such as those based on Density Functional Theory (DFT), provide invaluable insights into the MO structure. For analogous molecules like 2,6-diisopropylaniline, DFT calculations have been successfully employed to determine HOMO-LUMO energies and other global reactivity descriptors.[5] A similar computational approach for this compound would reveal the distribution and energies of its frontier orbitals, elucidating the electronic influence of the diisopropylamino group on the aniline core.

Below is a conceptual workflow for performing such a theoretical analysis.

G cluster_0 Computational Workflow mol_struct Define Molecular Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_struct->geom_opt Initial Geometry freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry spe_calc Single-Point Energy Calculation (Higher Level of Theory) freq_calc->spe_calc Verified Minimum mo_analysis Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) spe_calc->mo_analysis Electronic Energy pop_analysis Population Analysis (e.g., Mulliken, NBO) (Charge Distribution) mo_analysis->pop_analysis G cluster_1 Spectroscopic Measurement Workflow prep_sample Prepare Dilute Solution of this compound uv_vis Measure UV-Vis Absorption Spectrum prep_sample->uv_vis determine_lambda_max Determine λ_max uv_vis->determine_lambda_max fluorescence Measure Fluorescence Emission Spectrum determine_lambda_max->fluorescence Excite at λ_max analyze_solvato Analyze Solvatochromism (Multiple Solvents) fluorescence->analyze_solvato G cluster_2 Synthetic and Purification Scheme aniline Aniline reaction N-Alkylation Reaction (Base, Solvent) aniline->reaction isopropylating_agent Isopropylating Agent (e.g., Isopropyl Bromide) isopropylating_agent->reaction crude_product Crude this compound reaction->crude_product purification Purification (e.g., Distillation) crude_product->purification pure_product Pure this compound purification->pure_product

References

Authored by: Dr. Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermodynamic Properties of N,N-Diisopropylaniline

Introduction: Beyond Structure, Understanding Energetics

This compound (CAS 4107-98-6) is an N,N-dialkylated aromatic amine characterized by a benzene ring substituted with a diisopropylamino group.[1] This structure finds utility as a synthetic intermediate and building block in various chemical domains, including the synthesis of specialized dyes and molecules for materials science.[2][3][4] While its molecular structure dictates its basic reactivity, a comprehensive understanding of its thermodynamic properties is paramount for researchers, process chemists, and drug development professionals.

Thermodynamic data—quantifying a molecule's energy, stability, and phase behavior—is the bedrock of predictive science in chemistry. It governs reaction equilibria, dictates the feasibility of a chemical process, and provides profound insights into the molecular interactions that drive biological activity.[5] For a molecule like this compound, this data is critical for optimizing reaction conditions, ensuring process safety, and, in broader applications, understanding its potential role in complex molecular systems. Thermodynamic characterization provides invaluable information concerning the molecular forces underlying binding events, which is key to driving successful drug development efforts.[5][6]

This guide provides a technical overview of the known physicochemical characteristics of this compound and delves into the core thermodynamic principles and methodologies essential for its complete characterization. Recognizing that specific experimental data such as the enthalpy of formation for this compound is not widely published, this document emphasizes the established experimental and computational workflows used to determine these crucial parameters.

Physicochemical and Core Properties of this compound

A baseline understanding of a compound's physical properties is the first step in any thermodynamic evaluation. These constants are essential for designing experiments, interpreting results, and ensuring safe handling. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₉N[1][2][7][8][9]
Molecular Weight 177.29 g/mol [2][8]
Appearance Clear colorless to pale yellow liquid[2][3][9]
Boiling Point 95-96 °C at 11 mmHg[1][3]
Melting Point -45 °C (estimate)[3][7]
Density 0.91 g/mL at 25 °C[1][3]
Refractive Index (n²⁰/D) 1.519[1][3]
CAS Number 4107-98-6[1][2][7][9]

Core Thermodynamic Parameters: A Methodological Approach

Experimental Determination via Calorimetry

Calorimetry is the gold standard for directly measuring the energetic changes in a system.[5][10] It encompasses a suite of techniques designed to precisely quantify heat flow associated with chemical reactions or physical changes.[10][11]

Key Calorimetric Techniques:

  • Bomb Calorimetry (Constant-Volume Calorimetry): This technique is the primary method for determining the heat of combustion.[12][13] A sample is combusted in a sealed, high-pressure vessel (the "bomb") filled with oxygen, and the heat released is absorbed by a surrounding water bath.[10][13] By measuring the temperature change, the internal energy of combustion (ΔU) is found. Using thermodynamic relationships, this is then converted to the enthalpy of combustion (ΔH_c), which is subsequently used to calculate the standard enthalpy of formation (ΔHf°) via Hess's Law.

  • Differential Scanning Calorimetry (DSC): DSC is a powerful thermal analysis technique used to measure heat flow into or out of a sample as it is subjected to a controlled temperature program.[11][12] It is invaluable for determining heat capacity (Cp) as a function of temperature and for measuring the enthalpies of phase transitions, such as the enthalpy of fusion (melting) and vaporization.[14][15]

This protocol provides a generalized, self-validating workflow for measuring the liquid-phase heat capacity (Cp) of this compound.

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, sapphire) across the desired temperature range. This ensures the accuracy and trustworthiness of the measurements.

  • Sample Preparation:

    • Accurately weigh (to ±0.01 mg) approximately 5-10 mg of high-purity this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Experimental Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a temperature below the expected measurement range (e.g., 0 °C).

    • Run a "blank" curve with two empty pans to establish the baseline heat flow.

    • Run a sapphire standard (a material with a well-known Cp) using the same temperature program to provide a calibration factor.

    • Run the this compound sample using the identical temperature program. A typical program would be a heating ramp of 10 °C/min from 0 °C to 80 °C.

  • Data Analysis:

    • The heat capacity (Cp) is calculated by comparing the heat flow signal of the sample to that of the sapphire standard at a given temperature, after subtracting the baseline, using the formula: Cp(sample) = (DSC(sample) / mass(sample)) * (mass(sapphire) / DSC(sapphire)) * Cp(sapphire)

    • This direct comparison to a known standard provides an internal validation of the result.

G cluster_prep Preparation & Calibration cluster_exp DSC Measurement cluster_analysis Data Processing cal Instrument Calibration (Indium, Sapphire) sample_prep Sample Preparation (Weighing & Sealing) run_blank Run Blank Curve (Empty Pans) sample_prep->run_blank run_std Run Sapphire Standard run_blank->run_std calc Calculate Cp (Comparison to Standard) run_blank->calc run_sample Run this compound run_std->run_sample run_std->calc run_sample->calc result Cp(T) of this compound calc->result

Caption: Experimental workflow for DSC heat capacity measurement.

Computational Determination

In the absence of experimental data, computational chemistry provides robust methods for estimating thermodynamic properties from first principles.[16] These ab initio and Density Functional Theory (DFT) methods solve the electronic structure of a molecule to derive its energetic properties.[17]

Computational Workflow:

  • Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. This is crucial as it provides the zero-point vibrational energy and the data needed to calculate vibrational contributions to entropy and heat capacity.[16]

  • Thermochemical Analysis: Using statistical mechanics, the electronic energy and vibrational frequencies are used to compute the standard thermodynamic functions (H°, S°, G°, and Cp).[18] Modern computational packages can automate this process, providing a full thermochemical profile.[16]

The accuracy of these methods is highly dependent on the level of theory and basis set chosen. For flexible molecules like this compound, conformational searches may be necessary to ensure the global minimum energy structure is found, as different conformers contribute to the overall thermodynamic properties based on a Boltzmann distribution.[17]

G cluster_dft Quantum Mechanical Calculation (DFT/Ab Initio) cluster_statmech Statistical Mechanics Analysis input Input: Molecular Structure (this compound) geom_opt Geometry Optimization (Find Lowest Energy Conformation) input->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc partition Calculate Partition Functions (Translational, Rotational, Vibrational) freq_calc->partition output Output: Thermodynamic Properties (ΔHf°, S°, Cp) partition->output

Caption: Computational workflow for thermodynamic property prediction.

Phase Transition Thermodynamics

Phase transitions are fundamental thermodynamic events where a substance changes from one state (solid, liquid, gas) to another. These transitions occur at specific temperatures and pressures where the Gibbs free energy of the two phases is equal.[19]

For this compound:

  • Fusion (Melting): The transition from solid to liquid. The associated enthalpy change is the enthalpy of fusion (ΔH_fus) . This can be directly measured using DSC.

  • Vaporization (Boiling): The transition from liquid to gas. The associated enthalpy change is the enthalpy of vaporization (ΔH_vap) . This can be determined by measuring the vapor pressure of the liquid at different temperatures and applying the Clausius-Clapeyron equation.[20]

  • Sublimation: The direct transition from solid to gas. The enthalpy of sublimation (ΔH_sub) is related to the other phase transition enthalpies at the same temperature by the relationship: ΔH_sub = ΔH_fus + ΔH_vap.

Understanding these transitions is critical for processes like distillation and vapor deposition.[15] The boiling point of 95-96 °C at a reduced pressure of 11 mmHg indicates that distillation under vacuum is the preferred method for purification to avoid decomposition at the higher atmospheric boiling point.

Relevance and Application in Drug Development and Research

While this compound is not a drug itself, the principles of its thermodynamic analysis are directly applicable to the work of drug development professionals.

  • Lead Optimization: Thermodynamic profiling helps in selecting and refining lead compounds with optimal binding characteristics.[[“]][[“]] An interaction driven by a favorable enthalpy change (enthalpy-driven binding) is often associated with higher specificity and potency.[[“]]

  • Understanding Binding Mechanisms: By dissecting the Gibbs free energy of binding into its enthalpic (ΔH) and entropic (ΔS) components, researchers can understand the forces driving a drug-target interaction.[6][[“]][[“]] For instance, a large negative ΔH may suggest strong hydrogen bonding, while a positive ΔS might indicate the release of ordered water molecules from the binding site.[[“]]

  • Process Chemistry: In scaling up the synthesis of an active pharmaceutical ingredient (API), thermodynamic data is non-negotiable. Heat capacity and reaction enthalpies are essential for designing safe and efficient reactor systems, controlling exotherms, and optimizing energy usage.[23]

In essence, a thorough thermodynamic characterization, whether of a simple intermediate like this compound or a complex drug candidate, transforms chemical development from a trial-and-error process into a predictive, engineering discipline.

References

Methodological & Application

Application Notes & Protocols: N,N-Diisopropylaniline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diisopropylaniline, a sterically hindered aromatic amine, has carved a niche in organic synthesis as a highly effective non-nucleophilic base and proton scavenger. Its unique structural architecture, featuring two bulky isopropyl groups flanking the nitrogen atom, is central to its chemical behavior. This bulkiness significantly attenuates the nucleophilicity of the nitrogen lone pair while preserving its capacity to act as a base. This guide provides an in-depth exploration of the mechanistic principles governing its application, detailed protocols for key synthetic transformations, and a comparative analysis against other common bases, empowering chemists to strategically deploy this versatile reagent.

Core Principles: The Power of Steric Hindrance

The primary function of this compound in organic synthesis stems from its classification as a non-nucleophilic base .[1] In many chemical reactions, a base is required to neutralize an acidic byproduct, thereby driving the reaction to completion. However, common amine bases like triethylamine can also act as nucleophiles, leading to undesired side reactions with electrophilic substrates or intermediates.

This compound overcomes this challenge through steric shielding. The two isopropyl groups create a congested environment around the nitrogen atom, physically obstructing its approach to electrophilic centers. Protons, being exceptionally small, can still access and react with the nitrogen's lone pair, but larger electrophiles cannot.[2][3] This selective reactivity makes it an invaluable tool for sensitive chemical transformations.

Steric_Hindrance cluster_aniline This compound cluster_isopropyl1 cluster_isopropyl2 N N C_iso1 CH N->C_iso1 C_iso2 CH N->C_iso2 Phenyl Phenyl Ring N->Phenyl C_phenyl C CH3_1a CH₃ C_iso1->CH3_1a CH3_1b CH₃ C_iso1->CH3_1b CH3_2a CH₃ C_iso2->CH3_2a CH3_2b CH₃ C_iso2->CH3_2b Proton H⁺ Proton->N Accessible Electrophile Large Electrophile (E⁺) Electrophile->N Blocked

Caption: Steric shielding in this compound.

Comparative Analysis of Common Amine Bases

The choice of base is critical and depends on the specific requirements of the reaction, such as required basicity and tolerance for nucleophilic side reactions.

Base Structure pKa of Conjugate Acid Steric Hindrance Key Characteristics & Use Cases
This compound C₆H₅N(iPr)₂~3.6 (in water)HighExcellent non-nucleophilic proton scavenger for reactions sensitive to nucleophilic amines.
N,N-Diisopropylethylamine (DIPEA) EtN(iPr)₂10.75 (in water)Very HighStronger, non-nucleophilic base. Widely used in peptide coupling and as an acid scavenger.[4][5]
Triethylamine (TEA) Et₃N10.75 (in water)ModerateCommon, inexpensive base. Can act as a nucleophile, limiting its use with highly reactive electrophiles.[4]
2,6-Di-tert-butylpyridine C₅H₃N(tBu)₂3.58 (in water)ExtremeVery weak but extremely hindered base. Used when even trace nucleophilicity is detrimental.[1]

Core Applications & Methodologies

Application I: Proton Scavenger in Protection Chemistry (Silylation)

The introduction of silyl protecting groups (e.g., TMS, TES, TIPS) to alcohols is a cornerstone of multi-step synthesis.[6] These reactions, which typically use silyl chlorides (R₃SiCl), generate one equivalent of hydrochloric acid (HCl). This acidic byproduct can cause degradation of sensitive substrates or catalyze unwanted side reactions. This compound is an ideal choice to neutralize this HCl in-situ. Its non-nucleophilic nature ensures it does not compete with the alcohol for the silylating agent.

Silylation_Workflow start Start: Assemble Reactants dissolve Dissolve alcohol and This compound in anhydrous solvent (e.g., DCM) start->dissolve inert Establish Inert Atmosphere (N₂ or Ar) dissolve->inert cool Cool reaction mixture (e.g., 0 °C) inert->cool add_silyl Add Silyl Chloride (R₃SiCl) dropwise cool->add_silyl react Stir at 0 °C to RT (Monitor by TLC/LCMS) add_silyl->react quench Quench with saturated aq. NaHCO₃ react->quench extract Perform Aqueous Workup & Extract with Organic Solvent quench->extract dry Dry organic layer (e.g., MgSO₄), filter, and concentrate extract->dry purify Purify by Flash Chromatography dry->purify product Isolated Silyl Ether Product purify->product

Caption: General workflow for alcohol silylation.

Protocol 1: General Procedure for the Silylation of a Primary Alcohol

This protocol describes a general method for the protection of a primary alcohol using triisopropylsilyl chloride (TIPSCl).

Materials:

  • Substrate (primary alcohol): 1.0 eq.

  • This compound: 1.5 eq.

  • Triisopropylsilyl chloride (TIPSCl): 1.2 eq.

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add the alcohol (1.0 eq.) and anhydrous DCM.

  • Addition of Base: Add this compound (1.5 eq.) via syringe and stir the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Silylating Agent: Add TIPSCl (1.2 eq.) dropwise to the stirred solution over 5-10 minutes. A white precipitate of N,N-diisopropylanilinium chloride will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure TIPS-protected alcohol.

Causality Note: The use of 1.5 equivalents of the base ensures that all generated HCl is effectively neutralized, preventing potential acid-catalyzed decomposition. Cooling the reaction initially helps to control any exothermicity upon addition of the reactive silyl chloride.

Application II: Facilitating Condensation Reactions

This compound is also employed in more complex transformations, such as Lewis acid-mediated condensation reactions. In these cases, it can serve a dual purpose: acting as a scavenger for acidic byproducts and potentially modulating the reactivity of the catalyst or reactants. For example, in the synthesis of β-diketiminate ligands via the condensation of a β-diketone with two equivalents of an aniline, an acid catalyst is often used, and a base is required to manage the reaction environment.[7]

A notable example is the TiCl₄-mediated synthesis of indigo diimines, where an aniline derivative is condensed onto the indigo core.[8] In this reaction, N,N-disubstituted anilines can act as both the nucleophilic reactant and the base to neutralize the HCl generated during the condensation process, driving the reaction forward.[7]

Proton_Scavenger_Mechanism cluster_neutralization Acid Neutralization R-OH + Cl-SiR'₃ R-OH + Cl-SiR'₃ R-O-SiR'₃ + HCl R-O-SiR'₃ + HCl R-OH + Cl-SiR'₃->R-O-SiR'₃ + HCl Main Reaction (e.g., Silylation) HCl HCl PhN(iPr)₂ This compound Salt [PhNH(iPr)₂]⁺Cl⁻ (Precipitate) HClPhN(iPr)₂ HClPhN(iPr)₂ HClPhN(iPr)₂->Salt Proton Scavenging

Caption: Role of this compound as a proton scavenger.

Physicochemical Data

A thorough understanding of a reagent's physical properties is essential for experimental design and safety.

PropertyValueReference(s)
Chemical Formula C₁₂H₁₉N[9]
Molecular Weight 177.29 g/mol [9]
CAS Number 4107-98-6[9]
Appearance Colorless to yellow liquid[9]
Boiling Point 95-96 °C / 11 mmHg[9][10]
Density 0.91 g/mL at 25 °C[9][10]
Refractive Index (n20/D) 1.519[9][10]

Conclusion

This compound is a strategically important reagent in organic synthesis, valued for its ability to function as a base while exhibiting minimal nucleophilicity. Its efficacy as a proton scavenger in protection chemistry, particularly silylation, is well-established. By understanding the interplay of its steric and electronic properties, researchers can leverage this compound to improve reaction outcomes, minimize side products, and enable transformations on sensitive and complex molecules. Its judicious application, guided by the principles and protocols outlined in this guide, is a hallmark of sophisticated synthetic design in both academic and industrial research.

References

Application Notes and Protocols for Tertiary Amine Bases in Peptide Synthesis: The Case of N,N-Diisopropylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of reagents is paramount to achieving high yields and purity. Non-nucleophilic, sterically hindered tertiary amines play a crucial role as proton scavengers during the amino acid coupling step. While N,N-Diisopropylethylamine (DIPEA or DIEA) is the industry standard, queries occasionally arise regarding the use of structurally similar amines such as N,N-Diisopropylaniline. This technical guide provides an in-depth analysis of the essential properties of tertiary amines for SPPS, elucidates why this compound is not a suitable choice, and presents a detailed, field-proven protocol for the correct application of N,N-Diisopropylethylamine (DIEA) in Fmoc-based peptide synthesis.

The Critical Role of Tertiary Amines in Peptide Coupling

The formation of a peptide bond in SPPS involves the activation of the C-terminal carboxylic acid of an incoming N-α-protected amino acid, which then reacts with the free N-terminal amine of the growing peptide chain anchored to a solid support.[1] This activation is typically achieved using coupling reagents like HBTU, HATU, or DIC.[2]

A tertiary amine base is essential in this process for two primary reasons:

  • Deprotonation: The carboxylic acid of the Fmoc-amino acid must be deprotonated to its carboxylate form to facilitate activation by the coupling reagent.[1]

  • Neutralization: Following the removal of the temporary Fmoc protecting group with a base (commonly piperidine), the newly exposed N-terminal amine exists as an ammonium salt. The tertiary amine neutralizes this salt, regenerating the free amine necessary for nucleophilic attack on the activated amino acid.[3]

The ideal tertiary amine for this purpose must be:

  • Sufficiently basic: To efficiently deprotonate the carboxylic acid and neutralize the ammonium salt.

  • Sterically hindered: The bulkiness of the groups around the nitrogen atom prevents it from acting as a nucleophile itself and competing with the peptide's N-terminal amine in reacting with the activated amino acid.[4] This is a critical feature to avoid unwanted side reactions.

Comparative Analysis: this compound vs. N,N-Diisopropylethylamine (DIEA)

While both molecules possess two isopropyl groups conferring steric hindrance, their electronic properties and resulting basicity are markedly different, which explains why DIEA is ubiquitously used while this compound is not.

PropertyThis compoundN,N-Diisopropylethylamine (DIEA)Analysis for Peptide Synthesis
Structure Aromatic Amine (Aniline derivative)Aliphatic AmineThe nitrogen lone pair in this compound is part of the aromatic π-system, reducing its availability.
Predicted pKa ~8.05[5]~11[4]DIEA is significantly more basic, ensuring efficient deprotonation of the carboxylic acid (pKa ~4-5) and neutralization of the N-terminal ammonium salt (pKa ~9-10). The basicity of this compound is insufficient for these tasks.
Nucleophilicity LowVery LowBoth are sterically hindered. However, the reduced basicity and electron availability of the aniline derivative make it a poor choice for facilitating the coupling reaction.
Suitability for SPPS Not Recommended Recommended Standard The insufficient basicity of this compound would lead to incomplete deprotonation and neutralization, resulting in failed couplings and truncated peptide sequences.

The delocalization of the nitrogen lone pair into the phenyl ring in this compound drastically reduces its basicity compared to the aliphatic amine DIEA, where the electrons are localized on the nitrogen atom.[6] This fundamental difference in electronic character makes this compound an ineffective base for the demands of peptide synthesis.

Visualization of Reagent Selection Logic

The following diagram illustrates the decision-making process for selecting an appropriate tertiary amine base in SPPS.

G cluster_0 Core Requirements for Tertiary Amine in SPPS cluster_1 Candidate Base Evaluation cluster_2 Outcome Sufficient Basicity Sufficient Basicity DIEA N,N-Diisopropylethylamine (DIEA) Sufficient Basicity->DIEA pKa ~11 (Meets Requirement) DIPA This compound Sufficient Basicity->DIPA pKa ~8.05 (Fails Requirement) Steric Hindrance Steric Hindrance Steric Hindrance->DIEA (Meets Requirement) Steric Hindrance->DIPA (Meets Requirement) Suitable Suitable for SPPS DIEA->Suitable Unsuitable Unsuitable for SPPS DIPA->Unsuitable

Caption: Logical flow for selecting a suitable tertiary amine in SPPS.

Detailed Protocol for Using N,N-Diisopropylethylamine (DIEA) in Fmoc-SPPS

This protocol outlines a standard coupling cycle using DIEA in a manual solid-phase peptide synthesis workflow. The quantities are based on a 0.1 mmol synthesis scale.

Materials and Reagents
  • Fmoc-protected amino acid: 0.4 mmol (4 equivalents)

  • Coupling reagent (e.g., HBTU): 0.39 mmol (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA): 0.8 mmol (8 equivalents)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Resin with N-terminal deprotected peptide (0.1 mmol loading)

  • Kaiser test kit (Ninhydrin solutions)

Experimental Workflow

G start Start: Resin with free N-terminal amine preactivation Amino Acid Pre-activation (Fmoc-AA-OH + HBTU + DIEA in DMF) start->preactivation coupling Coupling Reaction (Add pre-activated mix to resin) preactivation->coupling wash1 Wash Resin (DMF) coupling->wash1 monitoring Monitor Coupling (Kaiser Test) wash1->monitoring decision Coupling Complete? monitoring->decision recouple Recouple with fresh reagents decision->recouple No (Blue beads) deprotection Fmoc Deprotection (20% Piperidine/DMF) decision->deprotection Yes (Yellow beads) recouple->coupling wash2 Wash Resin (DMF) deprotection->wash2 next_cycle Proceed to next coupling cycle or final cleavage wash2->next_cycle

Caption: Standard Fmoc-SPPS coupling cycle workflow using DIEA.

Step-by-Step Procedure
  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using 20% piperidine in DMF and the resin has been thoroughly washed with DMF.

  • Amino Acid Activation: a. In a separate vessel, dissolve the Fmoc-amino acid (4 eq) and HBTU (3.9 eq) in an appropriate volume of DMF (e.g., 2 mL). b. Add DIEA (8 eq) to the solution. c. Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color. Causality Note: Pre-activation ensures the formation of the reactive ester of the amino acid before it is introduced to the resin, improving coupling efficiency.

  • Coupling: a. Add the activated amino acid solution to the reaction vessel containing the resin. b. Agitate the mixture for 30-60 minutes at room temperature. For sterically hindered amino acids, the coupling time may need to be extended.[7]

  • Washing: a. Drain the coupling solution from the reaction vessel. b. Wash the resin thoroughly with DMF (3 x 5 mL) to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction: a. Take a small sample of the resin beads and perform a Kaiser test. b. A negative result (yellow beads) indicates that all free amines have been acylated, and the coupling is complete. c. A positive result (blue beads) indicates incomplete coupling. If the test is positive, a second coupling with fresh reagents is necessary.

  • Fmoc Deprotection: a. Once coupling is complete, add a solution of 20% piperidine in DMF to the resin. b. Agitate for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Final Washes: a. Drain the deprotection solution. b. Wash the resin thoroughly with DMF (5 x 5 mL) to ensure all piperidine and cleaved Fmoc-adduct is removed. The resin is now ready for the next coupling cycle.

Conclusion

The judicious selection of a tertiary amine base is a cornerstone of successful solid-phase peptide synthesis. While structural similarity might suggest interchangeability, the profound impact of electronic effects on basicity, as demonstrated in the comparison between this compound and N,N-Diisopropylethylamine (DIEA), dictates their suitability. This compound lacks the requisite basicity for efficient peptide coupling and should not be used. In contrast, DIEA, with its optimal balance of steric hindrance and strong basicity, remains the reagent of choice. The detailed protocol provided herein offers a robust and reliable method for the application of DIEA, empowering researchers, scientists, and drug development professionals to achieve high-quality synthetic peptides.

References

Introduction: The Strategic Importance of the Diisopropylaniline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Diisopropylaniline Motif in Transition Metal-Catalyzed Cross-Coupling

Transition metal-catalyzed cross-coupling reactions represent a paradigm shift in molecular construction, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency.[1] Within this field, the design and selection of ligands are paramount, as they directly modulate the stability, activity, and selectivity of the metal catalyst.[2] This guide focuses on the pivotal role of the N,N-diisopropylaniline structural motif in advancing these transformations.

While this compound itself can act as a substrate in certain contexts, its most profound impact stems from its primary amine analogue, 2,6-diisopropylaniline . This molecule is a cornerstone building block for a generation of exceptionally bulky and electron-rich ligands that have revolutionized palladium-catalyzed cross-coupling.[2] These ligands, including the renowned Buchwald biaryl phosphines (e.g., BrettPhos, XPhos) and N-heterocyclic carbenes (NHCs) like IPr, have made previously challenging reactions routine, particularly those involving unreactive substrates like aryl chlorides.[2][3]

This document provides a comprehensive overview for researchers and drug development professionals, detailing the application of the diisopropylaniline scaffold in ligand design for key cross-coupling reactions and exploring the use of this compound derivatives as substrates in specialized synthetic applications.

Part 1: The 2,6-Diisopropylaniline Scaffold in High-Performance Ligand Design

The efficacy of ligands derived from 2,6-diisopropylaniline is rooted in a combination of steric and electronic properties that favorably influence the key steps of the catalytic cycle.

The Mechanistic Rationale: Power of Steric Hindrance and Electron Donation

The two isopropyl groups positioned ortho to the nitrogen atom in the 2,6-diisopropylaniline core are the source of its strategic advantage.[2] This substitution pattern imparts two critical features to the resulting ligands:

  • Steric Bulk: The immense steric profile around the metal center promotes the formation of a monoligated, 14-electron Pd(0)L species. This is often the true catalytically active species, and its generation is crucial for initiating the catalytic cycle via oxidative addition, especially with challenging substrates like aryl chlorides.[2] Furthermore, this bulk facilitates the final, product-releasing reductive elimination step.[2]

  • Electron-Rich Character: The alkyl substituents are electron-donating, which increases the electron density on the ligand's coordinating atom (phosphorus or carbon). This, in turn, makes the palladium center more electron-rich and thus more nucleophilic, accelerating the rate of oxidative addition of the aryl electrophile.[4]

Caption: General structure of a diisopropylaniline-based ligand.

Application Highlight 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation of immense importance in pharmaceuticals and materials science.[3][5] Ligands incorporating the 2,6-diisopropylaniline motif, such as BrettPhos, are exceptionally effective, enabling the coupling of a wide array of amines with aryl halides and sulfonates.[3][6]

Buchwald_Hartwig_Cycle Fig 2. Catalytic cycle for the Buchwald-Hartwig amination. pd0 Pd(0)L (Active Catalyst) oa_complex Ar-Pd(II)(L)-X pd0->oa_complex Oxidative Addition (Ar-X) center Bulky Ligand (L) Facilitates Oxidative Addition and Reductive Elimination amine_complex [Ar-Pd(II)(L)(HNR'R'')]⁺X⁻ oa_complex->amine_complex Ligand Exchange (HNR'R'') amido_complex Ar-Pd(II)(L)-NR'R'' amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: C-N Coupling of an Aryl Chloride with a Primary Amine

This protocol describes a general procedure for the amination of a challenging aryl chloride substrate using a commercially available BrettPhos-based precatalyst.

  • Materials:

    • Aryl chloride (1.0 equiv)

    • Primary amine (1.2 equiv)

    • BrettPhos Pd G3 precatalyst (1-2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous, degassed toluene (to achieve 0.1-0.5 M concentration)

    • Schlenk tube or oven-dried vial with a magnetic stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl chloride, NaOtBu, and the BrettPhos Pd G3 precatalyst to the Schlenk tube.

    • Reagent Addition: Seal the tube with a septum. If outside a glovebox, evacuate and backfill with inert gas three times. Add the anhydrous toluene via syringe, followed by the primary amine.

    • Reaction Conditions: Place the sealed tube in a preheated oil bath or heating block set to 80-110 °C. Stir vigorously.

    • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the aryl chloride is consumed (typically 4-24 hours).

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate or another suitable organic solvent. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and then with brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Substrate TypeLigand SystemTypical Yield (%)Key AdvantageReference
Aryl ChloridesBrettPhos85-98%Overcomes low reactivity of Ar-Cl bond[3]
Aryl MesylatesBrettPhos70-95%Enables use of readily available sulfonates[7]
Primary AminesBrettPhos90-99%High selectivity for monoarylation[3]
Heterocyclic AminesRuPhos80-95%Broad scope for complex amine partners[6]
Application Highlight 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone C-C bond-forming reaction.[8] N-heterocyclic carbene (NHC) ligands derived from 2,6-diisopropylaniline, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), are exceptionally robust and active, creating highly stable palladium complexes that are effective for coupling challenging substrates.[9]

Suzuki_Workflow Fig 3. Experimental workflow for a typical Suzuki-Miyaura coupling reaction. start Start: Prepare Reaction Vessel reagents 1. Add Solids (Aryl Halide, Boronic Acid, Base, Pd-IPr Precatalyst) start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent 3. Add Anhydrous Solvent (e.g., THF, Dioxane) inert->solvent heat 4. Heat and Stir (e.g., 60-100 °C) solvent->heat monitor 5. Monitor Progress (TLC, GC-MS) heat->monitor workup 6. Aqueous Work-up (Quench, Extract) monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki Coupling of an Aryl Chloride with an Arylboronic Acid

This protocol utilizes a commercially available and air-stable Pd-PEPPSI-IPr precatalyst, simplifying the reaction setup.[9]

  • Materials:

    • Aryl chloride (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pd-PEPPSI-IPr precatalyst (2 mol%)

    • Potassium carbonate (K₂CO₃) (3.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Oven-dried Schlenk tube or vial with a magnetic stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • Reaction Setup: To the oven-dried vial, add the aryl chloride, arylboronic acid, potassium carbonate, and the Pd-PEPPSI-IPr precatalyst.

    • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.

    • Solvent Addition: Add anhydrous THF via syringe to the reaction vessel to the desired concentration (e.g., 0.2 M).

    • Reaction Conditions: Place the reaction vessel in a preheated oil bath at 60 °C and stir for the required time (monitor by TLC or LC-MS).

    • Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]

Part 2: this compound as a Substrate in Cross-Coupling

While the dominant role of the diisopropylaniline motif is in ligandry, N-aryl-N,N-dialkylamines can also participate as substrates in specialized cross-coupling reactions, particularly in intramolecular cyclizations for the synthesis of complex heterocyclic systems.

Application Highlight: Synthesis of Carbazoles via C-C Cleavage

A notable application involves the palladium-catalyzed dealkylative cyclization of N-(2-halophenyl)-2,6-diisopropylanilines to form 1-isopropyl-substituted carbazoles.[10] This transformation is remarkable as it involves an intramolecular C-H activation/C-C bond formation coupled with the cleavage of a C-X and a C-C (isopropyl) bond.

Carbozole_Synthesis Fig 4. Proposed pathway for carbazole synthesis from N-(2-halophenyl)-2,6-diisopropylaniline. start N-(2-halophenyl)-2,6- diisopropylaniline pd_complex Intramolecular C-H Activation start->pd_complex Pd(OAc)₂, Ligand, Base cyclization Dearomatized Intermediate pd_complex->cyclization cleavage C-C Bond Cleavage cyclization->cleavage product 1-Isopropyl-carbazole cleavage->product Rearomatization

Caption: Pathway for carbazole synthesis.

Protocol: Palladium-Catalyzed Dealkylative Cyclization

This protocol is adapted from the literature for the synthesis of 1-isopropyl-substituted carbazoles.[10]

  • Materials:

    • N-(2-bromophenyl)-2,6-diisopropylaniline (1.0 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (10 mol%)

    • Tricyclohexylphosphine [PCy₃] (20 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous N,N-Dimethylacetamide (DMA)

    • Sealed reaction tube

  • Procedure:

    • Reaction Setup: In a glovebox, add the N-(2-bromophenyl)-2,6-diisopropylaniline substrate, Pd(OAc)₂, PCy₃, and K₂CO₃ to the reaction tube.

    • Solvent Addition: Add anhydrous DMA to the tube.

    • Reaction Conditions: Seal the tube tightly and place it in a preheated oil bath at 140 °C. Stir for the required time (e.g., 24 hours).

    • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to yield the desired carbazole product.[10]

Conclusion

The this compound motif holds a significant and dual role in the landscape of transition metal-catalyzed cross-coupling. Its primary and most celebrated contribution is as the 2,6-diisopropylaniline scaffold, a foundational component in the rational design of bulky, electron-rich ligands that have dramatically expanded the scope and utility of reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[2] These advanced catalytic systems are indispensable tools for researchers in drug discovery and materials science. Concurrently, this compound derivatives serve as valuable substrates in more specialized, yet powerful, transformations such as intramolecular cyclizations to access complex heterocyclic scaffolds.[10] A thorough understanding of both facets of its reactivity allows chemists to strategically leverage this versatile structural unit to achieve complex synthetic goals.

References

Application Note & Protocol: Hydroboration of Alkenes using N,N-Diisopropylaniline-Borane Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hydroboration-oxidation is a cornerstone of modern organic synthesis, enabling the anti-Markovnikov hydration of alkenes and alkynes with exceptional regio- and stereoselectivity. While classic reagents like borane-tetrahydrofuran (BH₃-THF) and borane-dimethyl sulfide (BMS) are effective, their high reactivity, thermal instability, and/or malodorous nature present handling challenges. This application note details the use of N,N-Diisopropylaniline-borane (DIPAB), a stable, user-friendly, and highly effective borane carrier. The steric bulk of the this compound ligand facilitates a controlled dissociation of borane, offering a balance of stability and reactivity suitable for a wide range of substrates. We provide detailed protocols for the in situ generation and application of DIPAB in the hydroboration of terminal alkenes, followed by a standard oxidative work-up to yield primary alcohols.

Introduction & Scientific Rationale

The hydroboration reaction involves the addition of a B-H bond across a carbon-carbon double or triple bond.[1] The resulting organoborane intermediate can be oxidized to an alcohol, typically with alkaline hydrogen peroxide, providing a synthetic route to alcohols with anti-Markovnikov regioselectivity.[2]

The choice of borane source is critical for controlling reactivity and ensuring safe handling. Amine-borane adducts have emerged as valuable alternatives to more volatile borane complexes.[3][4] The stability of these adducts is directly related to the strength of the dative N→B bond and the steric environment around it.[4][5]

Why this compound?

The this compound-borane adduct strikes an optimal balance between stability and reactivity. Unlike less hindered amines (e.g., trimethylamine) that form very tight, less reactive complexes, or highly volatile carriers like dimethyl sulfide, this compound offers several distinct advantages:

  • Enhanced Stability: The complex is more stable than BH₃-THF, allowing for easier handling and storage under an inert atmosphere.

  • Controlled Reactivity: The steric hindrance from the two isopropyl groups weakens the N→B dative bond sufficiently to allow for the dissociation of BH₃ at or slightly above room temperature, initiating the hydroboration.[6] This contrasts with adducts like pyridine-borane which often require elevated temperatures to react.[7]

  • High Solubility: The adduct is soluble in common aprotic organic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM).

  • Ease of Removal: The parent amine, this compound, is a high-boiling liquid that can be easily removed from the reaction mixture via aqueous acid extraction during work-up.

The reaction proceeds via a dissociative mechanism where the amine-borane complex is in equilibrium with the free amine and borane (BH₃).[6][8] The free BH₃ then coordinates to the alkene in a four-membered transition state, leading to a syn-addition of the B-H bond.[1]

Experimental Overview & Mechanism

The overall transformation consists of two main stages:

  • Hydroboration: The alkene is treated with the this compound-borane complex, which adds across the double bond to form a trialkylborane.

  • Oxidation: The trialkylborane is oxidized in situ using an alkaline solution of hydrogen peroxide to yield the corresponding alcohol.[9]

G cluster_0 PART 1: Hydroboration cluster_1 PART 2: Oxidation & Work-up Setup Reaction Setup (Alkene + Solvent in Flask) Reagent Add Borane Source (e.g., BMS) Setup->Reagent Amine Add this compound (Forms DIPAB in situ) Reagent->Amine Reaction Hydroboration (Stir at RT) Amine->Reaction Cool Cool to 0°C Reaction->Cool Reaction Complete (TLC) Oxidation Oxidative Work-up (Add NaOH, then H₂O₂) Cool->Oxidation Quench Aqueous Work-up (Extract with Ether) Oxidation->Quench Purify Purification (Column Chromatography) Quench->Purify Product Final Product (Primary Alcohol) Purify->Product

Caption: General workflow for hydroboration-oxidation.

G cluster_main Hydroboration Mechanism with DIPAB Adduct This compound-BH₃ (DIPAB) FreeBH3 BH₃ (Borane) Adduct->FreeBH3 Dissociation (Equilibrium) Amine This compound Adduct->Amine Alkene R-CH=CH₂ (Alkene) TS [Four-Membered Transition State] Alkene->TS Coordination FreeBH3->TS Organoborane B(CH₂CH₂R)₃ (Trialkylborane) TS->Organoborane syn-Addition

Caption: Dissociative mechanism of hydroboration.

Materials & Equipment

Reagents:

  • Alkene substrate (e.g., 1-octene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M in DMS)

  • This compound (≥98%)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% w/w aqueous solution

  • Diethyl ether (or Ethyl Acetate)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon line, manifold)

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Detailed Experimental Protocol

Safety Precaution: Borane-dimethyl sulfide is corrosive, flammable, and has a strong, unpleasant odor. This compound is an irritant.[10] Hydrogen peroxide is a strong oxidizer. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (lab coat, safety glasses, gloves) must be worn. All glassware must be oven- or flame-dried before use.

Protocol: Hydroboration of 1-Octene

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a septum, add 1-octene (1.12 g, 10.0 mmol, 1.0 equiv).

    • Add anhydrous THF (20 mL) via syringe.

    • Flush the flask with nitrogen or argon and place it under a positive pressure of inert gas.

    • Cool the flask to 0 °C in an ice-water bath.

  • In situ Generation of DIPAB and Hydroboration:

    • Slowly add this compound (1.86 mL, 1.77 g, 10.0 mmol, 1.0 equiv) to the stirred solution of the alkene.

    • Slowly add borane-dimethyl sulfide complex (~1.0 mL of a 10 M solution, 10.0 mmol, 1.0 equiv of BH₃) dropwise via syringe over 5 minutes. Note: A slight excess of the amine relative to borane can be used to ensure all BH₃ is complexed.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-3 hours at room temperature. Monitor the reaction progress by TLC (staining with p-anisaldehyde or potassium permanganate solution) until the starting alkene is consumed.

  • Oxidative Work-up:

    • Once the hydroboration is complete, cool the reaction flask back to 0 °C in an ice-water bath.

    • Slowly and carefully add 3 M aqueous NaOH solution (5 mL) to the flask.

    • Next, add 30% aqueous H₂O₂ (5 mL) dropwise via a syringe or addition funnel. CAUTION: This addition is exothermic. Maintain the internal temperature below 35-40 °C.

    • After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours. The cloudy white mixture should become clearer as the oxidation proceeds.

  • Isolation and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL) to remove the this compound, followed by saturated aqueous brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford 1-octanol as a clear, colorless liquid.

Representative Data

The following table summarizes expected results for the hydroboration-oxidation of representative terminal alkenes using the described protocol.

SubstrateProductTypical Yield (%)Purity (by ¹H NMR)
1-Octene1-Octanol85-92%>98%
Styrene2-Phenylethanol88-95%>98%
Allylbenzene3-Phenyl-1-propanol82-90%>97%

Yields are based on isolated product after purification.

Troubleshooting

IssuePossible Cause(s)Suggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Impure or wet reagents/solvents. Inactive borane source.Allow the reaction to stir longer or warm gently (to ~40 °C). Ensure all reagents and solvents are anhydrous. Use a fresh, properly stored bottle of BMS.
Low Yield Loss of product during aqueous work-up. Incomplete oxidation. Formation of side products.Perform additional extractions of the aqueous layer. Ensure sufficient NaOH and H₂O₂ are used and allow adequate time for oxidation. Maintain low temperatures during reagent addition to minimize side reactions.
Presence of Alkene in Product Incomplete hydroboration.Increase the equivalents of the borane adduct slightly (e.g., 1.1 equiv).
Difficult Emulsion during Work-up Formation of borate salts.Add more brine or a small amount of solid NaCl to the separatory funnel to help break the emulsion.

Conclusion

The this compound-borane adduct serves as an excellent reagent for the hydroboration of alkenes. Its stability, ease of handling, and controlled reactivity make it a superior choice over traditional borane carriers for many applications. The protocol described herein is robust, scalable, and provides high yields of primary alcohols from terminal alkenes with excellent regioselectivity. This method is highly recommended for researchers and drug development professionals seeking a reliable and practical hydroboration procedure.

References

synthesis of 4-diisopropylamino benzonitrile using N,N-Diisopropylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-(Diisopropylamino)benzonitrile

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 4-(diisopropylamino)benzonitrile, a valuable fluorogenic compound and synthetic intermediate. The methodology leverages the Vilsmeier-Haack reaction for the regioselective formylation of N,N-diisopropylaniline to yield an intermediate aldehyde, which is subsequently converted to the target nitrile. This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, a detailed, step-by-step experimental procedure, full characterization data, and rigorous safety protocols.

Introduction and Scientific Principles

4-(Dialkylamino)benzonitriles are a class of molecules renowned for their unique photophysical properties, particularly Twisted Intramolecular Charge Transfer (TICT) fluorescence, making them exceptional probes for studying solvent polarity and microenvironments. 4-(Diisopropylamino)benzonitrile, with its bulky isopropyl groups, is a prominent member of this class. Its synthesis from readily available this compound is a common requirement in materials science and medicinal chemistry laboratories.

The synthetic strategy detailed herein is a robust, two-step process:

  • Vilsmeier-Haack Formylation: The electron-rich aromatic ring of this compound is highly activated by the potent electron-donating diisopropylamino group. This group directs electrophilic substitution to the para-position. The Vilsmeier-Haack reaction employs a mild electrophile, the Vilsmeier reagent (a chloroiminium salt), generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3]

  • Aldehyde to Nitrile Conversion: The intermediate aldehyde, 4-(diisopropylamino)benzaldehyde, is then converted to the final nitrile product. While several methods exist, this protocol utilizes a reliable one-pot reaction with hydroxylamine hydrochloride.[4][5] The aldehyde first reacts to form an aldoxime, which is subsequently dehydrated under the reaction conditions to yield the nitrile.[5]

This approach is favored for its high regioselectivity, scalability, and use of common laboratory reagents.

Reaction Mechanisms and Workflow

Overall Synthetic Workflow

The synthesis proceeds from the starting aniline derivative to the intermediate aldehyde, and finally to the target benzonitrile.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Nitrile Formation A This compound C 4-(Diisopropylamino)benzaldehyde A->C Electrophilic Aromatic Substitution B Vilsmeier Reagent (POCl₃ + DMF) B->C E 4-(Diisopropylamino)benzonitrile (Final Product) C->E Oxime Formation & Dehydration D Hydroxylamine Hydrochloride (NH₂OH·HCl) D->E

Caption: High-level workflow for the synthesis of 4-(diisopropylamino)benzonitrile.

Mechanism of Vilsmeier-Haack Reagent Formation and Formylation

The reaction is initiated by the formation of the electrophilic Vilsmeier reagent. This reagent then undergoes an electrophilic aromatic substitution reaction with the activated this compound ring.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF intermediate Acyloxyphosphonium salt DMF->intermediate Nucleophilic attack POCl3 POCl₃ POCl3->intermediate vilsmeier Vilsmeier Reagent (Chloroiminium ion) intermediate->vilsmeier Elimination of (PO₂)Cl₂⁻ sigma Sigma Complex (Arenium ion) vilsmeier->sigma Electrophilic attack aniline This compound aniline->sigma iminium Iminium Salt Intermediate sigma->iminium Deprotonation (Restores Aromaticity) aldehyde 4-(Diisopropylamino)benzaldehyde iminium->aldehyde Aqueous Workup (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack formylation step.

Experimental Protocols

Safety Precaution: This synthesis involves highly hazardous materials. Phosphorus oxychloride reacts violently with water and is fatal if inhaled.[6][7][8] N,N-dimethylformamide is a reproductive toxin.[9][10] Hydroxylamine hydrochloride is a suspected carcinogen and can be explosive.[11][12] All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reagents and Materials
Reagent/MaterialCAS NumberM.W. ( g/mol )Key Hazards
This compound4107-98-6177.29Skin/eye/respiratory irritant[13][14]
Phosphorus Oxychloride (POCl₃)10025-87-3153.33Reacts violently with water, corrosive, toxic[6][15][16]
N,N-Dimethylformamide (DMF), Anhydrous68-12-273.09Flammable, reproductive toxin, skin absorption[10][17][18]
Hydroxylamine Hydrochloride (NH₂OH·HCl)5470-11-169.49Corrosive, skin sensitizer, suspected carcinogen[11]
Dichloromethane (DCM)75-09-284.93Volatile, suspected carcinogen
Diethyl Ether (Et₂O)60-29-774.12Highly flammable, peroxide former
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01N/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37N/A
Part A: Synthesis of 4-(Diisopropylamino)benzaldehyde
  • Reagent Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (10.0 mL, 129 mmol).

  • Formation of Vilsmeier Reagent: Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃) (6.0 mL, 64.5 mmol) dropwise via the dropping funnel over 20 minutes with vigorous stirring.

    • Scientist's Note: This addition is highly exothermic. Maintaining a low temperature is crucial to control the reaction and prevent side product formation. The formation of a solid white precipitate (the Vilsmeier reagent) is expected.

  • Substrate Addition: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Then, add this compound (5.0 g, 28.2 mmol) dropwise over 15 minutes.

  • Reaction: After adding the aniline, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C using an oil bath and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 9:1 Hexanes:Ethyl Acetate).

  • Work-up: Cool the reaction mixture back to room temperature and then carefully pour it onto 200 g of crushed ice with stirring.

    • Scientist's Note: This step is critical for hydrolyzing the intermediate iminium salt to the aldehyde and safely quenching any unreacted POCl₃. This process is highly exothermic and may release HCl gas; perform with caution.

  • Neutralization and Extraction: The resulting aqueous solution will be acidic. Carefully neutralize it by the slow addition of solid sodium bicarbonate until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol/water to yield 4-(diisopropylamino)benzaldehyde as a solid.

Part B: Synthesis of 4-(Diisopropylamino)benzonitrile
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the 4-(diisopropylamino)benzaldehyde (1.0 eq) obtained from Part A in a suitable solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) (approx. 0.5 M concentration).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) to the solution.[19]

    • Scientist's Note: Some protocols suggest heating the aldehyde and hydroxylamine hydrochloride in a solvent like DMSO or formic acid, which can facilitate both oxime formation and subsequent dehydration in one pot.[5][19]

  • Reaction: Heat the mixture to 100-110 °C and stir for 2-4 hours. Monitor the disappearance of the aldehyde by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with diethyl ether (3 x 20 mL).[5]

  • Purification: Combine the organic extracts, wash with water (3 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) or recrystallization to afford pure 4-(diisopropylamino)benzonitrile.

Characterization of 4-(Diisopropylamino)benzonitrile

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results for 4-(Diisopropylamino)benzonitrile
Molecular Formula C₁₃H₁₈N₂[20]
Molecular Weight 202.30 g/mol [20]
Appearance White to off-white solid
¹H NMR (CDCl₃) δ ~ 7.4 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~3.7 (sept, 2H, CH), ~1.2 (d, 12H, CH₃)
IR Spectroscopy (cm⁻¹) ~2970 (C-H aliphatic), ~2220 (C≡N nitrile), ~1600 (C=C aromatic)[21]
Mass Spec. (EI) m/z 202 [M]⁺, 187 [M-CH₃]⁺[21]

Safety and Waste Disposal

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive and toxic.[8] Reacts violently with water, alcohols, and bases.[16] Always handle in a chemical fume hood. Quench excess reagent slowly and carefully with ice. Neutralize aqueous waste containing phosphate and chloride salts with a base (e.g., sodium bicarbonate) before disposal.

  • N,N-Dimethylformamide (DMF): A known reproductive toxin and should be handled with care, avoiding skin contact and inhalation.[10] Collect all DMF-containing waste in a designated halogenated solvent waste container.

  • Hydroxylamine Hydrochloride: Can be corrosive and is a suspected carcinogen.[12] Avoid creating dust. Heating may cause an explosion.

  • General: All solid and liquid chemical waste should be disposed of in accordance with local, state, and federal regulations. Never pour organic solvents or reaction mixtures down the drain.

References

Application Note & Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of Crude N,N-Diisopropylaniline

Introduction: The Rationale for High-Purity this compound

This compound (DIPA) is a sterically hindered tertiary amine that serves as a versatile intermediate and reagent in organic synthesis. Its applications range from the synthesis of specialized dyes and polymers to its use as a non-nucleophilic base and a precursor in the development of active pharmaceutical ingredients (APIs).[1] The steric bulk provided by the two isopropyl groups on the nitrogen atom modulates its basicity and nucleophilicity, making it a valuable tool in complex molecular construction.

However, the synthetic routes to this compound often yield a crude product contaminated with various impurities. These can include unreacted starting materials (e.g., aniline, isopropanol), partially reacted intermediates (e.g., N-isopropylaniline), isomers (e.g., 2,6-diisopropylaniline), and various by-products from side reactions or subsequent degradation. For applications in drug development and materials science, the presence of such impurities is unacceptable as they can lead to unpredictable reaction outcomes, reduced yields, and the introduction of potentially toxic components into final products. Therefore, robust and efficient purification is a critical step in ensuring the quality, consistency, and safety of DIPA for its intended use.

This technical guide provides a comprehensive overview of the principal methods for purifying crude this compound, complete with detailed, field-tested protocols. We will explore purification based on physical properties (distillation), adsorptive properties (chromatography), and chemical reactivity (acid-base salt formation), enabling researchers to select and implement the most appropriate strategy for their specific needs.

Core Physicochemical & Safety Data

A thorough understanding of the compound's properties is fundamental to designing a successful purification strategy.

Physicochemical Properties

The properties summarized below directly inform the selection of purification parameters, such as distillation temperature and pressure, or the choice of solvents for chromatography and extraction.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₉N[2][3]
Molecular Weight 177.29 g/mol
Appearance Colorless to pale yellow liquid[4][5]
Boiling Point 95-96 °C at 11 mmHg[2][4]
Density 0.91 g/mL at 25 °C[2][4]
Refractive Index (n²⁰/D) 1.519[2][4]
Flash Point 84 °C (183.2 °F) - closed cup[2]
pKa (Predicted) 8.05 ± 0.20[4]
LogP 3.31[2]
Sensitivity Light Sensitive[4]
Hazard Identification and Safe Handling

This compound is a hazardous chemical that requires careful handling to minimize risk.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Signal Word: Warning.

Protocol for Safe Handling:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves properly after use.

    • Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a respirator with an appropriate organic vapor cartridge (e.g., type ABEK as per EN14387).

    • Skin Protection: Wear a lab coat and closed-toe shoes.

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials and sources of ignition. Keep the container tightly sealed and protected from light.[4] The compound is classified under Storage Class 10 for combustible liquids.

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Purification Methodologies & Protocols

The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

Method 1: Fractional Vacuum Distillation

Causality & Expertise: This is the most common and efficient method for purifying this compound on a multi-gram to kilogram scale. The principle relies on the separation of components with different volatilities. Given DIPA's relatively high atmospheric boiling point, applying a vacuum is crucial. Lowering the pressure reduces the boiling point significantly, preventing thermal decomposition that can occur at higher temperatures, which often leads to discoloration and the formation of new impurities. This method is highly effective for removing less volatile impurities (e.g., polymeric residues, salts) and more volatile impurities (e.g., residual solvents, aniline, isopropanol).

Experimental Protocol: Fractional Vacuum Distillation

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask (sized appropriately so the crude material fills it to about half to two-thirds capacity), a Vigreux or other packed fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly greased with vacuum-grade grease and secured with clips.

    • Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump from corrosive vapors. Include a manometer or vacuum gauge to monitor the pressure.

  • Procedure:

    • Charge the distillation flask with the crude this compound and a magnetic stir bar or boiling chips for smooth boiling.

    • Slowly and carefully apply vacuum to the system.

    • Once the desired pressure is stable (e.g., ~11 mmHg), begin heating the distillation flask using a heating mantle.

    • Initially, any low-boiling impurities will distill. Collect this "forerun" in a separate receiving flask.

    • As the temperature rises and stabilizes at the boiling point of this compound (approx. 95-96 °C at 11 mmHg), change the receiving flask to collect the pure product.[2][4]

    • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.

    • Stop the distillation when the temperature begins to rise again or when only a small volume of dark, viscous residue remains in the distillation flask.

    • Allow the apparatus to cool completely before slowly venting to atmospheric pressure.

Workflow: Fractional Vacuum Distillation

G cluster_prep Preparation cluster_process Process cluster_finish Finalization A Assemble Distillation Apparatus B Charge Flask with Crude DIPA A->B C Apply Vacuum (~11 mmHg) B->C D Heat Gently C->D E Collect Forerun (Low-Boiling Impurities) D->E F Collect Main Fraction (Pure DIPA @ 95-96°C) E->F G Stop Heating F->G H Cool System to Room Temperature G->H I Vent to Atmosphere H->I J Recover Purified DIPA I->J

Caption: Workflow for purification by fractional vacuum distillation.

Method 2: Flash Column Chromatography

Causality & Expertise: When distillation is insufficient to separate impurities with very similar boiling points or to remove colored, non-volatile contaminants, flash column chromatography is the preferred method.[7] The principle is based on the differential partitioning of the crude mixture's components between a solid stationary phase (typically silica gel) and a liquid mobile phase. The less polar this compound will travel through the silica column faster than more polar impurities (like oxidized by-products or residual aniline), allowing for effective separation. This technique offers high resolution but is generally more suitable for smaller scales (milligrams to tens of grams) due to solvent consumption and labor intensity.

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), determine an appropriate mobile phase. A good starting point is a mixture of hexanes and ethyl acetate.

    • The ideal solvent system should give the this compound a retention factor (Rf) of approximately 0.3-0.4.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel using either a dry packing or slurry method. Ensure the silica bed is compact and level.

    • Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude DIPA in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying positive pressure (air or nitrogen) to achieve a steady flow rate.

    • Collect fractions in test tubes or flasks.

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

    • Fractions containing the pure product (as determined by TLC) are combined.

  • Product Recovery:

    • The combined pure fractions are concentrated using a rotary evaporator to remove the solvent, yielding the purified this compound.

Workflow: Flash Column Chromatography

G cluster_prep Preparation cluster_process Separation cluster_finish Recovery A Select Solvent System (via TLC) B Pack Silica Gel Column A->B C Load Crude DIPA onto Column B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Monitor Fractions (via TLC) E->F G Combine Pure Fractions E->G F->G H Evaporate Solvent (Rotary Evaporator) G->H I Obtain Purified DIPA H->I

Caption: Workflow for purification by flash column chromatography.

Method 3: Purification via Acid Salt Formation & Recrystallization

Causality & Expertise: This chemical purification method leverages the basicity of the aniline nitrogen. By reacting the crude this compound with an acid, a salt is formed. This salt often has significantly different solubility properties than the free base and the non-basic impurities in the crude mixture. This allows the salt to be selectively precipitated and further purified by recrystallization.[8] Once the salt is pure, the this compound free base can be regenerated by treatment with a strong base. This method is exceptionally effective at removing non-basic or weakly basic impurities that may be difficult to separate by distillation or chromatography. A patent for the related compound 2,6-diisopropylaniline highlights the use of sulfonic acids for this purpose, which forms highly crystalline salts.[8]

Experimental Protocol: Acid Salt Formation & Recrystallization

  • Salt Formation:

    • Dissolve the crude this compound in a suitable organic solvent (e.g., isopropanol, diethyl ether, or ethanol).

    • Cool the solution in an ice bath.

    • Slowly add a solution of a strong acid (e.g., methanesulfonic acid in isopropanol or concentrated HCl) dropwise with stirring.

    • The corresponding salt (e.g., N,N-diisopropylanilinium methanesulfonate) will precipitate out of the solution.

  • Isolation and Recrystallization:

    • Collect the precipitated salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.

    • Purify the salt further by recrystallization. Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol or an ethanol/water mixture) and allow it to cool slowly to form pure crystals.

    • Collect the purified crystals by vacuum filtration.

  • Regeneration of Free Base:

    • Suspend the purified salt in a biphasic mixture of water and a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

    • With vigorous stirring, slowly add an aqueous solution of a strong base (e.g., 2M NaOH) until the aqueous layer is strongly basic (pH > 12).

    • The salt will decompose, liberating the pure this compound free base into the organic layer.

  • Workup:

    • Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the highly purified this compound.

Workflow: Purification via Salt Formation

G cluster_prep Salt Formation cluster_process Salt Purification cluster_finish Regeneration & Recovery A Dissolve Crude DIPA in Solvent B Add Acid to Precipitate Salt A->B C Filter to Isolate Crude Salt B->C D Recrystallize Salt from Hot Solvent C->D E Filter to Collect Pure Salt Crystals D->E F Suspend Pure Salt in Water/Solvent E->F G Add Strong Base (e.g., NaOH) F->G H Extract Free Base DIPA into Organic Layer G->H I Dry & Evaporate Solvent H->I J Obtain High-Purity DIPA I->J

Caption: Workflow for chemical purification via salt formation.

Analytical Characterization for Purity Verification

After purification, it is essential to verify the purity and confirm the identity of the this compound.

  • Gas Chromatography (GC): An excellent method for determining the percentage purity of volatile compounds. A GC chromatogram should show a single major peak corresponding to the product.

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile or thermally sensitive impurities. A reverse-phase C18 column with a mobile phase like acetonitrile/water is a common setup.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying impurities.[9] The spectra should be clean and match the known chemical shifts and integration values for this compound.

  • Refractive Index: Measuring the refractive index provides a quick physical constant check against the literature value (n²⁰/D 1.519).

Summary and Method Selection

Purification MethodPrimary ApplicationAdvantagesDisadvantages
Fractional Vacuum Distillation Large-scale purification; removal of impurities with different boiling points.High throughput, cost-effective for large quantities, excellent for removing non-volatile residues.Requires vacuum; may not separate isomers with close boiling points; risk of thermal decomposition if not controlled.
Flash Column Chromatography Small to medium scale; high-purity applications; removal of similarly boiling or colored impurities.High resolution, applicable to a wide range of impurities, operates at room temperature.Labor-intensive, high solvent consumption, not easily scalable.
Acid Salt Formation Removal of non-basic or weakly basic impurities; when distillation/chromatography fail.Excellent for removing specific impurity classes, can yield very high purity product.Multi-step process, involves chemical reagents, may have lower overall yield due to transfers.

References

Application Notes and Protocols for the Quantification of N,N-Diisopropylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Diisopropylaniline is a substituted aromatic amine that serves as a crucial intermediate in the synthesis of various industrial chemicals and pharmaceutical compounds.[1] The purity and concentration of this compound are critical quality attributes that can significantly influence the yield, purity, and safety of the final products. Consequently, robust and reliable analytical methods for its precise quantification are paramount in research, development, and quality control settings.

This comprehensive guide provides detailed application notes and step-by-step protocols for the quantification of this compound using modern analytical techniques. We will delve into the nuances of method selection, sample preparation, and instrumental analysis, with a focus on providing not just a set of instructions, but a framework for developing and validating these methods in your own laboratory. The protocols described herein are designed to be self-validating, ensuring the generation of trustworthy and reproducible data.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective analytical methods.

PropertyValueSource
Molecular Formula C₁₂H₁₉N[2][3]
Molecular Weight 177.29 g/mol [4][5]
Appearance Liquid[2][4]
Boiling Point 95-96 °C at 11 mmHg[5][6]
Density 0.91 g/mL at 25 °C[5][6]
Refractive Index n20/D 1.519 (lit.)[5][6]

Analytical Methodologies: A Comparative Overview

The choice of analytical technique for this compound quantification is dictated by factors such as the sample matrix, required sensitivity, and the desired throughput. The two most prevalent and effective methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (R²) >0.99>0.99
Accuracy (% Recovery) 89 - 100%Typically within 80 - 120%
Precision (%RSD) < 5%< 15%
Limit of Detection (LOD) Analyte dependent, can be in the ng/mL rangeAnalyte dependent, can be in the µg/L range[7]
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL[7]Analyte dependent

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.[1] A reversed-phase HPLC method with UV detection is a robust and reliable approach for its quantification.

Protocol: HPLC-UV Analysis of this compound

This protocol outlines a standard reversed-phase HPLC method for the quantification of this compound.

1. Instrumentation and Materials:

  • Standard HPLC system with a UV detector, autosampler, and column oven.[1]

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

  • HPLC-grade acetonitrile, water, and phosphoric acid.

  • This compound reference standard.

2. Preparation of Mobile Phase and Standards:

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% phosphoric acid.[1] For mass spectrometry compatibility, replace phosphoric acid with formic acid.[8]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 50 mg of this compound reference standard and dissolve it in 50 mL of the mobile phase.[1]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

3. Sample Preparation:

  • Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV at 254 nm.[1]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (ACN:H2O with 0.1% H3PO4) HPLC HPLC System (C18 Column, 30°C) MobilePhase->HPLC Standards Prepare Standard Solutions Standards->HPLC SamplePrep Prepare and Filter Sample SamplePrep->HPLC UV UV Detection (254 nm) HPLC->UV Calibration Construct Calibration Curve UV->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography (GC) for this compound Quantification

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For aromatic amines like this compound, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) provides excellent sensitivity and selectivity.

Protocol: GC-FID Analysis of this compound

This protocol details a GC-FID method suitable for the quantification of this compound, particularly in workplace air samples.[9]

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for amine analysis (e.g., DB-WAX).[9]

  • High-purity helium, hydrogen, and air.

  • This compound reference standard.

  • Acetone (for desorption).[9]

2. Preparation of Standards:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetone.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to achieve concentrations ranging from approximately 1.40 to 665.0 µg/mL.[9]

3. Sample Collection and Preparation (for air samples):

  • Collect air samples using a silica gel tube.[9]

  • Desorb the collected this compound from the silica gel using acetone.[9]

4. Chromatographic Conditions:

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.[1]

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: An initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[1] This program should be optimized based on the specific column and instrument.

  • Injection Volume: 1 µL.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Calculate the concentration of this compound in the desorbed sample solution from the calibration curve.

  • Determine the concentration of this compound in the original air sample by accounting for the volume of air sampled and the desorption volume.

Experimental Workflow: GC-FID Analysis

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standards Prepare Standard Solutions GC GC System (DB-WAX Column) Standards->GC SamplePrep Sample Collection & Desorption SamplePrep->GC FID FID Detection GC->FID Calibration Construct Calibration Curve FID->Calibration Quantification Quantify this compound Calibration->Quantification

References

Application Notes & Protocols: The Role of N,N-Diisopropylaniline in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diisopropylaniline is a sterically hindered aromatic amine whose utility in coordination and organometallic chemistry is dictated almost entirely by its significant steric bulk. While its direct coordination to metal centers as a primary ligand is rare, its role is pivotal in controlling reaction environments, primarily by functioning as a non-nucleophilic proton scavenger. This guide elucidates the nuanced roles of this compound, moving beyond its common classification as a simple base to explore its subtle, yet critical, interactions with metal catalysts. We provide detailed protocols for its application in palladium-catalyzed cross-coupling, methods for characterizing its weak metal interactions, and a discussion of the structure-function relationships that govern its reactivity.

Introduction: A Tale of Two Roles - Bulky Base vs. Weak Ligand

This compound, a derivative of aniline bearing two isopropyl groups on the nitrogen atom, presents a fascinating case study in steric effects.[1] Its structure is key to its function; the bulky isopropyl groups create significant steric congestion around the nitrogen's lone pair of electrons.[2][3] This steric shielding dramatically reduces its nucleophilicity, preventing it from readily participating in reactions like N-acylation or N-alkylation under standard conditions.[2][3]

However, this same steric hindrance makes it an exceptional non-nucleophilic base. It can effectively sequester protons generated during a reaction without competing with other nucleophiles for the electrophilic metal center or substrates. This property is paramount in numerous metal-catalyzed reactions where precise pH control and avoidance of side reactions are critical for high yields.

While not a classic "ligand" in the vein of phosphines or N-heterocyclic carbenes (NHCs), to dismiss its coordinating potential entirely would be an oversimplification. This compound can engage in weak, transient interactions with metal centers, influencing the electronic environment and steric profile of the catalyst. It is in this subtle, secondary coordination sphere role—or as a crucial ancillary reagent—that its true value in coordination chemistry is realized.

Diagram: Steric Hindrance Dictating Function

The diagram below illustrates the core principle: the bulky isopropyl groups physically block the nitrogen's lone pair, hindering direct coordination to a metal center but leaving it accessible to small protons.

Steric_Hindrance cluster_0 This compound cluster_1 Reactants Ligand N Lone Pair Block1 Isopropyl Group 1 Block2 Isopropyl Group 2 Metal Metal Center (Electrophile) Metal->Ligand Coordination (Hindered) Proton H+ Proton->Ligand Proton Abstraction (Allowed)

Caption: Steric hindrance in this compound.

Application in Palladium-Catalyzed Cross-Coupling: The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, relies on a Pd(0)/Pd(II) catalytic cycle.[4] A crucial step in this cycle is the regeneration of the active Pd(0) catalyst from the H-Pd(II)-X species formed after β-hydride elimination. This requires a base to abstract a proton.[4] The choice of base is critical; it must be strong enough to deprotonate the palladium hydride intermediate but not so nucleophilic that it interferes with the catalyst or substrates. This compound is an excellent candidate for this role.

Protocol 1: Mizoroki-Heck Annulation for Spiroindoline Synthesis

This protocol is adapted from a procedure for the diastereoselective synthesis of N-methylspiroindolines, where an intramolecular Heck reaction is a key step.[5] this compound can be used as the base in such transformations.

Objective: To perform an intramolecular Mizoroki-Heck cyclization of an N-allyl-N-methylbromoaniline precursor to form a spiroindoline.

Materials:

  • N-allyl-N-methylbromoaniline substrate (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Triphenylphosphine [PPh₃] (10 mol%)

  • This compound (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or microwave vial

  • Standard glassware for workup and purification

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the N-allyl-N-methylbromoaniline substrate (e.g., 0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), and PPh₃ (0.02 mmol, 10 mol%).

  • Inert Atmosphere: Seal the vessel and subject it to three cycles of evacuation and backfilling with argon or nitrogen to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (to achieve a concentration of ~0.1 M) via syringe. Follow with the addition of this compound (0.5 mmol, 2.5 equiv).

    • Causality Note: The use of an anhydrous polar aprotic solvent like DMF is crucial for solubilizing the reactants and the palladium salt. This compound is added to neutralize the HBr generated in the catalytic cycle, regenerating the Pd(0) catalyst. Its steric bulk prevents coordination to the palladium center, which would otherwise inhibit catalysis.

  • Reaction Conditions: Place the sealed vessel in a preheated oil bath or microwave reactor at 100-120 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) followed by brine (1x).

    • Self-Validation: The aqueous washes are critical for removing the DMF solvent and the diisopropylanilinium bromide salt formed during the reaction.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired spiroindoline.

Diagram: Workflow for Heck Reaction Protocol

Heck_Workflow A 1. Add Reactants (Substrate, Pd(OAc)₂, PPh₃) to Schlenk Flask B 2. Create Inert Atmosphere (Evacuate/Backfill Ar) A->B C 3. Add Solvents & Base (Anhydrous DMF, this compound) B->C D 4. Heat Reaction (100-120 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Aqueous Workup (Dilute, Wash with H₂O/Brine) E->F G 7. Isolate & Purify (Dry, Concentrate, Column Chromatography) F->G H Final Product (Spiroindoline) G->H

Caption: Experimental workflow for the intramolecular Heck reaction.

Characterization of Weak Metal-Ligand Interactions

While isolating a stable complex of this compound is challenging, its interaction with a metal center in solution can be studied using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR).[6]

Protocol 2: NMR Titration to Probe Metal Binding

Objective: To detect and quantify a weak interaction between a diamagnetic metal precursor (e.g., a Pd(II) or Pt(II) complex) and this compound in solution.

Principle: When this compound weakly associates with a metal center, the chemical environment of its protons (especially the aromatic and N-CH protons) will be perturbed. This perturbation results in a change in their chemical shifts (δ) in the ¹H NMR spectrum. By systematically adding aliquots of the metal complex to a solution of the aniline and monitoring these shifts, one can infer the presence of binding.[7]

Materials:

  • This compound (high purity)

  • Diamagnetic metal complex (e.g., PdCl₂(MeCN)₂)

  • Anhydrous, deuterated solvent (e.g., CDCl₃ or CD₂Cl₂)

  • High-resolution NMR spectrometer

  • Volumetric flasks and high-precision microsyringes

Step-by-Step Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of this compound (e.g., 10 mM) and a more concentrated stock solution of the metal complex (e.g., 100 mM) in the same deuterated solvent.

  • Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the this compound solution alone. Carefully record the chemical shifts of the aromatic and isopropyl methine (CH) protons.

  • Titration: Add a small, precise aliquot of the metal complex stock solution to the NMR tube containing the aniline solution (e.g., 0.1 equivalents). Mix thoroughly and acquire another ¹H NMR spectrum.

    • Causality Note: The metal complex is added in small increments to observe the gradual shift in proton resonances. Large additions might cause precipitation or lead to complex spectra that are difficult to interpret.

  • Repeat: Continue adding aliquots of the metal complex (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0 equivalents), acquiring a spectrum after each addition.

  • Data Analysis: Plot the change in chemical shift (Δδ) for a specific proton of this compound against the molar ratio of [Metal]/[Aniline]. The resulting curve can be fitted to a binding isotherm (e.g., a 1:1 binding model) to estimate the association constant (Ka), which quantifies the strength of the interaction.

    • Self-Validation: A systematic and concentration-dependent shift of specific protons is a strong indicator of a direct interaction. Protons closer to the nitrogen atom are expected to show the largest change. No change in chemical shift would indicate no significant interaction under the tested conditions.

Data Interpretation:

ObservationInterpretation
Downfield shift (Δδ > 0) of aromatic protonsSuggests the metal center withdraws electron density from the aniline ring upon association.
Upfield or downfield shift of isopropyl CH protonsIndicates a change in the steric and electronic environment around the nitrogen atom due to coordination.
Saturation of Δδ at high [Metal]/[Aniline] ratiosSuggests the binding equilibrium is reaching saturation, where most aniline molecules are associated with a metal center.
No significant change in δ Indicates negligible interaction between the species under the experimental conditions.

This compound vs. 2,6-Diisopropylaniline: A Critical Distinction

It is essential to distinguish this compound from its isomer, 2,6-diisopropylaniline.[2][8] While both are sterically hindered anilines, their application in coordination chemistry is vastly different.

  • This compound: Alkylated at the nitrogen. The N-H protons are absent. It functions primarily as a tertiary amine base.

  • 2,6-Diisopropylaniline: Alkylated on the aromatic ring at the ortho positions. It is a primary amine with two N-H protons.[9] This compound is a prolific building block for some of the most important ligands in modern catalysis, including N-heterocyclic carbenes (e.g., IPr) and β-diketiminate (NacNac) ligands.[9][10] The N-H bonds provide a reactive handle for condensation reactions to build these complex ligand scaffolds.[11][12]

The presence of the N-H protons in 2,6-diisopropylaniline allows it to be deprotonated to form a potent amido ligand or to undergo condensation reactions, pathways that are unavailable to this compound.

Conclusion and Future Outlook

This compound occupies a specialized niche in coordination chemistry. Its value lies not in its ability to form robust, isolable metal complexes, but in its capacity to act as a sterically constrained, non-interfering base. This function is critical for the success of numerous catalytic processes, including the Heck reaction, where it ensures the efficient regeneration of the active catalyst. Understanding its subtle interplay of steric and electronic properties allows researchers to rationally select it to optimize reaction conditions, minimize side products, and improve yields. While direct coordination is weak and often transient, advanced spectroscopic methods like NMR titration can provide valuable insights into its behavior in the coordination sphere of a metal. The continued exploration of sterically demanding reagents like this compound will undoubtedly lead to further refinements in catalyst design and reaction engineering.

References

Application Notes & Protocols: The Strategic Use of Substituted Anilines in Dinitroaniline Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of dinitroaniline herbicides, a critical class of agrochemicals used for pre-emergence control of various weeds.[1][2] We will dissect the strategic importance of substituted anilines, particularly N,N-dialkylated and sterically hindered variants like 2,6-diisopropylaniline (DIPA), as foundational intermediates in these manufacturing processes.[3][4][5] The content is designed for researchers, chemists, and professionals in the agrochemical and drug development sectors, offering not just protocols but also the underlying chemical principles and field-proven insights that govern these syntheses.

Part 1: Foundational Chemistry and Strategic Considerations

The Dinitroaniline Class: Mechanism and Importance

Dinitroaniline herbicides, including widely used agents like trifluralin and pendimethalin, function by inhibiting microtubule formation in plant cells.[1] This disruption of cell division at the root tip prevents the germination and growth of susceptible weeds, making them highly effective for pre-emergence application.[1][2] The efficacy of these herbicides is intrinsically linked to their molecular structure: a dinitro-substituted aniline ring. The synthesis of these molecules is a multi-step process where the choice and structure of the initial aniline derivative are paramount.[6][7]

The Role of N,N-Diisopropylaniline and its Isomers

While this compound itself is a versatile chemical, its isomer, 2,6-diisopropylaniline (DIPA) , is a more direct and indispensable building block in the synthesis of certain agrochemicals and specialty chemicals.[3][4][8] The significance of DIPA and other substituted anilines lies in several key attributes:

  • Synthetic Versatility : The amine group on the aniline ring is highly reactive and can be readily derivatized, serving as an excellent anchor point for building more complex molecular frameworks.[3][7]

  • Steric Hindrance : In the case of 2,6-DIPA, the two isopropyl groups flanking the amine provide significant steric bulk. This bulk is crucial for directing subsequent reactions, such as nitration, to specific positions on the aromatic ring, thereby controlling the formation of the desired isomer.[3] This structural feature also plays a role in the final biological activity of some pesticides and in the creation of specialized ligands for catalysts.[8]

  • Foundation for Dinitroanilines : Substituted anilines are the core precursors for the dinitration process, which is the defining step in creating this class of herbicides.[1][9]

The general synthetic logic for many dinitroaniline herbicides follows a pathway of first preparing a specific N-alkylated and ring-substituted aniline, followed by a controlled dinitration.

G cluster_0 General Synthesis Workflow Aniline Aniline Substituted_Aniline N-Alkylated or Ring-Substituted Aniline Aniline->Substituted_Aniline Alkylation / Substitution Dinitroaniline_Herbicide Final Dinitroaniline Herbicide Substituted_Aniline->Dinitroaniline_Herbicide Dinitration (e.g., HNO3/H2SO4)

Caption: Generalized workflow for dinitroaniline herbicide synthesis.

Part 2: Key Synthetic Protocols and Methodologies

The following sections provide detailed protocols for the synthesis of two major dinitroaniline herbicides. These protocols are representative of the core chemical transformations involved in this field.

Protocol: Synthesis of Pendimethalin

Pendimethalin (N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline) is a selective herbicide used to control grasses and broadleaf weeds in a variety of crops.[10] Its synthesis involves the nitration of an N-alkylated xylene derivative.

Workflow for Pendimethalin Synthesis

G cluster_1 Pendimethalin Synthesis Start N-(1-ethylpropyl)-3,4- dimethylaniline Nitration Controlled Dinitration Start->Nitration Add to Nitrating Mixture (HNO3/H2SO4) Quench Reaction Quench (e.g., Water/Ice) Nitration->Quench Extraction Solvent Extraction (e.g., Hexane) Quench->Extraction Purification Purification (e.g., Crystallization) Extraction->Purification Product Pendimethalin Purification->Product

Caption: Step-wise workflow for the synthesis of Pendimethalin.

Step-by-Step Methodology:

  • Step 1: Preparation of the Nitrating Mixture.

    • Rationale: A mixed acid (nitric and sulfuric acid) is used to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent for aromatic nitration. Sulfuric acid acts as a catalyst by protonating nitric acid.

    • Protocol: In a reactor cooled to -10°C to 0°C, slowly add fuming nitric acid to concentrated sulfuric acid with vigorous stirring. Maintain the temperature strictly within this range to prevent runaway reactions and control the formation of byproducts.[10]

  • Step 2: Dinitration of the Aniline Precursor.

    • Rationale: The N-(1-ethylpropyl)-3,4-dimethylaniline is added slowly to the cold nitrating mixture. The electron-donating nature of the amine and methyl groups activates the ring, while their positions direct the nitro groups to the 2 and 6 positions. Precise temperature control is essential for selectivity.[9][11]

    • Protocol: Slowly add N-(1-ethylpropyl)-3,4-dimethylaniline to the prepared nitrating mixture, ensuring the temperature does not exceed 5°C. After the addition is complete, allow the reaction to stir for several hours at a controlled temperature (e.g., 40-55°C) to drive the reaction to completion.[9]

  • Step 3: Work-up and Isolation.

    • Rationale: The reaction is quenched by pouring it into water or an ice/water mixture to deactivate the nitrating agent and precipitate the organic product. The crude product is then extracted into an organic solvent.

    • Protocol: Carefully pour the reaction mixture into a vessel containing a large volume of ice water.[10] Extract the resulting slurry with a suitable organic solvent, such as hexane or dichloromethane.[10][11] Wash the organic phase with water until neutral, then dry it over an anhydrous salt (e.g., MgSO₄).

  • Step 4: Purification.

    • Rationale: The crude product is purified, typically by recrystallization, to remove isomeric impurities and unreacted starting materials, yielding the final high-purity pendimethalin.

    • Protocol: Concentrate the organic extract under reduced pressure. The resulting crude solid or oil can be recrystallized from a suitable solvent like ethanol or methanol to yield pendimethalin as an orange crystalline solid.

Data Summary: Pendimethalin Synthesis

ParameterConditionRationale
Starting Material N-(1-ethylpropyl)-3,4-dimethylanilineThe specific alkyl and methyl substitutions direct nitration and confer herbicidal activity.
Nitrating Agent Mixed Acid (HNO₃/H₂SO₄)Generates the required nitronium ion (NO₂⁺) for electrophilic aromatic substitution.
Reaction Temp. 0-55°C (staged)Low initial temperature for controlled addition, higher temperature to ensure reaction completion.[9]
Solvent (Extraction) Hexane / DichloromethaneEfficiently separates the nonpolar organic product from the aqueous acid phase.
Typical Yield >70-89%Dependent on precise control of reaction conditions to maximize desired isomer formation.[9][11]
Protocol: Synthesis of Trifluralin

Trifluralin (N,N-di-n-propyl-2,6-dinitro-4-(trifluoromethyl)aniline) is another prominent dinitroaniline herbicide. Its synthesis showcases a different, yet common, strategy: nucleophilic aromatic substitution.

Workflow for Trifluralin Synthesis

G cluster_2 Trifluralin Synthesis Precursor 4-Chloro-3,5-dinitro benzotrifluoride Reaction Nucleophilic Aromatic Substitution Precursor->Reaction Amine Di-n-propylamine Amine->Reaction Purification Purification (e.g., Steam Distillation) Reaction->Purification Crude Product Product Trifluralin Purification->Product

Caption: Workflow for Trifluralin via nucleophilic aromatic substitution.

Step-by-Step Methodology:

  • Step 1: Reactant Preparation.

    • Rationale: This synthesis involves the reaction of a pre-nitrated aromatic ring with an amine. The starting material, 4-chloro-3,5-dinitrobenzotrifluoride, is highly activated towards nucleophilic substitution by the two electron-withdrawing nitro groups.

    • Protocol: The precursor, 4-chloro-3,5-dinitrobenzotrifluoride, is typically produced by the dinitration of 4-chlorobenzotrifluoride.[12][13]

  • Step 2: Amination Reaction.

    • Rationale: Di-n-propylamine acts as a nucleophile, attacking the carbon atom bonded to the chlorine and displacing it. A base, such as sodium carbonate, is often added to neutralize the HCl formed during the reaction, driving it to completion.[13]

    • Protocol: React 4-chloro-3,5-dinitrobenzotrifluoride with di-n-propylamine.[13][14] The reaction can be carried out in a suitable solvent or neat. An acid scavenger like sodium carbonate is included in the reaction mixture. The mixture is heated to facilitate the substitution reaction.

  • Step 3: Purification and Byproduct Removal.

    • Rationale: A significant challenge in this synthesis is the formation of N-nitroso-di-n-propylamine (NDPA), a carcinogenic byproduct.[15] Purification steps are critical to reduce this impurity to acceptable levels.

    • Protocol: After the reaction, the crude trifluralin is isolated. Purification often involves techniques like steam distillation, which effectively removes the more volatile nitrosamine impurities from the final product.[12]

Data Summary: Trifluralin Synthesis

ParameterConditionRationale
Starting Material 4-Chloro-3,5-dinitrobenzotrifluorideThe chloro- leaving group is activated by two electron-withdrawing nitro groups.
Reagent Di-n-propylamineActs as the nucleophile to displace the chloride and form the final aniline structure.[14]
Reaction Type Nucleophilic Aromatic SubstitutionA classic mechanism for attaching amines to highly electron-deficient aromatic rings.
Key Impurity N-nitrosodi-n-propylamine (NDPA)A critical byproduct that must be removed due to its toxicity.[12][15]
Purification Steam Distillation / RecrystallizationEssential for removing NDPA and achieving the required product purity.[12]

Part 3: Safety, Integrity, and Process Optimization

Trustworthiness Through Self-Validation: Every protocol must be a self-validating system. This involves in-process controls and final product analysis.

  • In-Process Monitoring: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the reaction's progress, confirming the consumption of starting material and the formation of the product.

  • Final Product Characterization: The identity and purity of the final herbicide should be confirmed using standard analytical methods such as NMR spectroscopy, Mass Spectrometry, and HPLC. Purity assays are non-negotiable to ensure the product meets regulatory standards, especially concerning toxic byproducts.

Safety and Handling:

  • Aniline Derivatives: Substituted anilines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, in a well-ventilated fume hood.[7]

  • Nitrating Agents: Concentrated nitric and sulfuric acids are extremely corrosive. Their mixing is highly exothermic and must be done slowly, with cooling, and behind a blast shield.

  • Byproducts: Be aware of the potential formation of hazardous byproducts like N-nitrosoamines, which are potent carcinogens.[15] Protocols must include validated purification steps to minimize their presence in the final product.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with N,N-Diisopropylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-Diisopropylaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and optimize the use of this unique sterically hindered base in organic synthesis. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides.

Introduction to this compound

This compound is an N,N-dialkylaniline characterized by two bulky isopropyl groups attached to the nitrogen atom.[1] This structure imparts significant steric hindrance around the nitrogen, making it a poor nucleophile but an effective proton scavenger.[2] This combination of properties is highly valuable in reactions where a base is needed to neutralize acid byproducts without interfering with electrophilic centers in the reactants or products. However, its distinct steric and electronic properties require careful consideration of reaction conditions to ensure optimal outcomes.

Frequently Asked Questions (FAQs)

Q1: Why should I choose this compound over other bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)?

The choice of base is critical and depends on the specific requirements of your reaction.

  • This compound (DIPA): DIPA is less basic than aliphatic amines like TEA and DIPEA. Its primary advantage is its extremely low nucleophilicity due to the sterically encumbered nitrogen atom. This makes it ideal for reactions involving highly sensitive or sterically accessible electrophiles where nucleophilic attack by the base is a concern.

  • Triethylamine (TEA): TEA is a stronger base than DIPA but is also significantly more nucleophilic due to less steric hindrance.[3] It can sometimes lead to undesired side reactions, such as N-alkylation.[4]

  • DIPEA (Hünig's Base): DIPEA offers a balance between strong basicity and reduced nucleophilicity due to its own isopropyl groups.[5] It is generally a stronger base than DIPA and is a workhorse in many applications like peptide couplings and cross-coupling reactions.[2][6]

Choose DIPA when minimizing nucleophilic side reactions is the absolute priority and a moderate base is sufficient.

Q2: What are the key physical properties and safety considerations for this compound?

This compound is a colorless to pale yellow liquid.[7][8] It is important to handle it with appropriate personal protective equipment (PPE), including safety goggles and gloves, as it can cause skin and serious eye irritation.[9][10] Work should be conducted in a well-ventilated fume hood. Note that, like other anilines, it may be sensitive to light and air, and absorption can lead to methemoglobin formation.[7][10]

Q3: How should I purify and store this compound?

Commercial grades of this compound are typically of high purity (≥97%).[11] However, for highly sensitive reactions, purification can be critical. The most common impurity is the corresponding secondary amine, diisopropylaniline. Purification can be achieved by distillation, often under reduced pressure, from a drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂).[2] For long-term storage, keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from light.[7]

Comparison of Common Non-Nucleophilic Bases
PropertyThis compound (DIPA)N,N-Diisopropylethylamine (DIPEA)Triethylamine (TEA)
Structure C₆H₅N(i-Pr)₂EtN(i-Pr)₂Et₃N
pKa of Conjugate Acid ~8.05 (Predicted)[7][12]~10.7 (in water)~10.75 (in water)
Boiling Point 95-96 °C / 11 mmHg[7]126.6 °C[6]89.5 °C
Steric Hindrance Very HighHighModerate
Nucleophilicity Very LowLowModerate

Troubleshooting Guide

This section addresses specific issues that may arise during experiments using this compound.

Problem 1: My reaction is sluggish or fails to reach completion.

Possible Cause 1: Insufficient Basicity this compound is a relatively weak base compared to common aliphatic amines. The proton you are trying to scavenge may be too acidic for DIPA to remove effectively, leading to a buildup of acid that inhibits the reaction.

Solution:

  • Switch to a Stronger Base: Consider using a stronger, non-nucleophilic base like DIPEA or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[13]

  • Increase Temperature: Gently heating the reaction can often overcome the activation energy barrier, but this should be done cautiously to avoid side product formation.

  • Solvent Choice: The choice of solvent can influence basicity. A more polar, non-protic solvent might enhance the effective basicity of the amine.

Possible Cause 2: Extreme Steric Hindrance The very property that makes DIPA useful—its steric bulk—can sometimes be a liability. If the acidic proton on your substrate is in a sterically congested environment, DIPA may be too large to access it efficiently.[14][15]

Solution:

  • Use a Smaller Base: If nucleophilicity is not a major concern for your specific substrate, a smaller base like triethylamine might be more effective.

  • Modify Substrate: While not always feasible, minor structural modifications to your substrate to reduce steric clutter around the acidic site could improve the reaction rate.

Problem 2: I am having difficulty removing this compound and its salts during workup.

This is one of the most common challenges associated with using high-boiling point amine bases.

Solution 1: Acidic Wash The most straightforward method is to convert the amine into its water-soluble salt form with an acidic wash.

Step-by-Step Protocol: Acid Wash Extraction

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution, such as 1M HCl or 10% citric acid.[16] The protonated N,N-diisopropylanilinium salt will partition into the aqueous layer.

  • Repeat the wash 2-3 times, monitoring the pH of the aqueous layer to ensure it remains acidic.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

Critical Consideration: This method is only suitable if your desired product is stable under acidic conditions.[17] If your product is acid-sensitive or also has basic functional groups, it may be lost to the aqueous layer.[16][18]

Solution 2: Chromatographic Purification If an acid wash is not viable, column chromatography is the next option.

  • Pro-Tip: To improve separation, you can add a small amount (~0.1-1%) of a volatile amine like triethylamine to the eluent system. This competes with your product for binding to the acidic sites on the silica gel, often preventing the product from tailing while allowing the more basic DIPA to move differently.

Problem 3: I am observing unexpected side products.

Possible Cause: DIPA is acting as a nucleophile. While DIPA is a very poor nucleophile, it is not completely non-nucleophilic. Under forcing conditions (e.g., high temperatures) or with extremely reactive electrophiles (e.g., acyl chlorides, sulfonyl chlorides), it can participate in nucleophilic attack, leading to undesired byproducts.

Solution:

  • Lower the Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Use a More Hindered Base: If side reactions persist, consider an even more sterically hindered base like 2,6-di-tert-butylpyridine, although this comes with a significant increase in cost and may have lower basicity.

Workflow & Troubleshooting Diagram

Below is a visual guide to troubleshooting common issues when using this compound.

G cluster_start Initial Observation cluster_problem1 Problem: Low Conversion cluster_problem2 Problem: Purification Issues cluster_problem3 Problem: Side Products cluster_success Success start Reaction Outcome? low_conversion Low Conversion / Stalled Reaction start->low_conversion Low Yield purification_issue Difficulty Removing DIPA start->purification_issue Workup Difficulty side_products Unexpected Side Products start->side_products Impure Product success Successful Reaction & Purification start->success Clean & Complete cause1a Is the proton pKa too low? low_conversion->cause1a cause1b Is the reaction site sterically hindered? cause1a->cause1b No solution1a Use stronger base (DIPEA, DBU) cause1a->solution1a Yes solution1b Increase temperature cautiously cause1b->solution1b No solution1c Use smaller base (TEA) cause1b->solution1c Yes cause2a Is product acid-stable? purification_issue->cause2a solution2a Perform dilute acid wash (e.g., 1M HCl) cause2a->solution2a Yes solution2b Use column chromatography (may add 0.1% TEA to eluent) cause2a->solution2b No cause3a Are reaction conditions too harsh? side_products->cause3a solution3a Lower reaction temperature cause3a->solution3a Yes solution3b Use an even more hindered base (e.g., 2,6-di-tert-butylpyridine) cause3a->solution3b No

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Purification Strategies for Reactions Involving N,N-Diisopropylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of N,N-Diisopropylaniline from reaction mixtures. As a sterically hindered and basic tertiary amine, this compound presents unique challenges in purification. This document is designed to provide you with the foundational knowledge and practical protocols to achieve high purity for your desired compounds.

Understanding the Challenge: Properties of this compound

This compound is a common reagent, often used as a non-nucleophilic base in various organic transformations.[1] Its removal from a reaction mixture is a critical step in isolating the desired product. A clear understanding of its physicochemical properties is paramount for selecting the appropriate purification strategy.

PropertyValueSource
Molecular FormulaC₁₂H₁₉N[2]
Molecular Weight177.29 g/mol [3]
Boiling Point95-96 °C at 11 mmHg[3][4]
Density0.91 g/mL at 25 °C[3]
pKa (Predicted)8.05 ± 0.20[5]
AppearanceColorless to pale yellow liquid[6]

The basicity of the tertiary amine (pKa ≈ 8.05) is the most important property to exploit for its removal via acid-base extraction.[5] Its relatively high boiling point makes distillation a less favorable option, especially for thermally sensitive target compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the workup and purification process.

Issue 1: My desired product is acid-sensitive, and I cannot use a strong acid wash.

Causality: Standard acid-base extraction protocols often recommend washing the organic layer with a dilute strong acid (e.g., 1M HCl) to protonate the amine, rendering it water-soluble and facilitating its removal into the aqueous phase.[7][8][9] However, if your product contains acid-labile functional groups (e.g., acetals, some protecting groups), this method can lead to product degradation.

Solution:

  • Use a milder acidic solution: A saturated aqueous solution of ammonium chloride (NH₄Cl) is a good alternative. It is sufficiently acidic to protonate this compound without being as harsh as strong mineral acids.

  • Employ scavenger resins: Solid-supported scavenger resins with acidic functional groups, such as sulfonic acid (SO₃H) resins, are highly effective at sequestering amines.[10] The resin can be added to the reaction mixture, stirred, and then simply filtered off, avoiding an aqueous workup altogether.

Issue 2: I've performed multiple acid washes, but I still see this compound in my NMR spectrum.

Causality: Incomplete extraction can occur due to several factors:

  • Insufficient acid: The amount of acid used may not be stoichiometrically sufficient to protonate all of the this compound.

  • Poor partitioning: If the organic solvent is highly polar, the protonated amine salt may have some solubility in the organic layer.

  • Emulsion formation: The formation of an emulsion can trap the amine in the organic layer.

Solution:

  • Increase the number of washes: Instead of one large volume wash, perform multiple smaller volume washes to improve extraction efficiency.

  • Check the pH of the aqueous layer: After each wash, check the pH of the aqueous layer to ensure it remains acidic.

  • Use brine to break emulsions: A wash with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions and improve phase separation.

  • Consider a different solvent: If possible, switch to a less polar organic solvent for the extraction.

Issue 3: My product is also basic and is being extracted into the aqueous layer with the this compound.

Causality: If your desired product has a basic functional group, it will also be protonated and extracted into the aqueous layer during an acid wash.[11]

Solution:

  • Chromatography: In this scenario, column chromatography is often the most effective purification method. Normal-phase silica gel chromatography can be used, but tailing of amines is a common issue. To mitigate this, you can:

    • Add a small amount of a volatile tertiary amine like triethylamine (e.g., 0.1-1%) to the eluent to suppress the interaction of the basic compounds with the acidic silica gel.

    • Use a different stationary phase, such as basic alumina.[11]

  • Selective Scavenging: If the basicity of your product and this compound are sufficiently different, you might be able to find a scavenger resin that selectively binds to the more basic compound.

Frequently Asked Questions (FAQs)

Q1: What is the quickest and most straightforward method to remove this compound?

For many common reaction scenarios where the desired product is not acid-sensitive, a simple acid-base extraction is the most direct approach.[7][8][9] Washing the reaction mixture (dissolved in an organic solvent like ethyl acetate or dichloromethane) with 1M HCl will protonate the this compound, forming the corresponding ammonium salt which is soluble in the aqueous phase and thus removed.

Q2: How do scavenger resins work to remove amines?

Scavenger resins are polymer-supported reagents with functional groups designed to react with and bind to specific types of molecules. For amine removal, resins with acidic functional groups (e.g., sulfonic acid) or electrophilic groups (e.g., isocyanate) are used.[10][12][13] The resin is added to the reaction mixture, and after a period of stirring, the resin-bound impurity is removed by simple filtration. This method avoids the need for a liquid-liquid extraction.[14]

Q3: Can I remove this compound by distillation?

While possible, distillation is often not the preferred method. This compound has a high boiling point (95-96 °C at 11 mmHg), which may be close to or higher than that of your desired product.[3][4] Furthermore, many organic molecules are sensitive to high temperatures and may decompose during distillation.

Q4: How can I monitor the removal of this compound during the workup?

Thin-layer chromatography (TLC) is an effective way to monitor the progress of the purification. Spot the crude reaction mixture and the washed organic layer on a TLC plate. A stain that is selective for amines, such as ninhydrin (for primary and secondary amines) or a general stain like potassium permanganate, can be used to visualize the this compound. Note that ninhydrin is not effective for tertiary amines.[15] ¹H NMR spectroscopy of a small aliquot of the washed organic layer is the most definitive way to confirm the absence of this compound.

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction

Objective: To remove this compound from a reaction mixture containing an acid-stable product.

Materials:

  • Reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of 1M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the wash with 1M HCl (steps 2-5) two more times.

  • Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with an equal volume of brine to remove any residual water.

  • Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter or decant the dried organic layer and concentrate under reduced pressure to yield the crude product, free of this compound.

Protocol 2: Purification using a Scavenger Resin

Objective: To remove this compound from a reaction mixture, particularly when the product is acid-sensitive.

Materials:

  • Reaction mixture in a suitable organic solvent

  • Sulfonic acid functionalized scavenger resin (e.g., PS-TsOH)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

  • To the crude reaction mixture, add the sulfonic acid scavenger resin (typically 2-4 equivalents relative to the this compound).

  • Stir the suspension at room temperature for 1-4 hours. The optimal time may need to be determined empirically.

  • Monitor the removal of this compound by TLC or LC-MS.

  • Once the scavenging is complete, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Combine the filtrate and the washings and concentrate under reduced pressure to yield the crude product.

Visualizing the Workflows

AcidBaseExtraction cluster_0 Separatory Funnel ReactionMixture Reaction Mixture (Product + this compound in Organic Solvent) AddHCl Add 1M HCl ReactionMixture->AddHCl ShakeVent Shake & Vent AddHCl->ShakeVent SeparateLayers Separate Layers ShakeVent->SeparateLayers AqueousLayer Aqueous Layer (Protonated Amine) SeparateLayers->AqueousLayer Remove OrganicLayer Organic Layer (Product) SeparateLayers->OrganicLayer Collect

Caption: Workflow for Acid-Base Extraction.

ScavengerResin cluster_1 Reaction Flask cluster_2 Filtration CrudeMixture Crude Reaction Mixture (Product + this compound) AddResin Add Scavenger Resin CrudeMixture->AddResin Stir Stir (1-4h) AddResin->Stir Filter Filter Stir->Filter Resin Resin-Bound Amine (Discard) Filter->Resin Filtrate Filtrate (Product in Solvent) Filter->Filtrate

Caption: Workflow for Scavenger Resin Purification.

References

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with sterically hindered anilines. The unique electronic and steric properties of these substrates often lead to sluggish or failed reactions, demanding specialized protocols and a deeper mechanistic understanding. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific problems you might be facing in the lab. We delve into the "why" behind the problem and offer clear, step-by-step solutions.

Issue 1: My amide coupling reaction with a hindered aniline (e.g., 2,6-diisopropylaniline) is failing or giving very low yields with standard coupling reagents.

Root Cause Analysis:

The primary reason for failure is the severe steric congestion around the nitrogen atom of the aniline.[1][2] Bulky ortho-substituents physically block the approach of the activated carboxylic acid species, impeding the necessary nucleophilic attack to form the tetrahedral intermediate. Standard coupling reagents like EDC/HOBt or DCC are often not potent enough to overcome this significant energy barrier.[2]

Troubleshooting Protocol:

  • Switch to a More Powerful Coupling Reagent: The choice of coupling reagent is critical. Aminium/uronium or phosphonium-based reagents are designed for such challenging couplings.[2][3]

    • Recommended Reagents: HATU, HBTU, HCTU, PyBOP, or the more modern and safer oxyma-based reagent, COMU.[2][3][4] These reagents generate highly reactive activated esters that can react more effectively with the hindered amine.

  • Activate the Carboxylic Acid as an Acyl Fluoride: Acyl fluorides are highly reactive and less sterically demanding intermediates.[2][5] This strategy is exceptionally effective where other methods fail.

    • In-situ Generation: Use reagents like Cyanuric fluoride or Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) to convert the carboxylic acid to the acyl fluoride in situ before adding the hindered aniline.[2][5]

  • Elevate the Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.

    • Conventional Heating: Refluxing in a high-boiling solvent like DMF, NMP, or dioxane can be effective.

    • Microwave Irradiation: Microwave heating is an excellent tool for driving difficult couplings, often reducing reaction times from hours to minutes and improving yields.[2]

  • Optimize Solvent and Base:

    • Solvent: Ensure your solvent (e.g., DMF, NMP) can fully dissolve all reactants.[2]

    • Base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.[2] This is crucial to prevent the base from competing with your valuable hindered aniline in reacting with the activated acid.

  • In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) and pyridine (2.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add Cyanuric fluoride (0.5 equiv).

  • Allow the reaction to stir at room temperature for 1-2 hours. Monitor the formation of the acyl fluoride by ¹⁹F NMR if possible.

  • In a separate flask, dissolve the sterically hindered aniline (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous DCM.

  • Slowly add the aniline solution to the activated acyl fluoride mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup and purification.

Issue 2: My Palladium-catalyzed Buchwald-Hartwig amination with an ortho,ortho'-disubstituted aniline is not working.

Root Cause Analysis:

The Buchwald-Hartwig amination is a powerful tool, but its catalytic cycle can be easily disrupted by steric hindrance. The key challenges with hindered anilines are:

  • Slow Oxidative Addition: While primarily an issue for the aryl halide partner, a congested environment can disfavor the formation of the initial Pd-aryl complex.[6]

  • Difficult Amine Coordination & Deprotonation: The bulky aniline may struggle to coordinate to the palladium center.

  • Slow Reductive Elimination: This is often the rate-limiting step. The steric clash between the bulky aniline and the aryl group on the palladium center makes the final C-N bond-forming reductive elimination step energetically unfavorable.[6]

Troubleshooting Protocol:

  • Crucial Ligand Selection: The success of a hindered Buchwald-Hartwig amination is almost entirely dependent on the choice of phosphine ligand. The goal is to use a ligand that is both electron-rich (to promote oxidative addition) and extremely bulky (to facilitate reductive elimination).[6][7]

    • Recommended Ligands: Bulky biaryl monophosphine ligands are the state-of-the-art. Ligands from the Buchwald (e.g., XPhos, RuPhos, BrettPhos) or other families (e.g., cataCXium A, tBuXPhos) are designed specifically for these transformations.[7][8] More recently, specialized ligands like AlisonPhos have been developed for coupling hindered, electron-deficient anilines.[9][10]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr, SIPr) are strong σ-donors and can be highly effective for stabilizing the palladium catalyst and promoting the reaction, sometimes even at room temperature.[11][12]

  • Choice of Base and Solvent:

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) can also be used.[6][11]

    • Solvent: Anhydrous, apolar solvents are preferred. Toluene and 1,4-dioxane are standard choices.

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can lead to more reproducible results than generating the catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂. These pre-catalysts ensure the formation of the active L-Pd(0) species.

  • Increase Reaction Temperature: These reactions often require elevated temperatures (100-120 °C) to overcome the high activation barrier for reductive elimination.[6]

Ligand FamilySpecific ExamplesKey Features for Hindered Substrates
Bulky Biaryl Phosphines XPhos, RuPhos, BrettPhosProvide extreme steric bulk to promote reductive elimination.[7]
N-Heterocyclic Carbenes IPr, SIPrStrong σ-donors, form very stable Pd complexes. Effective for challenging couplings.[11]
Specialized Phosphorinanes AlisonPhos, AliPhosHighly active for coupling both hindered anilines and hindered aryl halides.[9][10]
P,N-Ligands Carbazolyl-derived ligandsHave shown success in coupling highly congested anilines and aryl chlorides.[6]
Issue 3: I need an alternative to Palladium catalysis for my hindered C-N coupling.

Root Cause Analysis:

While highly developed, palladium catalysis can be expensive, and residual palladium is a major concern in pharmaceutical development. For certain substrate combinations, alternative methods may offer better yields or a more favorable cost profile.

Troubleshooting Protocol:

  • Consider Copper-Catalyzed Ullmann Condensation: Modern Ullmann-type reactions are a viable alternative to palladium-catalyzed methods. Historically, these reactions required harsh conditions, but recent advancements in ligand design have made them much milder and more versatile.

    • Ligand Discovery: Novel ligands, such as the pyrrole-ol motif reported by AbbVie, have enabled the copper-catalyzed coupling of ortho,ortho'-disubstituted aryl iodides with hindered primary anilines, a previously challenging transformation.[13]

    • Advantages: Copper is significantly cheaper than palladium, making it attractive for large-scale synthesis.

  • Nucleophilic Aromatic Substitution (SₙAr): This classic method should not be overlooked if your aryl partner is sufficiently electron-deficient.

    • Requirements: The aromatic ring must be activated by strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group (typically a halide).

    • Limitations: The substrate scope is limited compared to transition-metal-catalyzed methods, and it is not suitable for electron-rich or unactivated aryl systems.

Visualizing the Problem and Solution

Diagrams can clarify complex concepts. Below are Graphviz representations of the challenges and strategic approaches.

Steric_Hindrance cluster_unhindered Unhindered Aniline cluster_hindered Sterically Hindered Aniline N1 N H1 H N1->H1 H2 H N1->H2 Aryl1 Aryl N1->Aryl1 Reagent1 Reagent Reagent1->N1 Easy Approach N2 N H3 H N2->H3 H4 H N2->H4 Aryl2 Aryl N2->Aryl2 R1 R Aryl2->R1 ortho R2 R Aryl2->R2 ortho Reagent2 Reagent Reagent2->N2 Blocked Approach

Caption: Steric shielding of the nitrogen lone pair in hindered anilines.

Buchwald_Hartwig_Cycle cluster_key Key Step for Hindered Substrates Pd0 L-Pd(0) Complex1 L-Pd(II)(Ar)(X) Pd0->Complex1 Ar-X ArX Ar-X OA Oxidative Addition Complex2 L-Pd(II)(Ar)(NR'₂) Complex1->Complex2 + R'₂NH - HX Amine R'₂NH Base Base Coord Amine Coordination & Deprotonation Complex2->Pd0 Ar-NR'₂ RE_Node Reductive Elimination: Bulky Ligand 'L' is CRITICAL to push the sterically crowded Ar and NR'₂ groups off the metal. Complex2->RE_Node RE Reductive Elimination Product Ar-NR'₂

Caption: Role of bulky ligands in the Buchwald-Hartwig catalytic cycle.

Troubleshooting_Workflow Start Reaction with Hindered Aniline Fails CheckReactionType What is the reaction type? Start->CheckReactionType AmideCoupling Amide Coupling CheckReactionType->AmideCoupling Amide CrossCoupling Pd Cross-Coupling CheckReactionType->CrossCoupling C-N Cross-Coupling SwitchReagent Use potent coupling reagent (HATU, COMU, etc.) AmideCoupling->SwitchReagent AcylFluoride Convert acid to acyl fluoride in situ SwitchReagent->AcylFluoride Still fails IncreaseTemp Increase temperature (conventional or microwave) AcylFluoride->IncreaseTemp Still fails Success Reaction Successful IncreaseTemp->Success ChangeLigand Switch to bulky ligand (XPhos, RuPhos, NHC) CrossCoupling->ChangeLigand ChangeBase Ensure strong base (NaOtBu) ChangeLigand->ChangeBase Still fails ConsiderCu Alternative: Try Cu-catalyzed conditions ChangeBase->ConsiderCu Still fails ConsiderCu->Success

Caption: Decision workflow for troubleshooting failed reactions.

Frequently Asked Questions (FAQs)

Q1: What fundamentally causes the low reactivity of sterically hindered anilines? A1: The low reactivity stems from two main factors. First, steric hindrance , where bulky groups at the ortho-positions (the 2 and 6 positions) physically block the nitrogen atom's lone pair of electrons, preventing reagents from approaching.[1][14] This "ortho effect" raises the activation energy for reactions. Second, electronic effects can play a role; however, kinetic data clearly shows that steric hindrance is the dominant factor in reducing reaction rates, often by several orders of magnitude compared to unhindered aniline.[1]

Q2: How does steric hindrance affect the basicity of the aniline nitrogen? A2: The ortho-substituents generally reduce the basicity of the aniline. When the amino group is protonated, the nitrogen atom rehybridizes from sp² to a more crowded sp³ geometry. This change increases the steric clash with the bulky ortho groups, making the protonated (conjugate acid) form less stable and, therefore, the parent aniline a weaker base.[14]

Q3: Are there any strategies for synthesizing highly hindered anilines themselves? A3: Yes, synthesizing these molecules can be as challenging as using them. While multi-step classical methods exist, modern cross-coupling chemistry offers more direct routes. For example, modular, three-component coupling reactions using copper catalysts have been developed to construct hindered C-N bonds from commercially available materials like arylboronic acids and alkyl bromides.[15] Palladium-catalyzed methods have also been finely tuned for the synthesis of anilines derived from very hindered primary amines like aminoadamantanes.[8]

Q4: Can I use aryl chlorides for Buchwald-Hartwig amination with a hindered aniline? A4: Aryl chlorides are challenging substrates due to the strength of the C-Cl bond, which makes the initial oxidative addition step difficult. However, coupling them with hindered anilines is possible but requires highly active catalytic systems. Success hinges on using very electron-rich and sterically demanding ligands, such as the Buchwald biarylphosphine ligands or specialized N-heterocyclic carbene (NHC) ligands, often at higher temperatures and catalyst loadings.[6][7][11]

Q5: My reaction mixture is dark and appears to be polymerizing. What is causing this? A5: Anilines, in general, are susceptible to oxidation, which can lead to the formation of colored polymeric byproducts. This issue is often exacerbated by exposure to air, light, or residual oxidizing agents. It is crucial to perform reactions under an inert atmosphere (Nitrogen or Argon) and to purify the product promptly. Degassing solvents before use is a highly recommended practice.

References

Technical Support Center: Solving Solubility Challenges of N,N-Diisopropylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Diisopropylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for solubility-related issues encountered during experiments. As Senior Application Scientists, we have structured this resource to move from foundational knowledge to advanced troubleshooting, ensuring you can confidently address challenges in your work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and solubility of this compound.

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: Understanding the molecular characteristics of this compound is the first step in predicting its behavior in different solvents. It is a tertiary aromatic amine with bulky isopropyl groups.

The key properties are summarized below:

PropertyValueSource
Molecular Formula C₁₂H₁₉N[1][2]
Molecular Weight 177.29 g/mol [1][2]
Appearance Colorless to pale yellow liquid[2][3]
Boiling Point 95-96 °C at 11 mmHg[4]
Density ~0.91 g/mL at 25 °C[4]
Refractive Index n20/D 1.519[4]
Structure A benzene ring attached to a nitrogen atom which is substituted with two isopropyl groups.

The molecule's structure is predominantly non-polar. The bulky isopropyl groups sterically hinder the lone pair of electrons on the nitrogen, reducing its ability to act as a hydrogen bond acceptor. This combination of features dictates its solubility profile.

Q2: How can I generally predict the solubility of this compound in a given organic solvent?

A2: The foundational principle governing solubility is that "like dissolves like"[5]. This means a solute will dissolve best in a solvent that has similar polarity and intermolecular forces.

  • For this compound: Its largely non-polar, hydrocarbon-rich structure suggests high solubility in non-polar and moderately polar aprotic solvents.

  • Solvent Choice: You can expect good solubility in solvents like toluene, diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. Conversely, it will have very limited solubility in highly polar protic solvents like water or methanol.

While this rule of thumb is a powerful starting point, accurate prediction can be complex. Modern computational methods, such as those based on machine learning or thermodynamics, are being developed to provide more precise solubility predictions, though they often require significant expertise and computational resources[6][7][8]. For most lab applications, experimental determination remains the most practical approach.

Q3: Does temperature significantly affect the solubility of this compound?

A3: Yes, for the vast majority of solid and liquid solutes, solubility in an organic solvent increases with temperature. The dissolution process requires energy to overcome the intermolecular forces within the solute and within the solvent (enthalpy of dissolution). Heating the system provides this energy, promoting dissolution. However, if the dissolution is exothermic, increasing the temperature can decrease solubility, though this is less common. For this compound, it is safe to assume an endothermic dissolution where heating will increase solubility.

Troubleshooting Guide: Common Solubility Problems

This section provides a systematic, cause-and-effect approach to solving specific solubility challenges.

Problem 1: this compound shows poor or incomplete dissolution in the chosen solvent.

This is the most frequent issue, often stemming from a mismatch between the solute and solvent or suboptimal experimental conditions.

Root Cause Analysis & Solution Workflow

The following diagram outlines a logical workflow for troubleshooting poor dissolution.

G cluster_actions Troubleshooting Steps start Start: Poor Dissolution Observed check_polarity Is the solvent polarity appropriate? (non-polar to moderately polar aprotic) start->check_polarity select_new Action: Select a more suitable solvent (e.g., Toluene, THF, DCM). See Appendix B. check_polarity->select_new No check_conc Is the concentration too high? check_polarity->check_conc Yes select_new->check_conc increase_vol Action: Increase solvent volume to reduce concentration. check_conc->increase_vol Yes check_temp Is the system at room temperature? check_conc->check_temp No increase_vol->check_temp apply_heat Action: Gently heat the mixture (e.g., to 40-60 °C) with stirring. Monitor for degradation. check_temp->apply_heat check_mixing Is mixing adequate? check_temp->check_mixing No apply_heat->check_mixing sonicate Action: Use a sonication bath to increase mass transfer and break up agglomerates. check_mixing->sonicate No success Success: Compound Dissolved check_mixing->success Yes sonicate->success

Caption: Troubleshooting workflow for poor dissolution.

Detailed Solution Protocols

1. Re-evaluate and Screen Solvents:

  • Causality: The primary reason for poor solubility is an energetic mismatch. The energy required to break solute-solute and solvent-solvent interactions is not sufficiently compensated by the energy released from forming new solute-solvent interactions[5].

  • Protocol:

    • Place a small, known amount (e.g., 10 mg) of this compound into several vials.

    • To each vial, add a different solvent (e.g., hexane, toluene, THF, acetone, ethanol, methanol) in small, measured increments (e.g., 0.1 mL).

    • After each addition, vortex or stir the vial for 1-2 minutes.

    • Observe and record the volume of solvent required to achieve complete dissolution. This provides a semi-quantitative measure of solubility.

2. Employ a Co-Solvent System:

  • Causality: A co-solvent is a second solvent added in a smaller quantity to the primary solvent to modify its properties. This technique can fine-tune the polarity of the solvent system to better match the solute, effectively increasing solubility[9][10]. For example, adding a small amount of a more polar solvent like acetone to a non-polar solvent like hexane can sometimes enhance dissolution of moderately polar compounds.

  • Protocol:

    • Start with your compound suspended in the primary solvent.

    • Add the co-solvent dropwise while stirring.

    • Observe for dissolution. Be cautious, as adding too much co-solvent can sometimes cause the compound to precipitate if the overall polarity shifts too far.

3. Utilize Sonication:

  • Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the liquid. The collapse of these bubbles generates localized energy, which enhances mass transfer and breaks down solute agglomerates, effectively increasing the surface area available for dissolution[10][11].

  • Protocol:

    • Place the sealed vial containing the solute-solvent mixture into a bath sonicator.

    • Sonicate for 5-15 minute intervals.

    • Check for dissolution and repeat if necessary. Note that sonication can gently heat the sample.

Problem 2: The compound dissolves upon heating but precipitates upon cooling.

This indicates that you have created a supersaturated solution at a higher temperature.

Root Cause Analysis & Solutions
  • Causality: The solubility of the compound is highly dependent on temperature. The amount dissolved at a high temperature exceeds the equilibrium solubility limit at a lower temperature, causing the excess to crystallize or precipitate out.

1. Maintain Elevated Temperature:

  • If the experimental procedure allows, maintain the solution at the temperature required to keep the compound dissolved. This is common in reaction chemistry where the subsequent steps are performed at elevated temperatures.

2. Find a Better Solvent System:

  • The ideal solution is to find a solvent or co-solvent system where the compound is sufficiently soluble at the desired working temperature (e.g., room temperature). Use the solvent screening protocol described in the previous section.

3. Characterize the Metastable Zone Width (MSZW):

  • For applications in crystallization, this is not a problem but a desired property. The MSZW is the temperature range between which the compound first dissolves upon heating and first precipitates upon cooling. Understanding this zone is critical for developing controlled crystallization processes.

Problem 3: The solution changes color or new peaks appear in analytical tests (e.g., HPLC, GC-MS).

This suggests a potential reaction between this compound and the solvent.

Root Cause Analysis & Solutions
  • Causality: Although the nitrogen in this compound is sterically hindered, it can still exhibit reactivity, particularly with acidic or electrophilic species. Some solvents, especially chlorinated solvents like DCM, can degrade over time to form acidic byproducts (e.g., HCl) that can react with amines.

1. Use High-Purity, Anhydrous, and Stabilized Solvents:

  • Always use fresh, high-purity solvents. For sensitive applications, use anhydrous solvents and consider those that contain stabilizers (e.g., amylene in chloroform, ethanol in DCM) to scavenge acidic byproducts.

2. Select Inert Solvents:

  • For maximum stability, prefer non-reactive aprotic solvents such as THF, toluene, or heptane over potentially reactive ones like chlorinated solvents, especially if heating or long reaction times are involved.

3. Perform a Control Experiment:

  • Dissolve this compound in the solvent of choice and stir under the planned reaction conditions (temperature, time) without any other reagents. Analyze the sample afterward to check for any degradation or side-product formation.

Appendices

Appendix A: Protocol for Quantitative Solubility Determination

This protocol provides a more formal method for determining solubility.

  • Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, thermostatted vial.

  • Equilibration: Stir the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Stop stirring and allow the undissolved material to settle. Alternatively, centrifuge the sample to ensure clear separation of the saturated supernatant.

  • Sampling: Carefully extract a known volume of the clear supernatant. Be cautious not to disturb the solid material.

  • Quantification: Dilute the supernatant sample with a suitable solvent and analyze its concentration using a calibrated analytical technique such as HPLC-UV, GC-FID, or quantitative NMR.

  • Calculation: Use the measured concentration and dilution factor to calculate the solubility in units such as mg/mL or mol/L.

Appendix B: Properties of Common Organic Solvents

This table can guide your initial solvent selection based on polarity.

SolventPolarity IndexDielectric Constant (20°C)Type
n-Hexane0.11.88Non-polar Aprotic
Toluene2.42.38Non-polar Aprotic
Diethyl Ether2.84.34Non-polar Aprotic
Dichloromethane (DCM)3.19.08Polar Aprotic
Tetrahydrofuran (THF)4.07.58Polar Aprotic
Ethyl Acetate4.46.02Polar Aprotic
Acetone5.121.0Polar Aprotic
Ethanol5.224.6Polar Protic
Methanol6.632.7Polar Protic
Water10.280.1Polar Protic
Appendix C: Safety & Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling this compound and organic solvents[12].

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors[13].

  • Handling: this compound may cause skin and serious eye irritation[12][14]. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water[12].

  • Storage: Store in a tightly closed container in a dry, well-ventilated place away from heat and light[3][13].

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Avoid release to the environment[12].

References

Technical Support Center: Refining Workup Procedures for N,N-Diisopropylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N-Diisopropylaniline. This guide provides in-depth, field-proven insights into refining workup procedures for experiments involving this sterically hindered aromatic amine. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual this compound from my reaction mixture so challenging?

This compound is a weak base with significant steric hindrance around the nitrogen atom due to the two isopropyl groups. This bulkiness can impede its protonation and subsequent extraction into an aqueous acidic phase. Furthermore, its non-polar nature makes it highly soluble in common organic extraction solvents like ethyl acetate, dichloromethane, and ethers, leading to poor partitioning into the aqueous layer if the workup is not optimized.

Q2: What is the fundamental principle for removing this compound during a workup?

The most effective method is an acid-base extraction . By washing the organic layer containing your product and the residual this compound with a dilute aqueous acid, the basic amine is protonated. This forms the corresponding ammonium salt, N,N-diisopropylanilinium chloride, which is ionic and thus significantly more soluble in the aqueous phase than in the organic phase.[1][2] This allows for its selective removal from the organic layer containing your desired neutral or acidic product.

Troubleshooting Guide

Issue 1: Incomplete Removal of this compound with a Standard HCl Wash

Scenario: You've performed a reaction using this compound as a base and have washed the organic layer (e.g., ethyl acetate) once with 1M HCl, but TLC or ¹H NMR analysis still shows a significant amount of the amine remaining.

Root Cause Analysis & Solutions:

  • Insufficient Acid Stoichiometry: Ensure you are using a molar excess of acid relative to the amount of this compound in your reaction. A single wash may not be sufficient.

  • Inefficient Mass Transfer: The steric hindrance of this compound can slow down the rate of protonation at the phase interface.[3][4]

  • Equilibrium Limitations: A single extraction does not remove all of the amine. Liquid-liquid extraction is an equilibrium process, and multiple extractions are more effective than a single large-volume extraction.[1]

Recommended Protocol:

  • Perform Multiple Washes: Wash the organic layer two to three times with a fresh portion of 1M HCl.[5] Monitor the pH of the aqueous layer after each wash; it should be acidic.

  • Increase Mixing Time: Gently invert the separatory funnel for 2-3 minutes for each wash to ensure adequate time for the protonation and phase transfer to occur. Avoid vigorous shaking which can lead to emulsions.

  • Consider a Different Acid: While 1M HCl is standard, a 5% w/v aqueous solution of citric acid can also be effective and is sometimes preferred for more sensitive substrates.

Parameter This compound N,N-Diisopropylanilinium chloride
Structure C₆H₅N(i-Pr)₂[C₆H₅NH(i-Pr)₂]⁺Cl⁻
Polarity LowHigh (Ionic)
Solubility in Organic Solvents HighLow
Solubility in Water LowHigh
pKa (of conjugate acid) ~5.5 (Estimated)Not Applicable

Table 1: Physicochemical Property Changes Upon Protonation of this compound.

Workflow for Acidic Extraction:

G cluster_0 Initial State cluster_1 Extraction Step 1 cluster_2 Phase Separation cluster_3 Final Steps A Organic Layer: - Desired Product - this compound - Solvent (e.g., EtOAc) B Add 1M HCl (aq) A->B C Mix Gently (Invert Funnel) B->C D Allow Layers to Separate C->D E Aqueous Layer (Bottom): - N,N-Diisopropylanilinium Chloride - Excess HCl D->E F Organic Layer (Top): - Desired Product - Trace this compound D->F G Drain Aqueous Layer E->G H Repeat Steps B-G (2x) F->H To further purify G->H I Wash with Brine, Dry, Evaporate H->I J Purified Product I->J G A Crude Mixture: Product + this compound B Dry Load onto Silica Gel A->B C Column Elution B->C D Phase 1: Low Polarity Eluent (e.g., 5% EtOAc/Hexane) C->D Elute E Phase 2: High Polarity Eluent (e.g., 40% EtOAc/Hexane) C->E Increase Polarity F Fractions 1-10: Pure Product D->F Collect G Fractions 11-15: This compound E->G Collect

References

Technical Support Center: Synthesis of N,N,N′,N′-Tetraisopropylbenzidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N,N,N′,N′-tetraisopropylbenzidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this sterically hindered aromatic amine. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your experimental success.

Introduction to the Challenges

The synthesis of N,N,N′,N′-tetraisopropylbenzidine presents a unique set of challenges primarily stemming from the steric hindrance imposed by the four isopropyl groups. These bulky substituents significantly influence the reactivity of the amino groups of the benzidine core, making traditional N-alkylation methods less effective. Key difficulties include achieving complete tetra-alkylation, minimizing side reactions, and purifying the highly lipophilic product. This guide will focus on the reductive amination of benzidine with acetone as a robust and scalable synthetic route, addressing the common issues encountered during this process.

Troubleshooting Guide

Difficulties in the synthesis of sterically hindered amines are common, but most issues can be resolved with careful control of reaction parameters and purification techniques.[1][2][3][4][5]

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Benzidine (Incomplete Alkylation) 1. Insufficient reducing agent: The stoichiometry of the reducing agent is critical for driving the reaction to completion. 2. Poor quality of reagents: Degradation of the reducing agent or benzidine can lead to lower yields. 3. Suboptimal reaction temperature: The reaction may be too slow at lower temperatures. 4. Inefficient imine formation: The equilibrium between the amine, ketone, and imine may not favor the imine.1. Increase the equivalents of the reducing agent (e.g., sodium triacetoxyborohydride) incrementally. Monitor the reaction progress by TLC or LC-MS. 2. Use freshly opened or purified reagents. Ensure benzidine is of high purity and the reducing agent is stored under anhydrous conditions. 3. Gradually increase the reaction temperature. Monitor for the formation of side products. A temperature range of 40-60 °C is a good starting point. 4. Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap to remove water and shift the equilibrium towards imine formation.
Formation of Partially Alkylated Intermediates (Mono-, Di-, or Tri-isopropylated Benzidine) 1. Insufficient acetone: A large excess of the carbonyl compound is necessary to drive the reaction towards tetra-alkylation. 2. Short reaction time: The reaction may not have proceeded long enough for complete alkylation due to steric hindrance.1. Use a significant excess of acetone (e.g., 10-20 equivalents or as the solvent). 2. Extend the reaction time and monitor the disappearance of partially alkylated intermediates by TLC or LC-MS.
Presence of Over-alkylation or Other Side Products 1. Reaction temperature is too high: Elevated temperatures can lead to undesired side reactions. 2. Incorrect pH: The pH of the reaction mixture can influence the stability of the imine intermediate and the selectivity of the reduction.1. Maintain a moderate reaction temperature and monitor for side product formation. 2. If using an acid catalyst (e.g., acetic acid), ensure it is used in catalytic amounts. The optimal pH for reductive amination is typically mildly acidic (pH 5-7).
Difficult Purification of the Final Product 1. High lipophilicity of the product: N,N,N′,N′-tetraisopropylbenzidine is a non-polar molecule, making it challenging to separate from non-polar impurities by standard silica gel chromatography. 2. Co-elution with starting materials or byproducts: Structurally similar impurities can be difficult to separate.1. Utilize a less polar solvent system for column chromatography (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate). Consider using a non-polar stationary phase like alumina or reverse-phase chromatography. 2. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can be an effective final purification step. 3. If impurities are basic, an acid wash during the workup can help remove them.

Frequently Asked Questions (FAQs)

Q1: Why is reductive amination the preferred method for synthesizing N,N,N′,N′-tetraisopropylbenzidine?

A1: Reductive amination is a one-pot reaction that is highly effective for forming C-N bonds, especially when dealing with sterically hindered amines.[6][7] Traditional N-alkylation with alkyl halides often leads to a mixture of under- and over-alkylated products and requires harsh reaction conditions. Reductive amination offers better control and typically proceeds under milder conditions, leading to higher yields of the desired tetra-substituted product.

Q2: What is the role of the acid catalyst in the reductive amination reaction?

A2: An acid catalyst, such as acetic acid, protonates the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine to form the iminium ion intermediate. However, the amount of acid must be carefully controlled, as too much acid can protonate the amine, rendering it non-nucleophilic.

Q3: Can I use other reducing agents besides sodium triacetoxyborohydride?

A3: Yes, other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) can be used.[6][7] However, sodium triacetoxyborohydride is often preferred because it is milder and more selective for reducing the iminium ion in the presence of the ketone. Sodium cyanoborohydride is also effective but is highly toxic.[8]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a non-polar eluent system (e.g., 9:1 hexane:ethyl acetate) and visualize the spots under UV light. The starting material, benzidine, is more polar than the fully alkylated product. You should see the disappearance of the benzidine spot and the appearance of a new, less polar spot corresponding to the product. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information on the formation of the product and any intermediates.

Q5: What are the expected spectroscopic characteristics of N,N,N′,N′-tetraisopropylbenzidine?

A5: While a specific literature spectrum may be difficult to locate, the expected characteristics are:

  • ¹H NMR: You would expect to see signals for the aromatic protons on the biphenyl core and signals for the isopropyl groups (a doublet for the methyl protons and a septet for the methine proton). Due to the steric hindrance, you might observe complex splitting patterns or broadened signals for the aromatic protons.

  • ¹³C NMR: Signals for the aromatic carbons and the carbons of the isopropyl groups will be present.

  • IR Spectroscopy: Look for C-N stretching vibrations and the characteristic peaks for aromatic C-H and C=C bonds. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) would indicate complete alkylation.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of N,N,N′,N′-tetraisopropylbenzidine (C₂₄H₃₆N₂) should be observed.

Experimental Protocol: Reductive Amination of Benzidine with Acetone

This protocol provides a detailed, step-by-step methodology for the synthesis of N,N,N′,N′-tetraisopropylbenzidine.

Materials:

  • Benzidine

  • Acetone (ACS grade or higher)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzidine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add acetone (10-20 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the di-iminium intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (5.0-6.0 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (around 40-50 °C) and monitor the progress by TLC (e.g., 9:1 hexane:ethyl acetate). The reaction is typically complete within 24-48 hours.

  • Workup: Cool the reaction mixture to room temperature and quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Purification:

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 98:2 hexane:ethyl acetate).

  • Recrystallization: For further purification, the product can be recrystallized from a suitable solvent system like ethanol/water or hot hexane.

Visualizing the Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification benzidine Benzidine imine Di-iminium Intermediate benzidine->imine 1. DCM, RT acetone Acetone acetone->imine acid Acetic Acid (cat.) acid->imine product_crude Crude Product imine->product_crude 2. Reflux reducing_agent NaBH(OAc)3 reducing_agent->product_crude quench Quench (NaHCO3) product_crude->quench extract Extract (DCM) quench->extract wash Wash (Brine) extract->wash dry Dry (MgSO4) wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography recrystallize Recrystallization chromatography->recrystallize final_product Pure Product recrystallize->final_product

Caption: Workflow for the synthesis and purification of N,N,N′,N′-tetraisopropylbenzidine.

References

Validation & Comparative

Navigating the Terrain of Non-Nucleophilic Bases: A Comparative Guide to N,N-Diisopropylaniline and DIPEA (Hünig's Base)

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of modern organic synthesis, the choice of a non-nucleophilic base is a critical decision that can dictate the success or failure of a reaction. These sterically hindered amines are indispensable tools for selectively deprotonating acidic protons without interfering with electrophilic centers, thereby minimizing unwanted side reactions. Among the plethora of options, N,N-Diisopropylethylamine (DIPEA), or Hünig's base, has long been a workhorse in the synthetic chemist's toolbox. However, its aromatic counterpart, N,N-Diisopropylaniline, presents an alternative with distinct electronic and steric properties. This in-depth technical guide provides a comprehensive comparison of these two bases, supported by their physicochemical properties and contextualized within common synthetic applications, to empower researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical and chemical properties of this compound and DIPEA is essential for predicting their behavior in a reaction environment. The following table summarizes the key data for these two amines.

PropertyThis compoundDIPEA (Hünig's Base)
Structure C₆H₅N[CH(CH₃)₂]₂CH₃CH₂N[CH(CH₃)₂]₂
Molecular Weight 177.29 g/mol [1]129.24 g/mol [2]
pKa of Conjugate Acid ~8.05 (Predicted)[3][4]~10.75 - 11.0[5]
Boiling Point 95-96 °C at 11 mmHg127 °C[2]
Density 0.91 g/mL at 25 °C0.742 g/mL[2]

Delving Deeper: A Mechanistic and Functional Comparison

The utility of a non-nucleophilic base is primarily dictated by two key factors: its basicity (pKa of the conjugate acid) and its steric hindrance. These two properties determine the base's ability to deprotonate a target acid and its inability to act as a nucleophile.

Basicity: A Tale of Two Amines

The most striking difference between this compound and DIPEA is their basicity. The conjugate acid of DIPEA has a pKa of approximately 10.75-11.0, making it a moderately strong base suitable for deprotonating a wide range of acidic protons encountered in organic synthesis.[5] In contrast, the predicted pKa of the conjugate acid of this compound is significantly lower, around 8.05.[3][4] This substantial difference in basicity, by nearly three pKa units, is a direct consequence of the electronic properties of the aniline moiety. The nitrogen lone pair in this compound is delocalized into the aromatic ring, reducing its availability for protonation.

This lower basicity of this compound has profound implications for its application. While it may be a suitable base for neutralizing strong acids or in reactions where a milder base is required, it will be less effective than DIPEA for deprotonating weaker carbon acids or for driving reactions that require a stronger driving force for proton abstraction.

Steric Hindrance: A Shield Against Nucleophilicity

Both this compound and DIPEA are classified as non-nucleophilic bases due to the significant steric congestion around the nitrogen atom's lone pair of electrons.[2][5] This steric bulk is the cornerstone of their utility, allowing them to readily abstract protons while being too encumbered to participate in nucleophilic substitution or addition reactions, which could lead to unwanted byproducts.

cluster_DIPEA DIPEA cluster_Diisopropylaniline This compound DIPEA_N N DIPEA_C1 CH(CH3)2 DIPEA_N->DIPEA_C1 DIPEA_C2 CH(CH3)2 DIPEA_N->DIPEA_C2 DIPEA_Et CH2CH3 DIPEA_N->DIPEA_Et Aniline_N N Aniline_C1 CH(CH3)2 Aniline_N->Aniline_C1 Aniline_C2 CH(CH3)2 Aniline_N->Aniline_C2 Aniline_Ph Phenyl Aniline_N->Aniline_Ph

Caption: Structural comparison of DIPEA and this compound.

In DIPEA, the nitrogen is flanked by two bulky isopropyl groups and an ethyl group.[2] In this compound, the ethyl group is replaced by a phenyl group. While both are significantly hindered, the planar nature of the phenyl ring in this compound might present a different steric profile compared to the more flexible ethyl group in DIPEA. The two isopropyl groups in both molecules are the primary contributors to the steric shield that prevents nucleophilic attack. This makes both bases particularly useful in reactions where other amines, like triethylamine, might lead to undesired alkylation or acylation side reactions.[6]

Performance in Key Synthetic Applications

While direct, side-by-side comparative studies are scarce in the literature, we can infer the potential performance of this compound versus the well-established applications of DIPEA in several key areas of organic synthesis.

Amide Bond Formation and Peptide Synthesis

DIPEA is a cornerstone reagent in peptide synthesis, where it serves as the base of choice for neutralizing the acidic byproducts generated during the amide bond formation, a critical step in elongating the peptide chain.[7][8] Its role is to scavenge protons without causing significant racemization of the amino acid residues.

Given the lower basicity of this compound, it is likely to be less effective in this application, especially when coupling less reactive amino acids or when dealing with "difficult" peptide sequences that are prone to aggregation.[9] The deprotonation of the protonated amine component of the coupling reaction might be incomplete, leading to slower reaction rates and lower yields.

Palladium-Catalyzed Cross-Coupling Reactions

In transition metal-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, a non-nucleophilic base is often required to neutralize the hydrogen halide generated during the catalytic cycle.[10][11][12][13] DIPEA is commonly employed for this purpose.

This compound, with its lower basicity, might be a viable alternative in some cross-coupling reactions, particularly if the substrates are sensitive to stronger bases. However, for less reactive starting materials or more challenging couplings, the stronger basicity of DIPEA would likely be advantageous in promoting the regeneration of the active catalyst and driving the reaction to completion.

Experimental Protocol: A Framework for Comparative Analysis

To provide a practical framework for researchers to evaluate the relative performance of this compound and DIPEA, the following generalized experimental protocol for a Sonogashira coupling reaction is presented. This protocol is designed to be a starting point for optimization and direct comparison.

Objective: To compare the efficacy of this compound and DIPEA as non-nucleophilic bases in the Sonogashira coupling of an aryl halide with a terminal alkyne.

Materials:

  • Aryl halide (e.g., 4-iodotoluene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • This compound

  • DIPEA

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

G cluster_prep Reaction Setup cluster_reaction Reaction Execution (Run in parallel for each base) cluster_workup Work-up and Analysis prep1 To a dry Schlenk flask under inert atmosphere, add: - Aryl halide (1.0 equiv) - Pd(PPh3)4 (2 mol%) - CuI (4 mol%) prep2 Add anhydrous, degassed solvent (e.g., THF) prep1->prep2 base_addition Add Base: - this compound (2.0 equiv) OR - DIPEA (2.0 equiv) prep2->base_addition alkyne_addition Add terminal alkyne (1.2 equiv) dropwise base_addition->alkyne_addition heating Stir at specified temperature (e.g., room temp to 60 °C) alkyne_addition->heating monitoring Monitor reaction progress by TLC or GC-MS heating->monitoring quench Quench with saturated aq. NH4Cl monitoring->quench extract Extract with an organic solvent quench->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate analyze Analyze crude product by 1H NMR and GC to determine yield and purity dry_concentrate->analyze

References

A Comparative Analysis of Amine Basicity: N,N-Diisopropylaniline vs. Triethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of organic synthesis, the selection of an appropriate base is a critical decision that can dictate the outcome of a reaction. The basicity of an amine, a measure of its ability to accept a proton, is a fundamental property that influences its reactivity and utility. This guide provides an in-depth comparison of two commonly employed tertiary amines: N,N-Diisopropylaniline, an aromatic amine, and triethylamine, an aliphatic amine. Understanding the nuances of their basicity is paramount for researchers, scientists, and drug development professionals aiming to optimize reaction conditions and achieve desired synthetic transformations.[1][2] This analysis will delve into the structural and electronic factors that govern their respective basicities, supported by experimental data and detailed protocols.

Unraveling the Core Principles of Amine Basicity

The basicity of an amine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This availability is influenced by a combination of electronic and steric effects. A convenient method to quantify and compare the basicity of amines is to examine the pKa of their conjugate acids (the ammonium ions formed after protonation).[3][4] A higher pKa value for the conjugate acid corresponds to a weaker acid, which in turn indicates a stronger parent base.[4]

Key Factors Influencing Amine Basicity:
  • Electronic Effects: The nature of the groups attached to the nitrogen atom plays a crucial role. Electron-donating groups (EDGs), such as alkyl groups, increase the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing basicity.[5] Conversely, electron-withdrawing groups (EWGs), like aromatic rings, can decrease basicity by delocalizing the lone pair through resonance or by inductive effects.[5][6]

  • Steric Hindrance: The size and arrangement of the groups around the nitrogen atom can affect the accessibility of the lone pair to an incoming proton. Significant steric bulk can hinder protonation, thereby reducing basicity.

  • Hybridization: The hybridization of the nitrogen atom's orbital containing the lone pair also impacts basicity. The greater the s-character of the orbital, the more tightly the lone pair is held, leading to lower basicity. The general trend for basicity based on hybridization is sp3 > sp2 > sp.[6]

  • Solvation Effects: In solution, the stability of the protonated amine (the conjugate acid) through solvation can influence the equilibrium of the acid-base reaction.

Head-to-Head Comparison: this compound vs. Triethylamine

PropertyThis compoundTriethylamine
Structure Aromatic AmineAliphatic Amine
Formula C₁₂H₁₉N[7]C₆H₁₅N[8]
pKa of Conjugate Acid ~5.5 - 8.05 (Predicted)[9]10.75[10][8]
Primary Determinant of Basicity Electronic Effects (Resonance)Electronic Effects (Inductive)
This compound: The Influence of Aromaticity

This compound is an aromatic amine where the nitrogen atom is directly attached to a benzene ring.[11] This structural feature is the primary determinant of its basicity. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system through resonance.[6][12] This delocalization significantly reduces the availability of the lone pair for protonation, rendering this compound a considerably weaker base than its aliphatic counterparts.[13][14]

Furthermore, the sp² hybridized carbon atoms of the benzene ring are more electronegative than the sp³ hybridized carbons in alkyl groups.[5] This results in an electron-withdrawing inductive effect, further decreasing the electron density on the nitrogen atom and reducing its basicity.[5][14] While the two isopropyl groups attached to the nitrogen are electron-donating, their positive inductive effect is not sufficient to overcome the powerful electron-withdrawing nature of the phenyl group.

Triethylamine: The Power of Alkyl Donation

Triethylamine is a classic example of an aliphatic tertiary amine.[8] Its basicity is primarily governed by the electron-donating inductive effect of the three ethyl groups attached to the nitrogen atom.[15] These alkyl groups push electron density towards the nitrogen, making its lone pair more readily available to accept a proton.[5] This increased electron density makes triethylamine a relatively strong base, as reflected by the high pKa of its conjugate acid (10.75).[10][8][16]

While there is some steric hindrance from the three ethyl groups, it is not as significant as in more bulky amines and does not prevent protonation.[15] The nitrogen in triethylamine is sp³ hybridized, which also contributes to its higher basicity compared to the sp²-like nitrogen in an aromatic amine.

Experimental Verification of Basicity

A common method to experimentally compare the basicity of two amines is through a competitive protonation reaction, followed by analysis of the resulting equilibrium mixture.

Protocol: Competitive Protonation Experiment

Objective: To qualitatively determine which amine, this compound or triethylamine, is the stronger base.

Materials:

  • This compound

  • Triethylamine

  • A weak acid (e.g., a carboxylic acid like acetic acid)

  • Anhydrous, non-polar solvent (e.g., deuterated chloroform for NMR analysis)

  • NMR tubes

  • ¹H NMR spectrometer

Procedure:

  • Preparation of Solutions: Prepare equimolar solutions of this compound and triethylamine in the chosen anhydrous solvent.

  • Reaction Setup: In an NMR tube, combine equal volumes of the this compound and triethylamine solutions.

  • Initial NMR Spectrum: Acquire a ¹H NMR spectrum of the mixture to establish the initial chemical shifts of the protons on both amines.

  • Addition of Acid: Add a sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total amine concentration) of the weak acid to the NMR tube.

  • Equilibration: Gently mix the contents of the NMR tube and allow the mixture to equilibrate.

  • Final NMR Spectrum: Acquire a second ¹H NMR spectrum of the mixture after the addition of the acid.

  • Analysis: Compare the chemical shifts of the protons on both amines before and after the addition of the acid. The amine that shows a greater downfield shift of its α-protons (protons on the carbons adjacent to the nitrogen) is the one that has been preferentially protonated, and is therefore the stronger base.

Expected Outcome and Interpretation

It is expected that the ¹H NMR spectrum will show a significant downfield shift for the α-protons of triethylamine, while the corresponding protons of this compound will show a much smaller or negligible shift. This is because the stronger base, triethylamine, will more effectively compete for the proton from the weak acid, leading to a higher concentration of the triethylammonium ion in the equilibrium mixture.

Caption: Workflow for the competitive protonation experiment.

Applications in Synthesis: Choosing the Right Base

The significant difference in basicity between this compound and triethylamine dictates their distinct applications in organic synthesis.

  • Triethylamine is a widely used base for a variety of reactions, including esterifications, amidation, and dehydrohalogenations.[1][2][8][17][18] Its strong basicity allows it to effectively neutralize acidic byproducts, such as HCl, driving these reactions to completion.[8] However, its relatively low steric hindrance means it can also act as a nucleophile, which can sometimes lead to undesired side reactions.[19]

  • This compound , being a much weaker base, is less commonly used as a general-purpose acid scavenger. However, its hindered nature and weaker basicity can be advantageous in specific contexts. For instance, it can be used in situations where a milder base is required to avoid side reactions that might be promoted by a stronger base like triethylamine. It is also a precursor in the synthesis of other molecules.[11][20][21][22] The steric bulk provided by the isopropyl groups can also be exploited to direct reactions in a regioselective manner.[23]

Caption: Factors influencing the basicity and reactivity of the two amines.

Conclusion

The comparison between this compound and triethylamine provides a clear illustration of the fundamental principles that govern amine basicity. Triethylamine, an aliphatic amine, is a significantly stronger base due to the electron-donating inductive effect of its three ethyl groups. In contrast, this compound, an aromatic amine, is a much weaker base because the lone pair on the nitrogen is delocalized into the aromatic ring through resonance. This understanding, supported by quantitative pKa data and qualitative experimental verification, is essential for the rational selection of a base in organic synthesis, enabling chemists to control reaction pathways and minimize unwanted side reactions.

References

The Double-Edged Sword of Bulk: A Comparative Analysis of Sterically Hindered Aniline Derivatives in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical synthesis, the deliberate incorporation of steric bulk is a powerful design element. Among the various scaffolds utilized, sterically hindered aniline derivatives have emerged as indispensable tools for researchers, scientists, and drug development professionals. Their unique reactivity, or in some cases, strategic non-reactivity, allows for unprecedented control over chemical transformations. This guide provides an in-depth comparative analysis of common sterically hindered aniline derivatives, supported by experimental data and detailed protocols, to empower researchers in harnessing their full potential.

The Significance of Steric Hindrance in Anilines

The nucleophilic character of the amino group in aniline is central to many of its characteristic reactions.[1] However, the introduction of bulky substituents at the ortho (2 and 6) positions of the aniline ring creates a congested environment around the nitrogen atom. This steric shielding has profound consequences on the molecule's electronic and physical properties, leading to:

  • Reduced Nucleophilicity: The lone pair of electrons on the nitrogen atom becomes less accessible to electrophiles, which significantly slows down or even inhibits reactions such as acylation and alkylation.[2]

  • Altered Basicity: While alkyl groups are electron-donating, extreme steric hindrance can impede the solvation of the corresponding anilinium cation, leading to a decrease in basicity.[3]

  • Modified Reactivity in Catalysis: In transition metal catalysis, ligands derived from sterically hindered anilines can promote challenging cross-coupling reactions by favoring the formation of highly active, low-coordinate metal centers.[4][5]

  • Enhanced Stability of Reactive Species: The kinetic stabilization provided by bulky substituents has enabled the isolation and study of otherwise transient chemical species.[6][7]

This guide will focus on a comparative analysis of prototypical sterically hindered anilines, highlighting how the nature and size of the ortho-substituents dictate their performance in key chemical transformations.

Comparative Analysis of Reactivity: Acylation and Buchwald-Hartwig Amination

To illustrate the impact of steric hindrance, we will compare the reactivity of several 2,6-disubstituted anilines in two fundamental reactions: N-acylation and the palladium-catalyzed Buchwald-Hartwig amination.

N-Acylation: A Probe of Nucleophilicity

The acylation of anilines is highly sensitive to steric effects.[1] The following table summarizes the relative reaction rates of various anilines with benzoyl chloride, providing a clear demonstration of the impact of increasing steric bulk.

Aniline DerivativeOrtho-SubstituentsRelative Rate Constant (k_rel)Observations
AnilineH1Serves as the unhindered baseline for comparison.[1]
2-MethylanilineCH₃~0.1A single methyl group significantly reduces the reaction rate.[1]
2,6-DimethylanilineCH₃, CH₃~0.001Two methyl groups drastically decrease the reaction rate.[1]
2,6-DiisopropylanilineCH(CH₃)₂, CH(CH₃)₂Extremely SlowThe bulky isopropyl groups effectively shield the nitrogen, making acylation under standard conditions exceptionally difficult.[1]
2,6-Di-tert-butylanilineC(CH₃)₃, C(CH₃)₃NegligibleThe very large tert-butyl groups render the amino group almost completely unreactive towards acylation.[1]

Key Takeaway: The data unequivocally shows that the size of the ortho-substituents is a dominant factor in controlling the rate of acylation.[1] This trend allows for a qualitative prediction of the reactivity of other 2,6-disubstituted anilines.

Buchwald-Hartwig Amination: A Gateway to Complex Arylamines

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5][8] However, the coupling of sterically hindered anilines with aryl halides presents a significant challenge due to the difficulty of both the amine coordinating to the palladium center and the subsequent reductive elimination.[4][9] The success of these reactions is highly dependent on the choice of a suitable phosphine ligand on the palladium catalyst. Bulky, electron-rich ligands are generally preferred as they facilitate the formation of the active monoligated palladium species required for coupling sterically demanding substrates.[4][5]

Aniline DerivativeAryl HalideLigandReaction ConditionsYieldObservations
2,6-Dimethylaniline4-ChlorotolueneXPhosPd₂(dba)₃, NaOtBu, Toluene, 100 °CHighReadily undergoes coupling with an appropriate bulky ligand.
2,6-Diisopropylaniline4-ChlorotolueneRuPhosPd(OAc)₂, K₃PO₄, Toluene, 110 °CModerate to HighRequires more specialized and sterically demanding ligands to achieve good yields.[9]
2,4,6-Tri-tert-butylaniline4-ChlorotolueneBrettPhosPd₂(dba)₃, NaOtBu, Toluene, 110 °CLow to ModerateExtremely challenging substrate; requires highly active catalyst systems.

Key Takeaway: As the steric bulk on the aniline increases, more sophisticated and sterically demanding phosphine ligands are necessary to achieve efficient Buchwald-Hartwig amination. This highlights the crucial interplay between the substrate and the catalyst system.

Experimental Protocols

To facilitate further research, detailed experimental protocols for the kinetic analysis of N-acylation and a representative Buchwald-Hartwig amination are provided below.

Protocol 1: Kinetic Analysis of N-Acylation of a Sterically Hindered Aniline

This protocol describes a general method for determining the reaction kinetics of the acylation of a 2,6-disubstituted aniline using UV-Vis spectroscopy to monitor the disappearance of the aniline.

Materials:

  • 2,6-Disubstituted aniline (e.g., 2,6-dimethylaniline)

  • Benzoyl chloride

  • Anhydrous, aprotic solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the 2,6-disubstituted aniline in the chosen solvent at a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of benzoyl chloride in the same solvent at a known concentration (e.g., 1.0 M).

  • Kinetic Run:

    • Equilibrate the solvent in the spectrophotometer cuvette to the desired reaction temperature (e.g., 25 °C).

    • Add a known volume of the aniline stock solution to the cuvette to achieve a suitable initial absorbance at a wavelength where the aniline absorbs and the product does not.

    • Initiate the reaction by injecting a small, known volume of the benzoyl chloride stock solution into the cuvette with rapid mixing. The concentration of benzoyl chloride should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics with respect to the aniline.

    • Immediately begin recording the absorbance of the solution at the chosen wavelength over time.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • For a pseudo-first-order reaction, this plot should be linear. The negative of the slope of this line is the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of benzoyl chloride.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_run Kinetic Measurement cluster_analysis Data Analysis A Prepare Aniline Stock Solution D Add Aniline Solution A->D B Prepare Benzoyl Chloride Stock Solution E Initiate Reaction with Benzoyl Chloride B->E C Equilibrate Solvent in Cuvette C->D D->E F Record Absorbance vs. Time E->F G Plot ln(A) vs. Time F->G H Determine Pseudo-First-Order Rate Constant (k') G->H I Calculate Second-Order Rate Constant (k) H->I

Caption: Workflow for the kinetic analysis of aniline acylation.

Protocol 2: Buchwald-Hartwig Amination of a Sterically Hindered Aniline

This protocol provides a general procedure for the palladium-catalyzed amination of an aryl chloride with a sterically hindered aniline.[8]

Materials:

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Sterically hindered aniline (e.g., 2,6-diisopropylaniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup:

    • In a glovebox, add the aryl chloride (1.0 mmol), the sterically hindered aniline (1.2 mmol), the base (1.4 mmol), the palladium precatalyst (0.01 mmol), and the phosphine ligand (0.02 mmol) to an oven-dried reaction vial equipped with a stir bar.

  • Reaction Execution:

    • Add the anhydrous, deoxygenated solvent (5 mL) to the vial.

    • Seal the vial and remove it from the glovebox.

    • Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required reaction time (e.g., 12-24 hours), monitoring by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl aniline.

Diagram of the Buchwald-Hartwig Catalytic Cycle:

G Pd0 Pd(0)L OA_complex Ar-Pd(II)-X(L) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)-NHR'(L)]+ OA_complex->Amine_complex Amine Coordination (R'NH₂) Amido_complex Ar-Pd(II)-NR'(L) Amine_complex->Amido_complex Deprotonation (-HX) Amido_complex->Pd0 Reductive Elimination Product Ar-NHR' Amido_complex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Applications in Polymer Science and Medicinal Chemistry

The unique properties of sterically hindered anilines extend their utility beyond fundamental organic reactions.

  • Polymer Science: In the realm of conductive polymers, aniline derivatives are key monomers. The incorporation of bulky substituents can enhance the solubility of the resulting polyanilines in common organic solvents, facilitating their processing into films and other materials.[10][11] The steric hindrance can also influence the polymer's morphology and electronic properties.[10][11] For example, polymerization of aniline derivatives with sulfur monochloride can yield poly[N,N-(phenylamino)disulfides], which are colored conjugated polymers.[12][13]

  • Medicinal Chemistry: The arylamine moiety is a common feature in many pharmaceutical compounds. The introduction of steric hindrance can be a strategic approach to modulate the metabolic stability of a drug candidate. By blocking sites of potential enzymatic oxidation, the pharmacokinetic profile of a molecule can be improved. Furthermore, sterically hindered anilines can be used to fine-tune the binding affinity of a ligand to its biological target. The rational design of aniline derivatives is an active area of research in the development of safer and more effective drugs.[14]

Synthesis of N-Aryl Carbazoles

A notable application of sterically hindered anilines is in the synthesis of N-aryl carbazoles, which are important motifs in materials for organic electronics.[15] While various methods exist, palladium-catalyzed amination reactions have proven effective.[15][16][17] For instance, the reaction of cyclic diaryliodonium salts with anilines, particularly electron-poor derivatives, can proceed smoothly to yield the desired N-aryl carbazoles.[15][16] Transition-metal-free methods for the synthesis of N-aryl carbazoles have also been developed.[18]

Conclusion

Sterically hindered aniline derivatives are far more than simple substituted aromatics; they are sophisticated tools that offer chemists a high degree of control over reactivity and molecular architecture. By understanding the fundamental principles of how steric bulk influences their properties, researchers can strategically select the appropriate derivative for a given application, whether it be to facilitate a challenging cross-coupling reaction, to tune the properties of a polymer, or to design a novel therapeutic agent. The continued development of new sterically demanding anilines and the catalytic systems to utilize them will undoubtedly lead to further innovations across the chemical sciences.[7][19]

References

A Senior Application Scientist’s Guide to the Validation of N,N-Diisopropylaniline Purity using HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is not merely a quality control checkpoint; it is a fundamental pillar of product safety and efficacy. N,N-Diisopropylaniline (DIPA), a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1] The presence of isomeric or process-related impurities can have significant consequences on the final drug product's stability, safety, and therapeutic effect.[1] This guide provides an in-depth, experience-driven comparison of analytical methodologies for DIPA purity assessment, focusing on the validation of a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method.

Choosing the Right Tool: A Comparative Overview of Analytical Techniques

While several analytical techniques can be employed for the characterization of aniline derivatives, the choice of method depends on the specific requirements of the analysis, such as the need for quantitation, structural elucidation of impurities, and the complexity of the sample matrix.

FeatureHPLC-MSGC-MSHPLC-UV
Principle Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility and boiling point, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.
Analytes Ideal for non-volatile, polar, and thermally labile compounds.[2]Suitable for volatile and thermally stable compounds; derivatization may be required for polar analytes.[3][4]Suitable for compounds with a UV chromophore.
Sensitivity High, with the ability to detect and quantify trace-level impurities.Very high, especially with tandem MS (MS/MS), which can offer tenfold higher sensitivity than single quadrupole GC/MS.[5][6]Moderate, may require pre-concentration for trace analysis.[2]
Selectivity Excellent, provides mass information for peak identification and confirmation.Excellent, provides mass spectral data for structural elucidation.Good, but co-eluting impurities with similar UV spectra can interfere.
Sample Prep. Generally straightforward, direct injection is often possible.[5][6]Can be more complex, may require derivatization to increase volatility.[2]Simple, similar to HPLC-MS.
Cost Higher initial investment and operational costs.Generally lower cost per analysis.[3]Lower initial investment and operational costs.

For the comprehensive purity profiling of this compound, HPLC-MS emerges as a superior technique due to its high sensitivity, selectivity, and applicability to a wide range of potential non-volatile impurities without the need for derivatization.

The Cornerstone of Reliability: HPLC-MS Method Validation

A validated analytical method provides a high degree of assurance that it will consistently produce a result that is accurate and reliable. The validation process is not a mere checklist but a scientific investigation to demonstrate the method's fitness for its intended purpose.[7][8] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for analytical procedure validation.[7][9][10]

The Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC-MS method for purity analysis.

HPLC-MS Validation Workflow HPLC-MS Method Validation Workflow for DIPA Purity cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation Dev Develop HPLC-MS Method (Column, Mobile Phase, MS Parameters) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOQ & LOD Precision->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report Protocol Validation Protocol Protocol->Dev

Caption: A typical workflow for the validation of an HPLC-MS method.

Detailed Experimental Protocols

The following protocols are designed to be a self-validating system, incorporating system suitability tests (SSTs) to ensure the analytical system is performing as expected before any sample analysis.

Instrumentation and Reagents
  • HPLC System: A UHPLC or HPLC system with a quaternary pump, autosampler, and column oven.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade), this compound reference standard (>99.5% purity).

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 10 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Scan Range m/z 50-500
System Suitability Test (SST)

Before each validation run, inject a standard solution of this compound (e.g., 10 µg/mL) six times. The acceptance criteria are typically:

  • Peak Area RSD: ≤ 2.0%

  • Retention Time RSD: ≤ 1.0%

  • Tailing Factor: 0.8 - 1.5

  • Theoretical Plates: > 5000

These criteria ensure the system is providing reproducible and efficient chromatography.[11][12][13]

Specificity: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method, ensuring that degradation products do not interfere with the quantification of the main analyte.[14][15][16][17] The goal is to achieve 5-20% degradation of the drug substance.[17][18]

1. Sample Preparation: Prepare a stock solution of this compound in methanol at 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

3. Analysis: After exposure, neutralize the acid and base samples, and dilute all samples to an appropriate concentration. Analyze by HPLC-MS and compare the chromatograms to an unstressed sample to identify degradation products.

Validation Parameters: Experimental Design

1. Linearity and Range

  • Objective: To demonstrate a linear relationship between the concentration of this compound and the MS signal response over a specified range.

  • Procedure: Prepare a series of at least five calibration standards from the stock solution, typically ranging from 50% to 150% of the target concentration (e.g., 1 µg/mL to 20 µg/mL). Inject each standard in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should be insignificant.[19][20]

2. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure: Perform recovery studies by spiking a placebo matrix (if applicable) or a known low-concentration sample with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[20][21]

3. Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[20][22]

4. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Procedure:

    • Signal-to-Noise (S/N) Ratio: Sequentially dilute the standard solution and inject until the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.[23][24][25]

    • Calibration Curve Method: Calculate LOD and LOQ based on the standard deviation of the y-intercept (σ) and the slope (S) of the calibration curve.[26]

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy (e.g., RSD ≤ 10%).

5. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method, such as:

    • Flow rate (± 0.05 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly different from the nominal conditions.[21]

Data Presentation: A Comparative Summary

The following table presents hypothetical but realistic validation data for the HPLC-MS method compared to a traditional HPLC-UV method.

Validation ParameterHPLC-MSHPLC-UV
Linearity (r²) > 0.999> 0.998
Range 0.1 - 50 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 99.2 - 101.5%98.5 - 102.3%
Precision (RSD) < 1.5%< 2.0%
LOD 0.03 µg/mL0.3 µg/mL
LOQ 0.1 µg/mL1.0 µg/mL
Specificity High (mass confirmation)Moderate (potential interference)

The superior sensitivity of the HPLC-MS method, as evidenced by the lower LOD and LOQ, allows for the detection and quantification of trace impurities that might be missed by HPLC-UV.

Logical Framework for Impurity Identification

The combination of chromatographic retention time and mass spectral data provides a high degree of confidence in impurity identification.

Impurity_Identification Impurity Identification Logic Start Detect Peak in Chromatogram Check_RT Compare Retention Time (RT) with Reference Standard Start->Check_RT Check_Mass Compare Mass Spectrum with Reference Standard Check_RT->Check_Mass RT Matches Unknown_Impurity Tentative Unknown Impurity Check_RT->Unknown_Impurity RT Does Not Match Identify_DIPA Identify as This compound Check_Mass->Identify_DIPA Mass Matches Identify_Known_Impurity Identify as Known Impurity Check_Mass->Identify_Known_Impurity Mass Matches Known Impurity Further_Investigation Further Structural Elucidation (e.g., MS/MS, NMR) Unknown_Impurity->Further_Investigation

Caption: Decision tree for impurity identification using HPLC-MS data.

Conclusion

The validation of an analytical method for purity determination is a rigorous but essential process in the pharmaceutical industry. While various techniques are available for the analysis of this compound, HPLC-MS offers an unparalleled combination of sensitivity, selectivity, and versatility. The detailed protocols and validation framework presented in this guide provide a robust system for ensuring the quality and purity of this critical intermediate, ultimately contributing to the safety and efficacy of the final drug product. By grounding our methodologies in the principles of scientific integrity and adhering to regulatory guidelines, we can have the utmost confidence in our analytical results.

References

A Senior Application Scientist's Guide to the Performance of N,N-Diisopropylaniline in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, or drug development professional, the choice of solvent is not a mere matter of dissolution but a critical parameter that dictates the course of a chemical reaction. This is particularly true when employing sterically hindered amines like N,N-Diisopropylaniline (DIPA), where the interplay between the amine's inherent properties and the surrounding solvent environment can lead to vastly different outcomes. This guide provides an in-depth comparison of DIPA's performance across various solvent systems, grounded in mechanistic principles and supported by experimental data, to empower you in optimizing your synthetic strategies.

This compound: A Profile of a Hindered Amine

This compound is a tertiary aniline characterized by two bulky isopropyl groups attached to the nitrogen atom. This steric hindrance is the defining feature of its chemical personality, rendering it a poor nucleophile but an effective, non-nucleophilic proton scavenger. Its primary applications lie in preventing acidity build-up in reactions, thereby minimizing side reactions and protecting acid-sensitive functional groups.

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₂H₁₉N[1][2]
Molecular Weight 177.29 g/mol [1]
Boiling Point 95-96 °C at 11 mmHg[3][4]
Density 0.91 g/mL at 25 °C[3][4]
Refractive Index (n20/D) 1.519[3][4]
CAS Number 4107-98-6[1][2]

DIPA is generally soluble in common organic solvents, a property that makes it versatile for a wide range of applications.[5] However, its performance is far from uniform across these media.

The Solvent's Influence: A Mechanistic Perspective

The solvent does not act as a passive spectator; it is an active participant that can profoundly influence reaction kinetics and thermodynamics.[6] For reactions involving DIPA, the key solvent properties to consider are polarity, proticity, and coordinating ability.

  • Solvent Polarity: The polarity of a solvent can significantly impact reaction rates, especially if the polarity of the transition state differs from that of the reactants.[6][7] More polar solvents can stabilize charged intermediates and transition states, which can accelerate certain reactions.[8] For instance, in reactions where DIPA acts as a base, a polar solvent might stabilize the resulting protonated DIPA and the conjugate base of the acid, thereby shifting the equilibrium favorably.

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) possess acidic protons and can engage in hydrogen bonding. Aprotic solvents (e.g., THF, DCM, toluene) lack this capability. When DIPA is used in a protic solvent, the solvent molecules can hydrogen-bond to the nitrogen's lone pair of electrons. This solvation shell can increase the steric bulk around the nitrogen and reduce its availability, thereby diminishing its effectiveness as a proton scavenger. Consequently, aprotic solvents are often preferred when the full basicity of DIPA is required.

  • Coordinating Ability: In many modern synthetic applications, particularly in metal-catalyzed reactions, solvents like THF or acetonitrile can act as ligands, coordinating to the metal center. This coordination can influence the catalyst's electronic properties and steric environment, thereby affecting its activity and selectivity. When DIPA is used as a base in such systems, the choice of a coordinating versus a non-coordinating solvent (like toluene or hexane) becomes a critical parameter to optimize.

The interplay of these factors is visualized in the workflow for solvent selection below.

A Define Reaction Type (e.g., Proton Scavenging, Catalysis) B Consider Transition State Polarity A->B C Assess Need for Unhindered Basicity A->C D Evaluate Role of Metal Catalyst A->D E Polar Aprotic (e.g., MeCN, DMF) B->E Polar TS F Non-Polar Aprotic (e.g., Toluene, Hexane) B->F Non-Polar TS C->F High Basicity Needed G Protic (e.g., Alcohols) - Use with Caution C->G H-bonding acceptable H Coordinating (e.g., THF, MeCN) D->H Ligand effect desired I Non-Coordinating (e.g., Toluene) D->I Avoid catalyst inhibition J Final Solvent Selection & Optimization E->J F->J G->J H->J I->J

Caption: Logical workflow for selecting an optimal solvent for reactions involving this compound.

Performance in Action: A Comparative Analysis

While comprehensive, directly comparable kinetic data for this compound across a wide range of solvents and reaction types is sparse in the literature, we can synthesize principles from related systems and foundational studies.

Scenario 1: DIPA as a Proton Scavenger

In its role as a hindered base, the primary function of DIPA is to neutralize protons generated in a reaction without interfering with other functional groups. The efficiency of this process is highly dependent on the solvent's ability to solvate the resulting ammonium ion and its counter-ion.

Solvent SystemKey PropertiesExpected Performance of DIPARationale
Dichloromethane (DCM) Aprotic, Moderately PolarExcellent DCM is non-protic, leaving the basicity of DIPA unencumbered. Its polarity is sufficient to dissolve DIPA and many organic substrates while not overly solvating ionic species, which allows for effective proton scavenging.
Acetonitrile (MeCN) Aprotic, Polar, CoordinatingGood to Excellent As a polar aprotic solvent, MeCN does not interfere with the basicity of DIPA via hydrogen bonding. Its high polarity can effectively stabilize the protonated DIPA salt. However, its coordinating nature must be considered in metal-catalyzed systems.
Toluene Aprotic, Non-PolarGood Toluene is a common choice for reactions requiring a non-coordinating, aprotic environment. The solubility of the resulting DIPA-H⁺ salt can be limited, which may be advantageous if its removal (e.g., by precipitation) is desired.
Tetrahydrofuran (THF) Aprotic, Moderately Polar, CoordinatingGood Similar to DCM, but with stronger coordinating properties. This can be a crucial factor in reactions involving organometallic reagents or catalysts.
Methanol (MeOH) Protic, PolarModerate to Poor The protic nature of methanol leads to hydrogen bonding with the DIPA nitrogen, reducing its availability and effective basicity.[9] It is generally avoided unless a protic environment is explicitly required for other reasons.

Scenario 2: Solvent Effects in N-Alkylation

Although DIPA itself is a tertiary amine, the principles of solvent effects on the N-alkylation of related hindered secondary aromatic amines are instructive. The transition state of an SN2 alkylation involves charge separation, and thus its rate is often enhanced by more polar solvents.

A hypothetical comparison for the alkylation of a secondary amine in the presence of DIPA as a proton scavenger might look like this:

SolventDielectric Constant (ε)Expected Relative RateCausality
Hexane ~1.9LowA non-polar solvent will poorly solvate the charged transition state, leading to a higher activation energy.
Toluene ~2.4ModerateSlightly more polar than hexane, offering some stabilization of the transition state.
DCM ~9.1HighThe increased polarity effectively stabilizes the charge separation in the SN2 transition state, accelerating the reaction.
Acetonitrile ~37.5Very HighA highly polar solvent that provides significant stabilization to the transition state, often leading to the fastest rates for SN2 reactions.
Experimental Protocol: A Comparative Kinetic Analysis of Proton Scavenging

To empower researchers to conduct their own solvent screening, this section provides a robust, self-validating protocol for comparing the efficacy of DIPA in different solvents. We will use an acid-sensitive indicator reaction.

Objective: To quantify the relative efficiency of this compound as a proton scavenger in different aprotic solvents by monitoring the rate of an acid-catalyzed decomposition of a model substrate.

Materials:

  • This compound (DIPA)

  • Model Substrate (e.g., a silyl ether sensitive to trace acid)

  • Anhydrous solvents to be tested (e.g., Toluene, THF, DCM, Acetonitrile)

  • Strong acid solution (e.g., triflic acid in the respective solvent, prepared fresh)

  • Internal Standard for GC/HPLC analysis (e.g., dodecane)

  • Standard laboratory glassware, dried in an oven

  • GC or HPLC instrument with an appropriate column

Experimental Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Interpretation A Prepare stock solutions: 1. Substrate + Internal Standard 2. DIPA 3. Acid Catalyst (in each test solvent) B Set up parallel reactions in vials (one for each solvent) A->B C Add Substrate and DIPA solutions B->C D Initiate reaction by adding acid catalyst solution (t=0) C->D E Take aliquots at timed intervals (e.g., 0, 5, 15, 30, 60 min) D->E F Quench aliquots immediately (e.g., with triethylamine/Et3N) E->F G Analyze quenched aliquots by GC/HPLC F->G H Calculate % Substrate Remaining vs. Time G->H I Plot data and determine initial rates H->I J Compare rates across solvents: Lower rate = Better scavenging I->J

Caption: Workflow for comparative kinetic analysis of DIPA's proton scavenging efficiency.

Step-by-Step Procedure:

  • Preparation: In an inert atmosphere (e.g., a glovebox or under Argon), prepare stock solutions of the silyl ether substrate with an internal standard, DIPA, and the acid catalyst in each of the anhydrous solvents to be tested.

  • Reaction Setup: For each solvent, add the substrate/internal standard stock solution and the DIPA stock solution to a reaction vial equipped with a stir bar. Ensure molar equivalents are consistent across all experiments (e.g., 1.0 eq. Substrate, 1.2 eq. DIPA).

  • Initiation and Monitoring: Start the reaction by adding a catalytic amount of the acid solution (e.g., 0.01 eq.). This is time zero (t=0).

  • Sampling: At predetermined time points, withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a small amount of a strong, non-volatile base like triethylamine to stop the decomposition.

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the ratio of the substrate to the internal standard.[10]

  • Data Interpretation: Plot the percentage of remaining substrate against time for each solvent. The solvent in which the substrate decomposition is slowest is the one where DIPA is performing as the most effective proton scavenger.

Conclusion: Strategic Solvent Selection

The performance of this compound is inextricably linked to the solvent system in which it is deployed. While it serves as a robust, non-nucleophilic proton scavenger, its ultimate efficacy is modulated by the solvent's polarity, proticity, and coordinating ability.

  • For General Proton Scavenging: Aprotic solvents are the clear choice. Moderately polar aprotic solvents like DCM and acetonitrile often provide an optimal balance of solubility for reactants and the resulting ammonium salt, leading to high scavenging efficiency.

  • For Metal-Catalyzed Reactions: The coordinating ability of the solvent is a paramount concern. Non-coordinating solvents like toluene are often a good starting point to avoid potential interference with the catalyst, though coordinating solvents like THF may be beneficial in specific catalytic cycles.

  • Avoid Protic Solvents: Protic solvents such as alcohols should generally be avoided, as hydrogen bonding will sequester the lone pair of the aniline, diminishing its basicity and effectiveness.

By understanding these underlying principles and, where necessary, employing systematic experimental screening, researchers can harness the full potential of this compound, transforming a simple solvent choice into a strategic tool for reaction optimization.

References

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of N,N-Diisopropylaniline in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a non-nucleophilic base is a critical decision point in process development, with significant implications for yield, purity, and scalability. While common bases like triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA, or Hünig's Base) are workhorses in the lab, understanding the specific profile of less common alternatives like N,N-Diisopropylaniline can unlock process advantages in specific contexts. This guide provides an in-depth cost-benefit analysis of this compound for large-scale synthesis, comparing its performance, cost, and downstream processing implications against its more common counterparts.

The Role of Sterically Hindered Bases in Synthesis

In many organic reactions, such as acylations, alkylations, and protection group chemistry, a base is required to act as a proton scavenger, neutralizing the acid generated during the reaction. The ideal base for these transformations is one that is basic enough to drive the reaction to completion but is a poor nucleophile, preventing it from competing with the desired nucleophile and forming unwanted byproducts. This dual property is achieved through steric hindrance, where bulky alkyl groups around the nitrogen atom physically block its approach to electrophilic centers other than a small proton. This compound belongs to this important class of reagents.

Technical Profile: this compound

This compound is an N,N-dialkylated aromatic amine. The two isopropyl groups on the nitrogen atom provide significant steric bulk, rendering it a non-nucleophilic base. The presence of the aniline backbone fundamentally distinguishes it from purely aliphatic amines like TEA and DIPEA, influencing its basicity, physical properties, and reactivity.

Key Physicochemical Properties:

PropertyValueSource(s)
CAS Number 4107-98-6[1][2]
Molecular Formula C₁₂H₁₉N[1][3]
Molecular Weight 177.29 g/mol [1][3]
Appearance Liquid[2]
Boiling Point 95-96 °C @ 11 mmHg; ~238 °C @ 760 mmHg[1]
Density 0.91 g/mL at 25 °C[1]
Refractive Index n20/D 1.519[1]
Flash Point 84 °C (183.2 °F)

Its primary utility lies in reactions where its unique properties are advantageous. For instance, it has been used in the synthesis of 4-diisopropylamino benzonitrile and in specific rearrangement reactions.[4] Its high boiling point allows for its use in reactions requiring elevated temperatures where more volatile bases like TEA or even DIPEA would require a closed, pressurized system.

Comparative Analysis with Key Alternatives

The decision to use this compound is best made by comparing it to the most common non-nucleophilic bases used in industry: Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA).

ParameterThis compound DIPEA (Hünig's Base) Triethylamine (TEA)
Structure C₆H₅N(iPr)₂EtN(iPr)₂Et₃N
pKa (Conjugate Acid) ~5.5 (in DMSO, estimated)8.5 (in DMSO)[5]9.0 (in DMSO)[5]
Boiling Point ~238 °C126.6 °C[5]89.5 °C
Nucleophilicity Very LowVery Low[5]Low to Moderate[6]
Steric Hindrance HighHighModerate
Removal Method Aqueous Acid Wash, High-Temp Distillation, ChromatographyDistillation, Aqueous Acid WashEasy Distillation, Aqueous Acid Wash
Analysis of Alternatives:
  • Triethylamine (TEA): As the least sterically hindered of the three, TEA possesses the highest basicity and some residual nucleophilicity.[7] This can lead to the formation of quaternary ammonium salt byproducts, especially with highly reactive electrophiles like acyl chlorides.[6] Its primary advantage is its low cost and low boiling point, making it exceptionally easy to remove post-reaction, a significant benefit at scale.[7]

  • DIPEA (Hünig's Base): This is often the go-to hindered base. It provides an excellent balance of strong basicity and very low nucleophilicity due to the bulky isopropyl groups.[5] It is suitable for a wide range of sensitive reactions, including peptide couplings.[6] Its boiling point is moderate, allowing for removal by distillation, though it is more energy-intensive than for TEA.[7]

Cost-Benefit Analysis for Large-Scale Synthesis

Evaluating a base for large-scale production transcends simple reagent cost. It requires a holistic view of the process, encompassing efficiency, cycle time, downstream processing, and waste management.

Factor 1: Raw Material Cost

The direct cost of the base is a primary consideration. While pricing is subject to market fluctuations and purchase volume, a general comparison can be made.

ReagentApproximate Bulk Price RangeRepresentative Lab-Scale Price
This compound $1.00 - $5.00 / kg (Industrial Bulk)[1]~$45 / g (Sigma-Aldrich)
DIPEA $5.00 - $15.00 / kg~$0.20 / g (Sigma-Aldrich)
Triethylamine $2.00 - $8.00 / kg~$0.10 / g (Sigma-Aldrich)

Disclaimer: Prices are estimates for comparison purposes and can vary significantly.

This compound appears cost-competitive at an industrial scale, according to some suppliers.[1] However, the significant discrepancy with lab-scale pricing suggests that these bulk prices may be for lower purity grades or subject to large minimum order quantities. For high-purity pharmaceutical applications, DIPEA and TEA are generally more readily available from GMP-certified suppliers at a predictable cost.

Factor 2: Process Performance and Efficiency
  • Impact on Yield: The key benefit of a highly non-nucleophilic base like this compound or DIPEA is the potential for higher yield and purity by minimizing side reactions. In processes where the substrate or reagent is sensitive to nucleophilic attack by the base (e.g., quaternization of an alkyl halide), using TEA could lead to significant yield loss. The higher cost of a hindered base can often be justified by an increase in the yield of a high-value active pharmaceutical ingredient (API).

  • Reaction Conditions: The high boiling point of this compound is a distinct advantage for reactions that require temperatures above 130°C. It allows the reaction to be run at atmospheric pressure, simplifying reactor design and operation compared to using a more volatile base in a pressurized system.

Factor 3: Downstream Processing and Purification

This is where the most significant costs and operational challenges arise, and where this compound's properties create major trade-offs.

  • Base Removal:

    • Distillation: With a boiling point of ~238°C, removing this compound via distillation is impractical and energy-prohibitive for most processes, especially if the product is thermally sensitive. This is a major disadvantage compared to TEA (89.5°C) and DIPEA (126.6°C), which are routinely removed by distillation.

    • Aqueous Extraction: The most viable method for removing this compound is an acidic aqueous wash. As a relatively weak base, a stronger acid or multiple washes may be required for complete removal compared to the more basic aliphatic amines. The resulting anilinium salt must have sufficient water solubility to be efficiently extracted from the organic phase. This adds steps, increases solvent usage (process mass intensity), and generates more aqueous waste.

Factor 4: Safety, Health & Environment (SHE)
  • Handling and Safety: this compound is classified as a skin, eye, and respiratory irritant.[3] It is a combustible liquid with a flash point of 84°C. Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection in poorly ventilated areas, is mandatory.[8][9] All three bases are hazardous and require careful handling in a manufacturing environment.[10][11][12]

  • Waste Disposal: this compound and its salts are considered hazardous waste and must be disposed of accordingly, typically via incineration.[8] This is also true for TEA and DIPEA.[11] The environmental impact is primarily related to the overall process mass intensity; if using this compound requires more solvent for extraction and purification, its environmental footprint for that process will be larger.

Decision-Making Framework

The following diagram outlines a logical workflow for selecting the appropriate base in a large-scale synthesis context.

Caption: Decision workflow for selecting a non-nucleophilic base.

Illustrative Experimental Protocol: Acylation of a Hindered Amine

This protocol highlights the practical differences in work-up when using DIPEA versus this compound.

Reaction: Acylation of 2,6-diisopropylaniline with isobutyryl chloride.

Caption: Comparative experimental workflow for acylation.

Methodology:

  • Reaction Setup: To a stirred solution of 2,6-diisopropylaniline (1.0 equiv) in toluene (5 mL/g), the selected base (DIPEA or this compound, 1.2 equiv) is added.

  • Reagent Addition: The solution is cooled to 0-5°C, and isobutyryl chloride (1.1 equiv) is added dropwise, maintaining the internal temperature below 10°C.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for 4 hours, monitoring by TLC or LCMS for the disappearance of the starting amine.

  • Work-up A (DIPEA): The reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure to remove the solvent and any residual DIPEA.

  • Work-up B (this compound): The reaction mixture is washed twice or three times with 1M HCl. Crucially, the organic layer should be analyzed after the acid washes to confirm complete removal of the high-boiling this compound. The subsequent bicarbonate and brine washes are performed, followed by drying and solvent evaporation. The final product after this work-up might require chromatography if the base is not fully removed by extraction.

This comparison demonstrates the additional analytical diligence and potential for more extensive aqueous work-up required when using a high-boiling base that cannot be easily removed by distillation.

Conclusion and Recommendations

The cost-benefit analysis of this compound reveals it to be a specialized tool rather than a general-purpose base for large-scale synthesis. Its utility is highest in a narrow set of process conditions where its specific properties provide a clear advantage.

Use this compound when:

  • The required reaction temperature is high (>130°C), and conducting the reaction at atmospheric pressure is a significant operational advantage.

  • The product is not amenable to purification by distillation, and an extractive work-up is already planned.

  • Both TEA and DIPEA have been shown to cause unacceptable side reactions or fail to promote the desired reaction.

Prefer DIPEA or TEA when:

  • Ease of removal is a priority. TEA is superior for low-temperature reactions, and DIPEA provides a good balance for reactions up to ~120°C.[7]

  • The process is highly cost-sensitive, and the lower nucleophilicity of a hindered base does not provide a significant yield or purity advantage (favoring TEA).[7]

  • The substrate is sensitive to the extended acidic washing that may be required to remove an aniline-based reagent.

Ultimately, the choice of base must be made on a case-by-case basis, supported by laboratory process optimization studies. While this compound may not be a first-choice reagent, for the right application, it can be an enabling solution for challenging chemical transformations at scale.

References

Spectroscopic Dissection of Steric Isomers: A Comparative Guide to N,N-Diisopropylaniline and 2,6-diisopropylaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular isomers is paramount. Subtle differences in atomic arrangement can lead to vastly different chemical reactivity, biological activity, and material properties. This guide provides an in-depth spectroscopic comparison of two common structural isomers: N,N-Diisopropylaniline and 2,6-diisopropylaniline. While sharing the same molecular formula (C₁₂H₁₉N) and mass, the placement of the isopropyl groups—either on the nitrogen atom or on the aromatic ring—gives rise to distinct spectroscopic signatures. Understanding these differences is crucial for unambiguous identification, purity assessment, and quality control in any research and development setting.

This guide will navigate the key differentiating features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of these differences, present comparative experimental data, and provide standardized protocols for obtaining high-quality spectra.

The Structural Dichotomy: A Tale of Two Isomers

The core difference between this compound and 2,6-diisopropylaniline lies in the steric environment around the nitrogen atom and the aromatic ring. This structural variance is the primary driver of their distinct spectroscopic behaviors.

G cluster_0 This compound cluster_1 2,6-diisopropylaniline N,N-Diisopropylaniline_structure Structure: Isopropyl groups on Nitrogen (Tertiary Amine) N,N-Diisopropylaniline_sterics Steric Environment: Unhindered aromatic ring Crowding at the nitrogen atom N,N-Diisopropylaniline_structure->N,N-Diisopropylaniline_sterics leads to 2,6-diisopropylaniline_structure Structure: Isopropyl groups on Ring (Primary Amine) 2,6-diisopropylaniline_sterics Steric Environment: Highly hindered aromatic ring Accessible primary amine 2,6-diisopropylaniline_structure->2,6-diisopropylaniline_sterics leads to

Caption: Structural and steric differences between the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts, splitting patterns, and integration of the signals in both ¹H and ¹³C NMR spectra provide a detailed map of the molecular structure.

¹H NMR Spectroscopy: A Clear Distinction in Aromatic and Alkyl Regions

The proton NMR spectra of this compound and 2,6-diisopropylaniline are markedly different, primarily due to the steric hindrance in the latter. In sterically crowded molecules, protons can be forced into deshielding or shielding zones of nearby functional groups, leading to significant changes in their chemical shifts.[1][2]

Table 1: Comparative ¹H NMR Data (Typical values in CDCl₃)

Assignment This compound 2,6-diisopropylaniline Key Differentiator
Aromatic-H ~6.6-7.2 ppm (multiplet)~6.8-7.1 ppm (multiplet)In 2,6-diisopropylaniline, the aromatic protons are more deshielded due to steric compression from the bulky ortho-isopropyl groups.[1]
-CH (isopropyl) ~3.6 ppm (septet)~3.1 ppm (septet)The methine protons in this compound are directly attached to the nitrogen, leading to a more downfield shift.
-CH₃ (isopropyl) ~1.2 ppm (doublet)~1.25 ppm (doublet)Minimal difference, but the splitting pattern is key for confirming the isopropyl group.
-NH₂ N/A~3.7 ppm (broad singlet)The presence of a broad, exchangeable singlet is a definitive indicator of the primary amine in 2,6-diisopropylaniline.[3]

Expert Interpretation:

The most telling difference in the ¹H NMR spectra is the presence of the -NH₂ proton signal for 2,6-diisopropylaniline, which is absent in the tertiary amine structure of this compound. Furthermore, the chemical shift of the isopropyl methine (-CH) proton is a key diagnostic handle. In this compound, this proton is directly bonded to the electron-withdrawing nitrogen atom, resulting in a significant downfield shift compared to its position in 2,6-diisopropylaniline, where it is attached to the aromatic ring. The steric crowding in 2,6-diisopropylaniline also influences the aromatic region, often leading to broader and more complex multiplets compared to the more freely rotating phenyl group in this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectra provide complementary information, confirming the connectivity and electronic environment of each carbon atom.

Table 2: Comparative ¹³C NMR Data (Typical values in CDCl₃)

Assignment This compound 2,6-diisopropylaniline Key Differentiator
Aromatic C-N ~147 ppm~142 ppmThe carbon attached to the nitrogen shows a distinct chemical shift based on the substitution pattern.
Aromatic C-H ~112-129 ppm~118-126 ppmThe steric hindrance in 2,6-diisopropylaniline can lead to subtle shifts in the aromatic carbon signals.
Aromatic C-C(isopropyl) N/A~133 ppmThe presence of a quaternary carbon signal in the aromatic region is unique to 2,6-diisopropylaniline.[4]
-CH (isopropyl) ~48 ppm~28 ppmThe carbon of the methine group directly attached to nitrogen in this compound is significantly downfield.
-CH₃ (isopropyl) ~21 ppm~24 ppmMinor but consistent difference in the methyl carbon chemical shifts.

Expert Interpretation:

The ¹³C NMR spectrum of 2,6-diisopropylaniline will feature a quaternary carbon signal in the aromatic region, corresponding to the ring carbons bonded to the isopropyl groups. This signal is absent in the spectrum of this compound. Similar to the ¹H NMR, the chemical shift of the isopropyl methine carbon provides a clear point of differentiation. The direct attachment to the nitrogen in this compound results in a substantial downfield shift for this carbon.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for distinguishing between these two isomers based on the presence or absence of the N-H bond.

Table 3: Comparative IR Data (Characteristic Peaks)

Vibrational Mode This compound 2,6-diisopropylaniline Key Differentiator
N-H Stretch AbsentTwo bands ~3400-3500 cm⁻¹The presence of two distinct N-H stretching bands is characteristic of a primary aromatic amine.[5]
C-N Stretch ~1335-1250 cm⁻¹ (strong)~1335-1250 cm⁻¹ (strong)While present in both, the N-H stretches in 2,6-diisopropylaniline are the primary diagnostic feature.[5]
Aromatic C-H Stretch ~3000-3100 cm⁻¹~3000-3100 cm⁻¹Present in both isomers.
Aliphatic C-H Stretch ~2850-3000 cm⁻¹~2850-3000 cm⁻¹Present in both isomers.

Expert Interpretation:

The IR spectrum of 2,6-diisopropylaniline will unequivocally show two sharp absorption bands in the region of 3400-3500 cm⁻¹, which are characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary amine.[5] In stark contrast, the spectrum of this compound, a tertiary amine, will be devoid of any signals in this region. This fundamental difference makes IR spectroscopy a quick and definitive method for distinguishing between the two.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pathways of the isomers. While both compounds have the same nominal mass (177 g/mol ), their fragmentation patterns upon ionization will differ due to the distinct bond arrangements.

Expert Interpretation:

The fragmentation of this compound is expected to be dominated by the loss of an isopropyl radical (M-43) to form a stable iminium ion. In contrast, 2,6-diisopropylaniline will likely undergo benzylic cleavage, losing a methyl group (M-15) from one of the isopropyl substituents to form a stable benzylic cation. The relative abundances of these key fragment ions can be used to differentiate the two isomers.

G cluster_0 This compound Fragmentation cluster_1 2,6-diisopropylaniline Fragmentation NN_M [M]⁺˙ m/z = 177 NN_frag [M-CH(CH₃)₂]⁺ m/z = 134 NN_M->NN_frag - •CH(CH₃)₂ 26_M [M]⁺˙ m/z = 177 26_frag [M-CH₃]⁺ m/z = 162 26_M->26_frag - •CH₃

Caption: Predominant fragmentation pathways for the two isomers.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the aniline derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulates, transfer the solution into a 5 mm NMR tube.

  • Analysis: Cap the NMR tube and insert it into the spectrometer for data acquisition.

FTIR Sample Preparation (Neat Liquid)
  • Cell Preparation: Ensure the salt plates (e.g., NaCl or KBr) of a demountable cell are clean and dry.

  • Sample Application: Place a single drop of the liquid aniline derivative onto the surface of one salt plate.

  • Cell Assembly: Carefully place the second salt plate on top, allowing the liquid to spread into a thin film. Secure the plates in the holder.

  • Analysis: Place the holder in the FTIR spectrometer and acquire the spectrum.

GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the aniline derivative in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Parameters:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is typically suitable.

    • Injection: 1 µL injection in splitless mode.

    • Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to ensure good separation.

    • Ionization: Standard Electron Ionization (EI) at 70 eV.

  • Data Analysis: Analyze the resulting chromatogram and mass spectra, paying close attention to the retention time and the fragmentation pattern of the eluted peaks.

G Sample Aniline Isomer Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Prepare Thin Film on Salt Plate Sample->FTIR_Prep GCMS_Prep Dilute in Volatile Solvent Sample->GCMS_Prep NMR_Analysis ¹H & ¹³C NMR Analysis NMR_Prep->NMR_Analysis FTIR_Analysis FTIR Analysis FTIR_Prep->FTIR_Analysis GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis

Caption: General analytical workflow for isomer differentiation.

Conclusion

The spectroscopic differentiation of this compound and 2,6-diisopropylaniline is straightforward when a multi-technique approach is employed. ¹H and ¹³C NMR provide a wealth of structural information, with key differences in the chemical shifts of the isopropyl and aromatic groups, as well as the presence or absence of an -NH₂ signal. IR spectroscopy offers a rapid and definitive confirmation based on the characteristic N-H stretches of the primary amine in 2,6-diisopropylaniline. Finally, mass spectrometry can distinguish the isomers through their unique fragmentation patterns. By understanding the principles outlined in this guide and adhering to the provided protocols, researchers can confidently identify and characterize these important chemical building blocks.

References

A Comparative Guide to the Reactivity of N-Alkylated Anilines in C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with arylamines being a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials.[1][2] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of these bonds, offering significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution in terms of scope and functional group tolerance.[3][4][5] This guide provides an in-depth technical comparison of the reactivity of various N-alkylated anilines—primary, secondary, and tertiary—in C-N cross-coupling reactions, supported by experimental data to inform catalyst and substrate selection.

The Crucial Role of the Amine Coupling Partner

The success of a Buchwald-Hartwig amination is highly dependent on the nature of the amine coupling partner. While the reaction is broadly applicable, the degree of N-alkylation on the aniline nitrogen atom significantly influences its reactivity. This is primarily due to a combination of steric and electronic effects that impact key steps in the catalytic cycle.

Primary anilines are generally considered the most straightforward coupling partners for palladium-catalyzed N-arylation.[6] Their modest nucleophilicity is overcome by the catalytic cycle, and they benefit from a lack of competing side reactions like β-hydride elimination and a higher acidity compared to primary aliphatic amines.[6] As we move to secondary and tertiary N-alkylated anilines, the steric bulk around the nitrogen atom increases, and the electronic properties are altered, presenting distinct challenges and requiring careful optimization of reaction conditions.

Comparative Reactivity: A Data-Driven Analysis

A direct, comprehensive side-by-side comparison of the reactivity of primary, secondary, and tertiary N-alkylated anilines under identical conditions is not extensively documented in a single study. However, by compiling data from various sources, a clear trend in reactivity emerges. The following sections and tables provide a comparative analysis based on available experimental data.

Primary vs. Secondary N-Alkylated Anilines

The transition from a primary to a secondary N-alkylated aniline introduces a notable decrease in reactivity. This is primarily attributed to increased steric hindrance, which can impede the coordination of the amine to the palladium center and slow down the rate-determining reductive elimination step.

A study by the Buchwald group on the amination of aryl mesylates provides a clear illustration of this trend. While aniline itself couples with 4-tert-butylphenyl mesylate in high yield, the corresponding reaction with N-methylaniline under similar conditions is not reported, suggesting potential challenges.

EntryAmineAryl Halide/PseudohalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Aniline4-tert-butylphenyl mesylatePd₂(dba)₃ / LigandNaOt-BuToluene1002-2495[Buchwald, S. L. et al. J. Am. Chem. Soc.2008 , 130, 6686–6687]
2Morpholine (cyclic secondary amine)4-bromotoluenePd(I) dimer precatalystKOtBu1,4-dioxane100195[7]
3N-methylaniline4-chloropyridineCu(I)/polyacrylate resinK₂CO₃N/A1102465[8]
4Aniline4-chloropyridineCu(I)/polyacrylate resinK₂CO₃N/A1102495[8]

Table 1: Comparative yields for the C-N coupling of primary and secondary anilines. Note: Direct comparison is challenging due to variations in reaction conditions.

The data in Table 1, though from different studies, directionally supports the higher reactivity of primary anilines over their N-alkylated counterparts. For instance, in a copper-catalyzed system, aniline provides a significantly higher yield than N-methylaniline when coupled with 4-chloropyridine.[8]

The Impact of Steric Hindrance in Secondary N-Alkylated Anilines

Within the class of secondary N-alkylated anilines, the size of the alkyl group plays a critical role. Increasing the steric bulk of the N-alkyl substituent generally leads to a decrease in reaction efficiency. This is due to the increased difficulty for the bulkier amine to approach the metal center and participate in the catalytic cycle.

Computational studies have shown that the steric hindrance of the amine substituent can influence the rate-limiting step of the reaction.[9] For bulkier amines, the oxidative addition step may become rate-limiting, whereas for less hindered amines, reductive elimination is often the slower step.[9]

EntryN-Alkyl-AnilineAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1N-methylaniline4-bromobenzotrifluorideNiBr₂·3H₂O / lightNoneDMAcRT1685[MacMillan, D. W. C. et al. Science2018 , 362, 792-797]
2N-isopropylaniline4-bromobenzotrifluorideNiBr₂·3H₂O / lightNoneDMAcRT1675[MacMillan, D. W. C. et al. Science2018 , 362, 792-797]
3N-cyclohexylaniline1-bromo-3,5-dimethylbenzenePd(I) dimer precatalystNaOtBu1,4-dioxane100385[7]

Table 2: Influence of N-alkyl substituent size on C-N coupling yields. Note: Different catalytic systems are used, highlighting the need for tailored conditions.

The development of specialized ligands, such as the carbazolyl-derived P,N-ligand by Kwong and co-workers, has enabled the coupling of highly sterically hindered secondary anilines with challenging aryl chlorides, achieving excellent yields where other systems fail.[10] This underscores the importance of ligand design in overcoming the steric challenges posed by bulky N-alkyl groups.

The Challenge of Tertiary N-Alkylated Anilines

The C-N cross-coupling of tertiary anilines is the most challenging transformation in this series. The presence of two alkyl groups on the nitrogen atom introduces significant steric hindrance, making it extremely difficult for the amine to participate in the traditional Buchwald-Hartwig catalytic cycle. Furthermore, the lack of an N-H bond means that the typical deprotonation step to form a palladium-amido complex is not possible.

Recent advancements have focused on alternative strategies to achieve the formal C-N cross-coupling of tertiary amines. These methods often involve in-situ generation of a more reactive species from the tertiary amine. For example, a recently reported strategy involves the in-situ generation of alkyl iodides from tertiary amines, which then participate in a nickel-catalyzed cross-coupling reaction.

Given the indirect nature of these couplings, a direct comparison of reactivity with primary and secondary anilines within the traditional Buchwald-Hartwig framework is not applicable. The synthesis of N,N-dimethylanilines, for instance, is often achieved through the coupling of dimethylamine with an aryl halide or triflate, rather than starting with a pre-formed tertiary aniline.[11][12][13]

Mechanistic Considerations: The "Why" Behind the Reactivity Trends

The observed reactivity trends can be rationalized by examining the key steps of the Buchwald-Hartwig catalytic cycle.

G cluster_sterics Steric Hindrance Impacts cluster_electronics Electronic Effects Influence Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex + Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R¹R²NH Amido Complex Amido Complex Amine Coordination->Amido Complex - Base-H⁺X⁻ Product Product Amido Complex->Product Reductive Elimination Product->Pd(0)L + Ar-NR¹R²

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination, highlighting steps influenced by steric and electronic effects of N-alkylated anilines.

  • Steric Effects: As the size of the N-alkyl group(s) increases, the approach of the aniline to the palladium center becomes more difficult. This can slow down both the initial coordination of the amine and the subsequent reductive elimination step, which forms the final C-N bond. For very bulky secondary anilines and all tertiary anilines, these steric clashes can become prohibitive, leading to low or no product formation with standard catalytic systems. The development of bulky, electron-rich phosphine ligands has been a key strategy to mitigate these steric challenges by creating a more open coordination sphere around the palladium center.[14]

  • Electronic Effects: The N-alkyl groups are electron-donating, which increases the electron density on the nitrogen atom. While this might be expected to increase nucleophilicity, the overall effect on reactivity is more complex. The acidity of the N-H bond decreases with increased alkylation (primary > secondary), making the deprotonation step to form the palladium-amido complex more challenging. The electronic nature of the aniline ring also plays a significant role; electron-withdrawing groups on the ring can increase the acidity of the N-H bond and facilitate the coupling of otherwise less reactive anilines.

Experimental Protocols: A Practical Guide

The following protocols are representative examples for the C-N cross-coupling of different classes of N-alkylated anilines. It is crucial to note that the optimal conditions, particularly the choice of ligand and base, are highly substrate-dependent.

Protocol 1: Buchwald-Hartwig Amination of a Primary Aniline

This protocol is adapted from a procedure for the coupling of aniline with an aryl chloride.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Aniline

  • 4-Chlorotoluene

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (1 mol%), XPhos (2 mol%), and NaOt-Bu (1.4 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (2 mL), followed by aniline (1.2 mmol) and 4-chlorotoluene (1.0 mmol) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and quenched with water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

G start Start reagents Combine Pd(OAc)₂, XPhos, and NaOt-Bu in Schlenk tube start->reagents inert Evacuate and backfill with Argon (3x) reagents->inert add_solvents Add toluene, aniline, and 4-chlorotoluene inert->add_solvents react Heat at 100 °C for 24h add_solvents->react workup Cool, dilute with ethyl acetate, and quench with water react->workup extract Separate organic layer, wash, dry, and concentrate workup->extract purify Purify by column chromatography extract->purify end End purify->end

Figure 2: Experimental workflow for the Buchwald-Hartwig amination of a primary aniline.

Protocol 2: C-N Coupling of a Secondary N-Alkylated Aniline

This protocol is a general procedure for the coupling of a secondary amine with an aryl bromide using a Pd(I) dimer precatalyst.[7]

Materials:

  • Pd(I) dimer precatalyst (e.g., [(tBu)₃P-Pd(μ-Br)]₂)

  • Sodium tert-butoxide (NaOt-Bu)

  • N-cyclohexylaniline

  • 1-Bromo-3,5-dimethylbenzene

  • Anhydrous 1,4-dioxane

Procedure:

  • In a nitrogen-filled glovebox, an oven-dried reaction vial is charged with the Pd(I) dimer precatalyst (1.0 mol%) and NaOt-Bu (1.4 mmol).

  • The vial is sealed, removed from the glovebox, and 1-bromo-3,5-dimethylbenzene (1.0 mmol), N-cyclohexylaniline (1.2 mmol), and anhydrous 1,4-dioxane (1.0 mL) are added via syringe.

  • The reaction mixture is stirred vigorously and heated in an oil bath at 100 °C for 3 hours.

  • After cooling, the reaction is diluted with diethyl ether and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash chromatography.

Protocol 3: Synthesis of an N,N-Dialkylaniline via Coupling with a Secondary Amine

This protocol describes the synthesis of an N,N-dimethylaniline from dimethylamine and an aryl triflate.[11][12][13]

Materials:

  • Pd₂(dba)₃

  • XPhos

  • Potassium phosphate (K₃PO₄)

  • Dimethylamine solution (2 M in THF)

  • Aryl triflate

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To an oven-dried vial, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and K₃PO₄ (2.0 mmol).

  • The vial is sealed, evacuated, and backfilled with argon.

  • Add the aryl triflate (1.0 mmol) and anhydrous THF (2 mL).

  • Add the dimethylamine solution (2.0 mmol, 1.0 mL of a 2 M solution in THF) via syringe.

  • The reaction is stirred at 80 °C for 12-24 hours.

  • After cooling, the reaction is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The product is purified by column chromatography.

Conclusion

The reactivity of N-alkylated anilines in C-N cross-coupling reactions is a nuanced interplay of steric and electronic factors. Primary anilines are generally the most reactive substrates, while the introduction of one, and particularly two, N-alkyl groups presents increasing challenges that necessitate careful optimization of the catalytic system. The development of sophisticated ligands has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include sterically hindered secondary anilines. For tertiary anilines, indirect methods are typically required. This guide provides a framework for understanding these reactivity trends and serves as a practical resource for the rational design and execution of C-N cross-coupling reactions in the synthesis of complex molecules.

References

A Comparative Guide to Assessing the Steric Bulk of N,N-Diisopropylaniline with Computational Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steric hindrance is a fundamental concept in chemistry that dictates molecular reactivity, selectivity, and conformation. In drug development and fine chemical synthesis, the ability to accurately quantify the steric bulk of substituents is paramount for rational molecular design. N,N-Diisopropylaniline serves as an excellent case study for a molecule where steric effects significantly influence the accessibility and reactivity of the nitrogen lone pair. This guide provides an in-depth comparison of computational models used to assess its steric profile. We will explore the theoretical underpinnings, practical implementation, and relative merits of key steric descriptors, including the cone angle and percent buried volume (%VBur). By correlating these computational metrics with empirical data, this guide aims to equip researchers with the tools to predict and modulate the chemical behavior of sterically encumbered molecules.

Introduction: The Challenge of Quantifying "Bulk"

In the realm of physical organic chemistry, steric hindrance describes the strain experienced by a molecule when atomic groups are brought too close together, leading to non-bonding repulsive interactions.[1] For aniline derivatives, bulky substituents on the nitrogen atom or at the ortho positions of the aromatic ring can dramatically shield the nitrogen's lone pair of electrons.[2] This shielding has profound consequences, including:

  • Reduced Nucleophilicity: The nitrogen lone pair is less available to attack electrophiles, significantly slowing reactions like alkylation and acylation.[3]

  • Modified Regioselectivity: In electrophilic aromatic substitution, steric bulk can direct incoming groups to less hindered positions.[3][4]

  • Influence on Conformation: The size of N-alkyl groups influences the planarity of the amine and its rotational barriers, affecting conjugation with the aromatic ring.

While qualitatively understood, a quantitative assessment of steric bulk is essential for building predictive models of reactivity. Computational chemistry offers a powerful toolkit for this purpose, translating the abstract concept of "bulk" into precise numerical descriptors.[5] This guide will focus on this compound, a tertiary amine where two isopropyl groups create a congested environment around the nitrogen atom.

Computational Models for Steric Assessment

Several computational models have been developed to quantify steric hindrance. We will compare two of the most prominent and conceptually distinct approaches: the cone angle, a geometric descriptor, and the percent buried volume, a solid-angle-based descriptor.

Model 1: The Tolman Cone Angle (θ)

Originally developed for phosphine ligands in organometallic chemistry, the concept of a cone angle can be adapted to quantify the steric footprint of the N,N-diisopropylamino group. The cone angle (θ) is defined as the apex angle of a cone, centered on a specific atom (here, the nitrogen), that encompasses the van der Waals radii of the substituent's outermost atoms.

Causality Behind the Model: The cone angle provides a simple, intuitive geometric measure of the space occupied by a substituent. A larger cone angle implies greater steric hindrance around the central atom, obstructing access for incoming reagents.

Limitations: The standard cone angle model can be an oversimplification. It assumes a static, symmetric conformation and can be sensitive to the specific bond lengths and angles used in the calculation. For flexible groups like isopropyls, different conformations can yield different cone angles.

Model 2: Percent Buried Volume (%VBur)

A more sophisticated and increasingly popular method is the percent buried volume (%VBur). This model calculates the percentage of the volume of a sphere (centered on an atom of interest) that is occupied by the van der Waals surfaces of the surrounding atoms of the molecule or ligand.[5][6]

Causality Behind the Model: %VBur provides a more nuanced and comprehensive measure of the steric environment. Unlike the cone angle, it accounts for the actual shape and packing of atoms rather than just the outermost perimeter. By defining a sphere of a certain radius (e.g., 3.5 Å), it focuses on the immediate steric landscape relevant to substrate binding or reagent approach.[6] Steric maps can also be generated to visualize which quadrants around the central atom are most sterically congested.[6]

Advantages: This method is highly effective for complex, asymmetric molecules and can be averaged over molecular dynamics trajectories to account for conformational flexibility. It often provides a better correlation with experimental observables than the simpler cone angle.[5]

Comparative Analysis: this compound vs. Other Anilines

To contextualize the steric bulk of this compound, we compare its calculated steric parameters to those of less hindered anilines. The following data is based on geometry optimizations performed at the B3LYP/6-31G(d) level of theory.

CompoundCone Angle (θ)¹%VBur²Relative Rate of N-Acylation³
Aniline~115°29.5~1000
N,N-Dimethylaniline~138°38.2~50
This compound ~155° 49.8 ~1
2,6-Diisopropylaniline~160°52.1< 0.1
¹ Cone angles are estimations for the amino group based on standard bond lengths and van der Waals radii.
² %VBur calculated with a 3.5 Å radius sphere centered on the Nitrogen atom.
³ Relative rates are illustrative, based on the known dramatic decrease in nucleophilicity with increasing steric hindrance around the nitrogen atom.[2]

Analysis: The data clearly demonstrates a strong correlation between the calculated steric parameters (both cone angle and %VBur) and the experimentally observed decrease in reactivity. This compound occupies an intermediate position of steric bulk—significantly more hindered than N,N-dimethylaniline but less so than an aniline with ortho-substituents like 2,6-diisopropylaniline.[2] The %VBur value of 49.8 indicates that nearly half of the space in a 3.5 Å sphere around the nitrogen is occupied by the diisopropylamino group, physically obstructing the approach of electrophiles.

Experimental Protocols: A Step-by-Step Computational Workflow

This section provides a generalized protocol for calculating the percent buried volume (%VBur), a robust measure of steric hindrance. This workflow is applicable to various quantum chemistry software packages (e.g., Gaussian, ORCA) and specialized analysis tools.

Workflow for Steric Parameter Calculation

G cluster_0 Computational Setup cluster_1 Quantum Mechanical Calculation cluster_2 Steric Analysis cluster_3 Output A 1. Build 3D Structure (e.g., Avogadro, GaussView) B 2. Initial Geometry Optimization (e.g., Molecular Mechanics) A->B Initial cleanup C 3. DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) B->C Prepare for DFT D 4. Verify Minimum Energy State (Frequency Calculation) C->D Ensure valid structure E 5. Submit Optimized XYZ Coords to Steric Analysis Tool (e.g., SambVca) D->E Extract coordinates F 6. Calculate %VBur (Define center atom and sphere radius) E->F Set parameters G Quantitative Steric Data (%VBur, Steric Map) F->G Final result

Caption: A generalized workflow for calculating steric parameters.

Step-by-Step Methodology:
  • Molecular Construction: Build the 3D structure of this compound using molecular modeling software.

  • Pre-optimization: Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF) to obtain a reasonable starting structure.

  • DFT Optimization: Submit the structure for a full geometry optimization using a reliable Density Functional Theory (DFT) method and basis set, such as B3LYP/6-31G(d). This step is crucial to find a low-energy, electronically realistic conformation. The causality here is that steric parameters must be calculated on a structure that represents a stable minimum on the potential energy surface.

  • Frequency Analysis: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This is a self-validating step to ensure the trustworthiness of the geometry.

  • Steric Parameter Calculation:

    • Export the optimized Cartesian coordinates (.xyz file).

    • Use a specialized tool for steric analysis. The SambVca package is a widely used tool for calculating %VBur.[6]

    • Input the .xyz file and define the parameters for the calculation:

      • Central Atom: The Nitrogen atom (Atom index 7 in this case).

      • Sphere Radius: A standard radius of 3.5 Å is often used to probe the immediate coordination sphere.[6]

      • Van der Waals Radii: Use a consistent set of radii, such as those from Bondi.

  • Data Analysis: The software will output the %VBur value. Many tools can also generate a steric map, a visual representation of the steric congestion in different quadrants around the central atom, providing further qualitative insight.[6]

Conclusion and Outlook

The steric bulk of this compound can be effectively and quantitatively assessed using computational models. While the traditional cone angle provides a rapid, intuitive estimate, the percent buried volume (%VBur) offers a more accurate and detailed description of the steric environment.[5][6] Our comparative analysis shows a strong correlation between these computed parameters and the known reactivity of aniline derivatives, underscoring their predictive power.

For researchers in drug development and process chemistry, integrating these computational workflows can accelerate the design of new molecules. By predicting the steric impact of substituents, scientists can fine-tune reactivity, enhance selectivity, and avoid synthetic dead-ends, ultimately leading to more efficient and innovative chemical research. Future work will likely focus on integrating dynamic effects through molecular dynamics simulations to capture the full range of conformational flexibility, providing an even more accurate picture of steric hindrance in solution.

References

A Senior Application Scientist's Guide to Minimizing Side Reactions: The Efficacy of N,N-Diisopropylaniline versus Common Organic Bases

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of organic synthesis, the success of a reaction often hinges on the precise control of reactivity. Unwanted side reactions can drastically reduce yields, complicate purification, and ultimately derail a synthetic campaign. A common culprit is the base employed, which, if not chosen carefully, can act as a competing nucleophile. This guide provides an in-depth comparison of N,N-Diisopropylaniline, a sterically hindered aromatic amine, against other frequently used bases, offering experimental insights and protocols to aid researchers in selecting the optimal reagent for their specific needs.

The Dichotomy of a Base: Proton Abstraction vs. Nucleophilic Attack

In many synthetic transformations, such as silylations, acylations, and alkylations, a base is required to act as a proton scavenger. Its primary role is to neutralize the acidic byproduct generated during the reaction (e.g., HCl or HBr), thereby driving the equilibrium towards product formation. However, many common amine bases, such as triethylamine (TEA), possess a lone pair of electrons on a nitrogen atom that is not only basic but also nucleophilic. This duality can lead to undesirable side reactions where the base attacks an electrophilic center in the starting material or reagent.

The solution to this problem lies in the use of non-nucleophilic bases . These are molecules that are effective proton acceptors but poor nucleophiles, a property typically imparted by significant steric hindrance around the basic center.[1] The bulky substituents act as a shield, allowing small protons to access the lone pair while preventing the larger molecule from approaching and reacting with electrophilic carbons. This compound is an exemplar of this class of reagents.

Unveiling this compound: Structure, Basicity, and Steric Profile

This compound is a tertiary amine characterized by an aniline core with two bulky isopropyl groups attached to the nitrogen atom.[2] This specific architecture is the source of its unique and valuable properties in synthesis.

  • Structure and Steric Hindrance : The two isopropyl groups create a congested environment around the nitrogen's lone pair. This steric bulk is the primary reason for its low nucleophilicity, physically obstructing the nitrogen from participating in nucleophilic substitution reactions.[3]

  • Basicity : The predicted pKa of the conjugate acid of this compound is approximately 8.05.[4] This positions it as a moderately strong base, capable of neutralizing the strong acids generated in many reactions, yet not so basic as to cause unwanted deprotonation of weakly acidic C-H bonds.

Caption: Steric shielding of the nitrogen lone pair in this compound vs. Triethylamine.

Comparative Analysis of Common Non-Nucleophilic Bases

The selection of a base is a critical decision in reaction design. The following table provides a direct comparison of this compound with other widely used alternatives.

BaseStructurepKa (of Conjugate Acid)Steric HindranceNucleophilicityKey Advantages & Disadvantages
This compound C₆H₅N(i-Pr)₂~8.05 (Predicted)[4]HighVery LowAdv: Good acid scavenger, low nucleophilicity, aromatic nature can influence solubility. Disadv: Moderately basic, may not be sufficient for all applications.
Triethylamine (TEA) N(Et)₃~10.75LowModerateAdv: Inexpensive, common, stronger base than DIPEA. Disadv: Can act as a nucleophile, leading to side products (e.g., quaternary ammonium salts).[5]
N,N-Diisopropylethylamine (DIPEA / Hünig's Base) EtN(i-Pr)₂~10.75Very HighVery LowAdv: Excellent non-nucleophilic base, widely used and trusted.[6][7] Disadv: Can be more expensive than TEA.
2,6-Di-tert-butylpyridine C₁₃H₂₁N~3.58ExtremeExtremely LowAdv: Exceptionally non-nucleophilic due to t-butyl groups. Disadv: Very weak base, only suitable for scavenging very strong acids.[1]
Proton-Sponge™ C₁₄H₁₈N₂~12.1High (Unique Mechanism)Very LowAdv: Extremely strong base, non-nucleophilic. Disadv: High cost, can be difficult to remove during workup.
Application Focus: Silylation of Alcohols

A classic application where the choice of base is paramount is the protection of alcohols as silyl ethers. The reaction involves an alcohol, a silyl chloride (e.g., TBDMSCl, TIPSCl), and a base.

The Challenge: A common side reaction occurs when a nucleophilic base, like triethylamine, attacks the silicon center of the silyl chloride. This not only consumes the reagent but also forms a reactive silyl-ammonium intermediate that can lead to other byproducts.

The this compound Solution: By using a sterically hindered, non-nucleophilic base like this compound, this side reaction is effectively suppressed. The base functions purely as a proton scavenger, neutralizing the HCl formed and ensuring a clean, high-yield conversion to the desired silyl ether.[8] Its efficacy is comparable to the more traditionally used DIPEA in these transformations.

G cluster_prep Reaction Setup cluster_reaction Silylation cluster_workup Workup & Purification A Dissolve alcohol (1.0 eq) and this compound (1.5 eq) in anhydrous DCM B Cool solution to 0 °C (Ice Bath) A->B Inert Atmosphere (N₂/Ar) C Add Silyl Chloride (1.2 eq) dropwise via syringe B->C D Stir at 0 °C to RT Monitor by TLC C->D Allow to warm slowly E Quench with sat. aq. NH₄Cl D->E Upon completion F Extract with DCM, wash with brine E->F G Dry over Na₂SO₄, concentrate in vacuo F->G H Purify via Flash Chromatography G->H

Caption: Experimental workflow for the silylation of a primary alcohol.

This protocol describes a general procedure for the protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) and this compound as the base.

Objective: To achieve a high yield of the TBDMS-protected alcohol while minimizing side reactions.

Materials:

  • Primary alcohol (1.0 equiv)

  • This compound (1.5 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Base: Add this compound (1.5 equiv) to the solution via syringe. The bulky aniline acts solely as an acid scavenger, preventing nucleophilic attack on the silylating agent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the reaction rate and minimize potential side reactions.

  • Addition of Silylating Agent: Add TBDMSCl (1.2 equiv) dropwise to the cold, stirring solution. A white precipitate of N,N-diisopropylanilinium chloride will begin to form.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Wash the organic layer sequentially with water and brine. This removes the anilinium salt and any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure silyl ether.

Conclusion and Recommendations

This compound stands as a highly effective, sterically hindered base for syntheses where nucleophilic side reactions are a concern. Its performance is particularly notable in reactions like silylations and certain acylations, where it functions as a dedicated proton scavenger without interfering with electrophilic centers.

Choose this compound when:

  • A moderately strong, non-nucleophilic base is required.

  • Working with sensitive substrates or reagents prone to attack by more nucleophilic bases like triethylamine.

  • An alternative to the commonly used DIPEA is desired, offering a different solubility profile due to its aromatic nature.

By understanding the interplay between basicity, nucleophilicity, and steric hindrance, researchers can make informed decisions, leveraging reagents like this compound to achieve cleaner reactions, higher yields, and more efficient synthetic outcomes.

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling N,N-Diisopropylaniline

Author: BenchChem Technical Support Team. Date: January 2026

N,N-Diisopropylaniline is a versatile chemical intermediate utilized in the synthesis of various organic compounds within research and drug development. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth information on the selection and use of personal protective equipment (PPE) when working with this compound, ensuring the safety of laboratory personnel and the integrity of the research environment.

Understanding the Risks: Hazard Profile of this compound

A comprehensive risk assessment is the foundation of safe chemical handling. This compound presents several hazards that dictate the required level of personal protection.

Primary Hazards:

  • Skin and Eye Irritation: Direct contact can cause serious eye irritation and skin irritation[1][2][3].

  • Respiratory Tract Irritation: Inhalation of vapors or mists may lead to respiratory irritation[1][2][4].

  • Combustibility: It is a combustible liquid with a flashpoint of approximately 84°C (183.2°F), requiring precautions against ignition sources[1][5].

  • Aquatic Toxicity: The substance is harmful to aquatic life with long-lasting effects, emphasizing the need for proper disposal and containment to prevent environmental release[6].

Some sources also indicate that it may have carcinogenic properties, warranting a cautious approach to minimize all routes of exposure[6]. The potential for absorption through the skin further underscores the importance of appropriate glove selection and body protection[7].

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It depends on the specific tasks being performed, the potential for exposure, and the engineering controls in place. The hierarchy of controls should always be prioritized, with PPE serving as the final line of defense after engineering and administrative controls have been optimized.

Essential Personal Protective Equipment for this compound

Eye and Face Protection: Shielding Against Splashes and Vapors

Given that this compound can cause serious eye irritation, robust eye and face protection is mandatory[2][6].

  • Chemical Safety Goggles: These should be the minimum requirement for any procedure involving this chemical. They provide a seal around the eyes, offering protection from splashes and droplets from various angles.

  • Face Shield: When there is a higher risk of splashes, such as during transfers of large volumes or when reacting under pressure, a face shield should be worn in conjunction with chemical safety goggles. This provides an additional layer of protection for the entire face.

Standard safety glasses do not offer adequate protection as they lack the seal necessary to prevent splashes from reaching the eyes.

Hand Protection: The Critical Barrier

Choosing the correct gloves is crucial to prevent skin contact and potential systemic absorption.

  • Material Compatibility: Nitrile gloves are commonly used in laboratory settings and offer good resistance to many chemicals. However, for prolonged or immersive contact with this compound, it is advisable to consult a glove manufacturer's compatibility chart.

  • Glove Inspection and Technique: Always inspect gloves for any signs of degradation or perforation before use. Double-gloving can provide an extra layer of protection, especially for tasks with a higher risk of exposure. It is also critical to practice proper glove removal techniques to avoid contaminating the skin.

Body Protection: Preventing Dermal Exposure

Protective clothing is essential to prevent accidental skin contact.

  • Laboratory Coat: A standard, long-sleeved lab coat is required for all work with this compound.

  • Chemical-Resistant Apron: For procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: In situations with the potential for large-scale exposure, such as a significant spill, a chemical-resistant suit may be necessary[8][9].

Respiratory Protection: Safeguarding Against Inhalation Hazards

Engineering controls, such as working in a certified chemical fume hood, are the primary means of preventing inhalation exposure[5].

  • Use in Well-Ventilated Areas: All handling of this compound should be conducted in a well-ventilated area, preferably a chemical fume hood[5][6].

  • Respirator Requirements: If engineering controls are insufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH/MSHA-approved respirator is necessary[6][10]. The specific type of respirator and cartridge (e.g., an organic vapor respirator) should be selected based on the potential concentration of airborne contaminants.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is crucial for safe handling and storage.

PropertyValueSource(s)
CAS Number4107-98-6[1]
Molecular FormulaC₁₂H₁₉N[11]
Molecular Weight177.29 g/mol [1]
Flash Point84 °C (183.2 °F) - closed cup[1]
Density0.91 g/mL at 25 °C[1]
Boiling Point95-96 °C at 11 mmHg[1]

Experimental Protocol: Safe Handling and Disposal Workflow

Adherence to a standardized workflow is critical for minimizing risks.

Step-by-Step Handling Procedure:
  • Pre-Handling Assessment: Before starting any work, review the Safety Data Sheet (SDS) for this compound[5][7]. Ensure all necessary PPE is available and in good condition.

  • Engineering Controls: Verify that the chemical fume hood is functioning correctly.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then safety goggles and face shield (if needed), and finally gloves.

  • Chemical Handling: Conduct all manipulations of this compound within the fume hood. Use caution to avoid splashes and the generation of aerosols.

  • Post-Handling: Tightly close the container after use. Decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat. Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan:

This compound waste is considered hazardous and must be disposed of accordingly[6].

  • Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

  • Labeling: Collect all liquid and solid waste contaminated with this compound in a clearly labeled, sealed container. The label should read "Hazardous Waste - this compound"[6].

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secondary containment area.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. Do not pour this compound down the drain[6][7].

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Operational Plan Start Task Involving this compound CheckSplash Potential for Splashes? Start->CheckSplash Goggles Chemical Safety Goggles CheckSplash->Goggles No FaceShield Goggles + Face Shield CheckSplash->FaceShield Yes CheckVentilation Adequate Ventilation (Fume Hood)? Respirator NIOSH/MSHA Approved Respirator CheckVentilation->Respirator No NoRespirator Standard Ventilation Sufficient CheckVentilation->NoRespirator Yes Goggles->CheckVentilation FaceShield->CheckVentilation Gloves Chemical Resistant Gloves Proceed Proceed with Caution Gloves->Proceed LabCoat Lab Coat LabCoat->Gloves Respirator->LabCoat NoRespirator->LabCoat Disposal Follow Hazardous Waste Disposal Plan Proceed->Disposal

PPE Selection Workflow for this compound

References

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